2-FLUORO-DL-HOMOPHENYLALANINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289041 | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-81-8 | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications
Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for refining pharmacological profiles. The substitution of a single hydrogen atom with fluorine, a bioisostere of similar size yet vastly different electronic properties, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity.[1] This guide focuses on 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid that embodies the potential of this "fluorine effect." As a homolog of phenylalanine, it offers a unique scaffold for researchers aiming to modulate the characteristics of peptides and other pharmacologically active compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical properties, synthesis, and potential applications of this intriguing molecule.
Core Chemical and Physical Properties
2-Fluoro-DL-homophenylalanine, a racemic mixture of the D and L enantiomers, is a derivative of homophenylalanine with a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique characteristics that differentiate it from its non-fluorinated counterpart.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | N/A |
| CAS Number | 225233-81-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [2][3] |
| Molecular Weight | 197.21 g/mol | Calculated |
| Appearance | White to off-white powder | [4] |
| Storage Conditions | 0-8 °C, protected from light and moisture | [4] |
Physicochemical Parameters
A thorough understanding of the physicochemical properties of 2-Fluoro-DL-homophenylalanine is crucial for its effective application in experimental settings. While specific experimental data for this compound is not extensively published, we can infer certain properties based on related structures and general principles of fluorinated amino acids.
Solubility: The solubility of amino acids is highly dependent on the pH of the solution due to their zwitterionic nature. For 2-Fluoro-DL-homophenylalanine, solubility is expected to be lowest at its isoelectric point and increase in acidic or basic solutions. Based on the behavior of similar amino acids like L-homophenylalanine, it is sparingly soluble in water and likely shows increased solubility in aqueous acids and bases.[5] For practical laboratory use, solubility testing in common organic solvents such as methanol, ethanol, and DMSO is recommended.
pKa Values: The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to have a modest acidifying effect on both the carboxylic acid and the ammonium group compared to unsubstituted homophenylalanine. Predicted pKa values are approximately:
-
pKa₁ (Carboxylic Acid): ~2.0 - 2.5
-
pKa₂ (Ammonium Group): ~9.0 - 9.5
These predictions are based on computational models and comparison with known values for similar fluorinated amino acids.[6] Experimental determination is necessary for precise values.
Synthesis of 2-Fluoro-DL-homophenylalanine
Retrosynthetic Analysis and Proposed Pathway
A logical approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.
Caption: A simplified retrosynthetic pathway for 2-Fluoro-DL-homophenylalanine.
Illustrative Synthetic Protocol (Adapted from similar syntheses)
This protocol is a generalized procedure and may require optimization.
Step 1: Preparation of 1-(2-Bromoethyl)-2-fluorobenzene
-
To a solution of 2-(2-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a brominating agent (e.g., phosphorus tribromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired halide.
Step 2: Alkylation of a Glycine Enolate Equivalent
-
Prepare a solution of a suitable glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base (e.g., LDA) dropwise to generate the enolate.
-
Add the previously prepared 1-(2-bromoethyl)-2-fluorobenzene to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Treat the alkylated product with an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to remove the protecting groups.
-
After completion of the reaction, remove the solvent and excess acid under reduced pressure.
-
The crude 2-Fluoro-DL-homophenylalanine can be purified by recrystallization or ion-exchange chromatography.
Spectroscopic Characterization
While experimental spectra for 2-Fluoro-DL-homophenylalanine are not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.4 ppm.
-
The α-proton (CH-NH₂) will be a multiplet around δ 3.5-4.0 ppm.
-
The β- and γ-protons (CH₂-CH₂) will present as complex multiplets in the range of δ 1.8-2.8 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
-
The carboxylic carbon will be in the range of δ 170-180 ppm.
-
The α-carbon will be around δ 50-60 ppm.
-
The β- and γ-carbons will be in the aliphatic region (δ 25-40 ppm).
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the solvent and local electronic environment.
-
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 198.2. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Applications in Research and Drug Development
The incorporation of 2-Fluoro-DL-homophenylalanine into peptides and other molecules can be a powerful strategy to modulate their biological properties.
Enhancing Proteolytic Stability
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The introduction of non-proteinogenic amino acids, particularly those with bulky or electronically modified side chains like 2-Fluoro-DL-homophenylalanine, can hinder recognition and cleavage by proteases.[10][11][12]
Illustrative Workflow for Proteolytic Stability Assay:
Caption: Workflow for assessing the proteolytic stability of a peptide containing 2-Fluoro-DL-homophenylalanine.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Synthesis: Synthesize both the native peptide and the analog containing 2-Fluoro-DL-homophenylalanine using standard solid-phase peptide synthesis (SPPS) protocols.
-
Enzyme and Peptide Solutions: Prepare stock solutions of the protease (e.g., α-chymotrypsin or pepsin) in an appropriate buffer. Prepare stock solutions of the peptides in the same buffer.
-
Reaction Initiation: Initiate the digestion by adding the enzyme solution to the peptide solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w) and incubate at 37 °C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid) to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Modulation of Biological Activity
The electronic and steric properties of the 2-fluorophenyl group can influence the binding affinity of a peptide to its target receptor or enzyme. The fluorine atom can participate in favorable orthogonal multipolar interactions or alter the conformation of the peptide to favor a more active state.[13][14]
Hypothetical Case Study: Enzyme Inhibition
Consider a peptide that is a known inhibitor of a particular protease. Replacing a key phenylalanine residue with 2-Fluoro-DL-homophenylalanine could potentially enhance its inhibitory activity.
| Peptide | Target Enzyme | IC₅₀ (nM) (Hypothetical) | Fold Improvement |
| Native Peptide (with Phe) | Protease X | 150 | 1x |
| Analog Peptide (with 2-F-hPhe) | Protease X | 30 | 5x |
Experimental Protocol: Enzyme Inhibition Assay
-
Reagents: Prepare solutions of the target enzyme, a fluorogenic substrate, the inhibitor peptides (native and analog), and assay buffer.
-
Assay Setup: In a microplate, add the enzyme, varying concentrations of the inhibitor peptide, and buffer. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[15][16]
Use as a Metabolic and Spectroscopic Probe
The presence of the ¹⁹F nucleus makes 2-Fluoro-DL-homophenylalanine a valuable tool for NMR-based studies of protein structure and dynamics. When incorporated into a protein, the ¹⁹F chemical shift is highly sensitive to the local environment, providing a powerful probe for conformational changes, ligand binding, and protein-protein interactions.[17][18] Furthermore, with the incorporation of ¹⁸F, it has the potential to be used as a tracer in Positron Emission Tomography (PET) for tumor imaging, leveraging the increased amino acid metabolism in cancer cells.[19][20][21][22][23]
Conclusion and Future Perspectives
2-Fluoro-DL-homophenylalanine represents a valuable, albeit under-characterized, building block for chemical biologists and medicinal chemists. Its unique combination of a homologous backbone and an electronically modified aromatic side chain offers a rich design space for modulating the properties of peptides and other bioactive molecules. While a lack of extensive published data necessitates a degree of extrapolation from related compounds, the foundational principles of fluorine's effects on molecular properties provide a strong rationale for its application. Future work should focus on the detailed experimental characterization of its physicochemical properties and the exploration of its incorporation into a wider range of biological systems to fully unlock its potential in the development of next-generation therapeutics and research tools.
References
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Wang, M., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 42(10), 826-834.
-
Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8]. Retrieved from [Link]
- Molecular Imaging and Contrast Agent Database (MICAD). (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine.
- Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2746.
- Huhmann, E., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry–A European Journal, 24(62), 16419-16428.
- Langen, K. J., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6039.
- Salwiczek, M., et al. (2009). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 131(42), 15164-15166.
- Toscano, M. D., et al. (2020).
- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2335-2349.
-
Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%. Retrieved from [Link]
- Zhang, X., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(44), 77973.
- Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4, 4, 4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Martin-Gago, P., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′, 5′difluorophenyl)-alanine. Scientific reports, 6(1), 1-12.
- Pauwels, E., et al. (2017). Fluorine-18 Labeled Amino Acids for Tumor PET/CT Imaging. Oncotarget, 8(44), 77973-77990.
- Martin-Gago, P., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′, 5′difluorophenyl)-alanine. Scientific Reports, 6, 27285.
- Shimohigashi, Y., et al. (1987). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. International journal of peptide and protein research, 30(5), 640-649.
- Gautschi, M., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro-and alpha-hydroxy-beta-amino acids. Helvetica chimica acta, 87(5), 1143-1161.
- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 9, 2335.
-
PubChem. (n.d.). Homophenylalanine, DL-. Retrieved from [Link]
- Li, G., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482.
- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2335-2349.
- Martins, C. H., et al. (2021).
- Ogawa, T., et al. (1988). Enzyme inhibition by dipeptides containing 2, 3-methanophenylalanine, a sterically constrained amino acid. International journal of peptide and protein research, 31(5), 455-465.
- Gieroń, M. A., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ (3)-bis (homophenylalanine). European journal of medicinal chemistry, 86, 601-609.
- Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ARKIVOC: Online Journal of Organic Chemistry, 2021(5), 97-109.
- Ferreira, N. N., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo-Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 22(19), 10709.
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors. Retrieved from [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
- Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576.
- Lazzari, S., et al. (2021).
- Ganser, C., et al. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 75(6-7), 299-308.
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]
- 3. 225233-81-8 2-Fluoro-DL-homophenylalanine [chemsigma.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation [mdpi.com]
- 16. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine
Introduction: The Strategic Role of Fluorine in Amino Acid Scaffolds
In the landscape of modern drug discovery and chemical biology, the strategic modification of foundational biomolecules is paramount to enhancing therapeutic efficacy and probing biological systems. Non-proteinogenic amino acids, such as 2-Fluoro-DL-homophenylalanine, represent a critical class of building blocks designed for this purpose. This technical guide provides an in-depth exploration of 2-Fluoro-DL-homophenylalanine (CAS No. 225233-81-8), detailing its chemical properties, a robust synthetic pathway, analytical characterization, and its applications for researchers, medicinal chemists, and drug development professionals.
The introduction of a fluorine atom onto the phenyl ring of homophenylalanine is a deliberate and strategic choice. Fluorine, being the most electronegative element, imparts unique physicochemical properties without a significant increase in steric bulk.[1] This substitution can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding interactions with protein targets.[2] The C-F bond is exceptionally strong and resistant to enzymatic cleavage, often leading to improved pharmacokinetic profiles.[2] The homophenylalanine scaffold, with its extended ethyl linker between the phenyl ring and the α-carbon, provides a different spatial orientation compared to native phenylalanine, allowing for the exploration of new binding pockets in enzymes and receptors. This guide serves as a comprehensive resource for harnessing the potential of this unique compound.
Physicochemical and Structural Properties
2-Fluoro-DL-homophenylalanine is a white to off-white powder. Its core structure consists of a 2-fluorophenyl group attached to a butanoic acid backbone with an amino group at the alpha position (2-amino-4-(2-fluorophenyl)butanoic acid).
Caption: Chemical Structure of 2-Fluoro-DL-homophenylalanine.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 225233-81-8 | [3][4] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [4] |
| Molecular Weight | 197.21 g/mol | Calculated |
| Appearance | White to off-white powder | General Observation |
| IUPAC Name | 2-Amino-4-(2-fluorophenyl)butanoic acid | Derived |
| Melting Point | Data not available. Related compounds like DL-Homophenylalanine and 2-Fluoro-DL-phenylalanine decompose at high temperatures (>245 °C).[5] | Inferred |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. | General Amino Acid Property |
Recommended Synthetic Protocol: Malonic Ester Synthesis
The synthesis of 2-Fluoro-DL-homophenylalanine can be reliably achieved via the alkylation of diethyl acetamidomalonate, a robust and versatile method for preparing racemic α-amino acids. The causality behind this choice lies in its high efficiency for forming the crucial Cα-Cβ bond. The key electrophile required is 1-(2-bromoethyl)-2-fluorobenzene .
Caption: Synthetic workflow for 2-Fluoro-DL-homophenylalanine.
Part A: Preparation of 1-(2-Bromoethyl)-2-fluorobenzene (Alkylating Agent)
-
Reaction Setup : To a stirred solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise.
-
Reaction Progression : After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Carefully quench the reaction by pouring it over ice water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 1-(2-bromoethyl)-2-fluorobenzene, can be purified by vacuum distillation.[6]
Part B: Synthesis of 2-Fluoro-DL-homophenylalanine
-
Enolate Formation : In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.05 equivalents) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide (NaOEt). Once the sodium has completely dissolved, add diethyl acetamidomalonate (1 equivalent) and stir until a clear solution is formed.
-
Alkylation : To the resulting enolate solution, add 1-(2-bromoethyl)-2-fluorobenzene (1 equivalent) dropwise. Heat the mixture to reflux for 4-8 hours. The formation of a precipitate (NaBr) indicates the reaction is proceeding.
-
Isolation of Intermediate : After cooling, remove the ethanol via rotary evaporation. Add water to the residue and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diethyl 2-acetamido-2-(2-(2-fluorophenyl)ethyl)malonate.
-
Hydrolysis and Decarboxylation : To the crude intermediate, add an excess of concentrated hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 6-12 hours. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the malonic acid derivative.
-
Final Product Isolation : Cool the reaction mixture to room temperature, then in an ice bath to precipitate the amino acid hydrochloride. The pH can be adjusted to the isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. Filter the solid product, wash with cold water and ethanol, and dry under vacuum to yield 2-Fluoro-DL-homophenylalanine.
Analytical Characterization: A Self-Validating System
Ensuring the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.
Caption: Workflow for analytical validation.
Table 2: Expected Analytical Data for 2-Fluoro-DL-homophenylalanine
| Technique | Expected Results |
| ¹H NMR | - Aromatic Protons (Ar-H): Complex multiplet signals between ~7.0-7.4 ppm. - Alpha Proton (α-CH): A triplet or doublet of doublets around ~3.8-4.2 ppm. - Gamma Protons (γ-CH₂): A triplet around ~2.7-3.0 ppm adjacent to the aromatic ring. - Beta Protons (β-CH₂): Multiplet signals around ~1.9-2.2 ppm. |
| ¹³C NMR | - Carboxyl Carbon (C=O): Signal >170 ppm. - Aromatic Carbons: Multiple signals between 115-165 ppm, with characteristic C-F coupling. The carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JCF). - Alpha Carbon (α-C): Signal around 55 ppm. - Aliphatic Carbons (β-C, γ-C): Signals in the 25-40 ppm range. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring, with its chemical shift and coupling pattern providing information about its electronic environment.[7] |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 198.0925. |
| HPLC (Chiral) | Using a chiral column (e.g., Crownpak CR+), the DL-mixture should resolve into two distinct peaks of approximately equal area, corresponding to the D- and L-enantiomers.[8] |
Applications in Research and Drug Development
The true value of 2-Fluoro-DL-homophenylalanine lies in its application as a specialized building block in medicinal chemistry and protein engineering.
-
Metabolic Stabilization of Peptides : By replacing a natural amino acid (like phenylalanine or leucine) with its fluorinated counterpart, researchers can significantly enhance the metabolic stability of peptide-based drug candidates.[1][9] The C-F bond is resistant to P450-mediated oxidation, a common metabolic pathway for aromatic rings.
-
Modulation of Receptor Binding Affinity : The electron-withdrawing nature of the fluorine atom alters the electronic properties of the phenyl ring.[1] This can change cation-π or π-π stacking interactions within a receptor's binding pocket, potentially increasing or tuning the binding affinity and selectivity of a ligand.[10]
-
Probes for ¹⁹F NMR Studies : The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy.[7] When a peptide or small molecule containing this amino acid binds to a target protein, changes in the ¹⁹F NMR signal can provide valuable information about the binding event and the local environment, without interference from other signals in the biological matrix.[7]
-
Development of Novel Therapeutics : Homophenylalanine derivatives are known building blocks for angiotensin-converting enzyme (ACE) inhibitors. The introduction of fluorine could lead to second-generation inhibitors with improved pharmacokinetic properties. Furthermore, its use in creating novel enzyme inhibitors or receptor modulators is an active area of research.
Conclusion
2-Fluoro-DL-homophenylalanine is more than just a chemical reagent; it is a tool for innovation. Its design is a prime example of how subtle atomic substitutions can lead to profound changes in molecular properties. By providing a chemically robust synthetic route and a clear analytical framework, this guide empowers researchers to confidently incorporate this versatile amino acid into their discovery programs, paving the way for the development of next-generation therapeutics and more sophisticated biological probes.
References
-
Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%. Retrieved January 19, 2026, from [Link]
-
Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8]. Retrieved January 19, 2026, from [Link]
-
King-Pharm. (n.d.). 225233-81-8 2-Fluoro-DL-homophenylalanine. Retrieved January 19, 2026, from [Link]
-
Kiehna, J., & Bax, B. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. Retrieved January 19, 2026, from [Link]
-
Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved January 19, 2026, from [Link]
-
El-Faham, A., & Al-Hadedi, A. A. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved January 19, 2026, from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Retrieved January 19, 2026, from [Link]
-
Tomas-Mendivil, E., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC separation of standard DL-phenylalanine. Retrieved January 19, 2026, from [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]
- 4. 225233-81-8 2-Fluoro-DL-homophenylalanine [chemsigma.com]
- 5. L07654.06 [thermofisher.com]
- 6. 1-(2-Bromoethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]
- 7. Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Homophenylalanine Scaffolds
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for modulating pharmacological profiles.[1][2] 2-Fluoro-DL-homophenylalanine, a synthetic amino acid, represents a confluence of two powerful medicinal chemistry strategies: the extension of the phenylalanine side chain to create homophenylalanine and the introduction of a fluorine atom onto the aromatic ring. Homophenylalanine itself is a key precursor for angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension.[3][4] The addition of fluorine, an element with a van der Waals radius similar to hydrogen but with high electronegativity, can profoundly alter a molecule's acidity, basicity, hydrophobicity, and metabolic stability.[1][5] This guide provides a comprehensive overview of 2-Fluoro-DL-homophenylalanine, from its fundamental physicochemical properties to its potential applications in research and development.
Physicochemical Properties of 2-Fluoro-DL-homophenylalanine
A precise understanding of a compound's molecular characteristics is foundational to its application. The key quantitative data for 2-Fluoro-DL-homophenylalanine are summarized in the table below. The molecular weight is calculated from its molecular formula, C10H12FNO2, and aligns with supplier specifications.[6][7]
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | N/A |
| CAS Number | 225233-81-8 | [4][6][7] |
| Molecular Formula | C10H12FNO2 | [6][7] |
| Molecular Weight | 197.21 g/mol | [6] |
| Canonical SMILES | C1=CC=C(C(=C1)F)CCC(C(=O)O)N | N/A |
Synthesis and Characterization: A Proposed Biocatalytic Approach
While specific, detailed synthesis routes for 2-Fluoro-DL-homophenylalanine are not extensively published, a logical and efficient pathway can be extrapolated from established methods for L-homophenylalanine synthesis.[8][9] A promising strategy involves the use of a recombinant aromatic amino acid transaminase (AroAT) for the asymmetric synthesis from a fluorinated precursor.[9]
Proposed Synthesis Workflow
The proposed biocatalytic synthesis involves the transamination of 2-oxo-4-(2-fluorophenyl)butanoic acid. This method is advantageous due to its high stereospecificity and environmentally benign reaction conditions.
Caption: Proposed biocatalytic synthesis of 2-Fluoro-DL-homophenylalanine.
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Preparation: Overexpress a suitable aromatic amino acid transaminase in an E. coli host. Prepare a cell-free extract or use whole-cell catalysts.
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the substrate, 2-oxo-4-(2-fluorophenyl)butanoic acid, and an excess of an amine donor, such as L-aspartate.
-
Initiation: Add the prepared enzyme catalyst to the reaction mixture to initiate the transamination reaction. Maintain a constant temperature (e.g., 30-37°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product and the consumption of the substrate.
-
Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Remove the precipitated protein by centrifugation. The supernatant can then be subjected to purification techniques such as ion-exchange chromatography to isolate the 2-Fluoro-DL-homophenylalanine.
Characterization and Quality Control
A self-validating system for protocol integrity requires robust analytical characterization of the final product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the synthesized amino acid. A reversed-phase C18 column can be used for achiral purity analysis.[10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the product, verifying the presence of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation. ¹⁹F NMR is particularly important to confirm the position and presence of the fluorine atom on the phenyl ring.
Applications in Research and Drug Development
The incorporation of fluorinated amino acids like 2-Fluoro-DL-homophenylalanine into peptides and small molecules is a validated strategy to enhance therapeutic properties.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[2]
-
Modulation of Receptor Binding: The high electronegativity of fluorine alters the electronic properties of the aromatic ring. This can influence cation-π interactions, which are often critical for peptide-receptor binding, potentially leading to enhanced affinity and selectivity.[11][12]
-
Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and enhance oral bioavailability.[2]
-
Peptide and Protein Engineering: This amino acid can be used as a building block in solid-phase peptide synthesis to create novel peptides with enhanced stability and altered biological activity.[5][13] It can also serve as a probe for studying protein structure and function using ¹⁹F NMR.[1]
Biological Activity and Mechanistic Insights
While specific biological data for 2-Fluoro-DL-homophenylalanine is limited, its structural similarity to other pharmacologically active compounds allows for informed hypotheses about its potential biological roles.
Potential as an Enzyme Inhibitor
Given that L-homophenylalanine is a precursor to ACE inhibitors, it is plausible that 2-Fluoro-DL-homophenylalanine or its derivatives could act as inhibitors of enzymes within the renin-angiotensin system or other metabolic pathways. The fluorine atom could form specific hydrogen bonds or electrostatic interactions within the enzyme's active site, potentially leading to potent and selective inhibition.
Neurological Applications
Analogs of phenylalanine are known to have applications in neuroscience.[13] The fluorinated homophenylalanine scaffold could be explored for its potential to interact with neurotransmitter systems or as a building block for novel central nervous system (CNS) drug candidates.
Signaling Pathway Modulation
The introduction of 2-fluoro-homophenylalanine into a peptide that binds to a G-protein coupled receptor (GPCR) could enhance its binding affinity, leading to more potent and sustained downstream signaling.
Caption: Hypothetical GPCR signaling enhancement by a fluorinated peptide.
Conclusion
2-Fluoro-DL-homophenylalanine is a compelling synthetic amino acid that holds significant promise for researchers in drug discovery and chemical biology. Its unique combination of a homophenylalanine backbone with the strategic placement of a fluorine atom offers a powerful tool for modulating the biological and pharmacological properties of peptides and small molecules. The proposed biocatalytic synthesis route provides a sustainable and efficient method for its production, paving the way for its broader application. Further investigation into the specific biological activities of this compound is warranted and could lead to the development of novel therapeutics with improved efficacy, stability, and bioavailability.
References
-
Crawford Wisdom Private Limited. L-homophenylalanine - Molecular Weight 179.2157 G/mol, Density 1.164 G/cmâ³. Tradeindia. Available at: [Link].
-
BuyersGuideChem. Supplier CAS No 225233-81-8. Available at: [Link].
-
PubChem. 2-Fluorophenylalanine. National Center for Biotechnology Information. Available at: [Link].
-
Al-Awadi, F. Y., & Ibrahim, H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18346-18366. Available at: [Link].
-
Schmideder, S., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(6), 1436-1446. Available at: [Link].
-
precisionFDA. HOMOPHENYLALANINE, DL-. U.S. Food and Drug Administration. Available at: [Link].
-
Chemsigma. 2-Fluoro-DL-homophenylalanine [225233-81-8]. Available at: [Link].
-
MPG.PuRe. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Max-Planck-Gesellschaft. Available at: [Link].
-
Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-11. Available at: [Link].
-
ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available at: [Link].
-
ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride. Available at: [Link].
-
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link].
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 865774-79-4|(S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Supplier CAS No 225233-81-8 - BuyersGuideChem [buyersguidechem.com]
- 7. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]
- 8. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
A Technical Guide to 2-Fluoro-DL-homophenylalanine: Structure, Synthesis, and Applications
This guide provides an in-depth technical overview of 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid with significant potential in chemical biology and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's structure, proposes a robust synthetic pathway, and discusses its applications, grounded in the principles of scientific integrity and field-proven insights.
Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry
The selective incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The introduction of a fluorine atom, the most electronegative element, into an amino acid structure can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated amino acids have become invaluable tools for probing protein structure and function, as well as for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[2][3][4]
2-Fluoro-DL-homophenylalanine (2-F-hPhe) is a structural analog of the proteinogenic amino acid phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and an additional methylene group in the side chain. This unique combination of modifications offers intriguing possibilities for designing peptides and small molecules with tailored properties. The ortho-fluorine substitution can influence the conformational preferences of the aromatic side chain and introduce a polar contact point for molecular interactions, while the "homo" backbone extension provides greater conformational flexibility. These features make 2-F-hPhe a compelling building block for exploring structure-activity relationships and developing novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Fluoro-DL-homophenylalanine is characterized by a racemic α-amino acid core connected to a 2-fluorophenylethyl side chain.
Caption: A diagram illustrating the core components of the 2-Fluoro-DL-homophenylalanine molecule.
Table 1: Physicochemical Properties of 2-Fluoro-DL-homophenylalanine and Related Compounds
| Property | 2-Fluoro-DL-homophenylalanine | DL-Homophenylalanine (Parent Compound) | 2-Fluorophenylalanine (Analog) |
| CAS Number | 225233-81-8[5] | 1012-05-1 | 2629-55-2 |
| Molecular Formula | C₁₀H₁₂FNO₂[5] | C₁₀H₁₃NO₂ | C₉H₁₀FNO₂ |
| Molecular Weight | 197.21 g/mol | 179.22 g/mol | 183.18 g/mol |
| Appearance | White to off-white solid (predicted) | White solid | White to pale cream powder |
| Melting Point | Not experimentally determined | ~282 °C (dec.)[6] | ~245 °C (dec.)[7] |
| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water | Data not readily available |
| pKa (α-COOH) | ~2.2 (predicted) | ~2.25 | ~2.17 |
| pKa (α-NH₃⁺) | ~9.3 (predicted) | ~9.38 | ~9.15 |
Note: Some properties for 2-Fluoro-DL-homophenylalanine are predicted based on the properties of its parent compound and structural analogs due to the limited availability of experimental data.
Proposed Synthesis Protocol
Caption: A workflow diagram outlining the key stages of the proposed synthesis.
Step-by-Step Methodology:
-
Preparation of the Glycine Enolate:
-
Dissolve glycine benzophenone imine ethyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, to the solution to deprotonate the α-carbon and form the corresponding enolate. The reaction progress can be monitored by a color change.
-
-
Alkylation with 1-(2-Bromoethyl)-2-fluorobenzene:
-
To the cold enolate solution, add a solution of 1-(2-bromoethyl)-2-fluorobenzene in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the Schiff Base and Ester:
-
Once the alkylation is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with a strong aqueous acid, such as hydrochloric acid, and heat to reflux. This step serves to hydrolyze both the imine and the ethyl ester, yielding the free amino acid.
-
-
Work-up and Purification:
-
After cooling, the aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the benzophenone byproduct.
-
The aqueous layer is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.
-
The precipitated 2-Fluoro-DL-homophenylalanine is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.
-
Spectroscopic and Analytical Characterization (Predicted)
Due to the absence of published experimental spectra for 2-Fluoro-DL-homophenylalanine, the following are predicted characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the ortho-fluorine substituent. The protons of the ethyl side chain will appear as multiplets, and the α-proton will be a multiplet in the amino acid region.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. The aliphatic carbons of the side chain and the α-carbon will also have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.21 g/mol ). The fragmentation pattern is expected to involve the loss of the carboxyl group and cleavage of the side chain. The presence of a single fluorine atom will result in a characteristic isotopic pattern.[11]
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino acid functional groups, including N-H stretching of the amine, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group. Aromatic C-H and C-F stretching vibrations will also be present.[12][13]
Applications in Research and Drug Development
The unique structural features of 2-Fluoro-DL-homophenylalanine make it a valuable tool for various applications in scientific research and drug development.
-
Peptide and Protein Engineering: Incorporation of 2-F-hPhe into peptides can modulate their conformation, stability, and biological activity. The ortho-fluorine can serve as a probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy.[2] Furthermore, the increased lipophilicity and metabolic stability conferred by the fluorinated side chain can enhance the therapeutic potential of peptide-based drugs.[3][14]
-
Enzyme Inhibitors: As an unnatural amino acid, 2-F-hPhe can be used to design potent and selective enzyme inhibitors. The fluorinated phenyl ring can engage in specific interactions within the enzyme's active site, leading to enhanced binding affinity.
-
PET Imaging: Fluorine-18 labeled analogs of fluorinated amino acids are widely used as tracers in Positron Emission Tomography (PET) for cancer diagnosis and monitoring treatment response.[2][15] While not directly radiolabeled, 2-Fluoro-DL-homophenylalanine could serve as a non-radioactive standard or precursor for the development of novel ¹⁸F-labeled PET tracers.
-
Drug Discovery: This compound can serve as a key building block in the synthesis of small molecule drug candidates. The introduction of the 2-fluorophenylethyl moiety can be a strategic approach to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
Safety and Handling
While a specific safety data sheet for 2-Fluoro-DL-homophenylalanine is not widely available, general precautions for handling fluorinated organic compounds and amino acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[7][16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
2-Fluoro-DL-homophenylalanine represents a valuable and versatile building block for chemical biology and medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a homophenylalanine backbone offers researchers the opportunity to fine-tune the properties of peptides and small molecules. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its potential in developing novel therapeutics and research tools. As our understanding of the impact of fluorination on biological systems continues to grow, the utility of custom-designed amino acids like 2-Fluoro-DL-homophenylalanine is set to expand, paving the way for new discoveries in science and medicine.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). National Institutes of Health. [Link]
-
2-Fluoro-DL-homophenylalanine [225233-81-8]. (n.d.). Chemsigma. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]
-
Bunnage, M. E., & Czechtizky, W. (2016). Fluorine: A new element in protein design. Chemical Science, 7(1), 107-121. [Link]
-
Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). ResearchGate. [Link]
-
The Role of Fluorinated Amino Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
FTIR spectra of the fluorinated microspheres prepared with various... (n.d.). ResearchGate. [Link]
-
(PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). ResearchGate. [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Springer. [Link]
-
(PDF) Acidities of glycine Schiff bases and alkylation of their conjugate bases. (2025). ResearchGate. [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2022). National Institutes of Health. [Link]
-
FTIR spectra of the untreated and fluorinated samples. (n.d.). ResearchGate. [Link]
-
Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. (n.d.). ResearchGate. [Link]
-
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023). Royal Society of Chemistry. [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2025). National Institutes of Health. [Link]
-
PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996). Midac Corporation. [Link]
-
Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. (2025). MDPI. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2012). Chemical Society Reviews. [Link]
-
Benzophenone Schiff bases of glycine derivatives. (n.d.). IU Indianapolis ScholarWorks. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... (n.d.). ResearchGate. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Steps. [Link]
-
Strecker Amino Acid Synthesis. (2021). YouTube. [Link]
-
Homophenylalanine, DL-. (n.d.). PubChem. [Link]
-
(PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2025). ResearchGate. [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (2017). Biochemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2025). PubMed. [Link]
-
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. (n.d.). National Institutes of Health. [Link]
-
[Advances in enzymatic production of L-homophenylalanine]. (2023). PubMed. [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega. [Link]
- Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid. (n.d.).
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. midac.com [midac.com]
- 14. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
2-FLUORO-DL-HOMOPHENYLALANINE synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Fluoro-DL-Homophenylalanine
Introduction
In the landscape of modern drug discovery and development, the incorporation of fluorine into bioactive molecules represents a cornerstone strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[][2] Among the vast array of fluorinated building blocks, non-proteinogenic amino acids such as 2-Fluoro-DL-homophenylalanine are of significant interest. As a homologated version of phenylalanine with a fluorine atom at the ortho position of the aromatic ring, this compound serves as a valuable precursor for synthesizing novel peptides, enzyme inhibitors, and other therapeutic agents.[3]
This guide provides a comprehensive, technically-grounded exploration of the synthetic pathways leading to 2-Fluoro-DL-homophenylalanine. Designed for researchers, chemists, and drug development professionals, it moves beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis. The primary focus is on the robust and widely applicable Strecker synthesis, a classic method for preparing racemic α-amino acids.
Part 1: The Strecker Synthesis Approach
The Strecker synthesis, first reported in 1850, remains one of the most direct and efficient methods for producing α-amino acids from aldehydes.[4] It is a three-component reaction involving an aldehyde, a source of ammonia (typically an ammonium salt), and a cyanide source, which proceeds via an α-amino nitrile intermediate.[5][6] Subsequent hydrolysis of the nitrile yields the desired amino acid. This pathway is particularly well-suited for generating the racemic (DL) mixture of 2-fluoro-homophenylalanine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals the key precursors required for the Strecker synthesis. The amino acid backbone can be traced back to an α-amino nitrile, which in turn derives from the corresponding aldehyde, 3-(2-fluorophenyl)propanal.
Caption: Retrosynthetic pathway for 2-Fluoro-DL-homophenylalanine.
Stage 1: Synthesis of the Key Precursor: 3-(2-Fluorophenyl)propanal
The commercial availability of 3-(2-fluorophenyl)propanal is limited. Therefore, a reliable multi-step synthesis from a more common starting material, 2-fluorobenzaldehyde, is required. A robust approach involves a Horner-Wadsworth-Emmons (HWE) olefination, followed by catalytic hydrogenation and partial reduction of the resulting ester.
Workflow for 3-(2-fluorophenyl)propanal Synthesis
Caption: Multi-step synthesis of the key aldehyde precursor.
Experimental Protocol: Synthesis of 3-(2-fluorophenyl)propanal
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the ylide.
-
Re-cool the mixture to 0°C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2-fluorophenyl)acrylate.
-
-
Step 2: Catalytic Hydrogenation.
-
Dissolve the ethyl (E)-3-(2-fluorophenyl)acrylate (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂, typically 1-3 atm or using a balloon) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 3-(2-fluorophenyl)propanoate, which is often pure enough for the next step.
-
-
Step 3: DIBAL-H Reduction.
-
Dissolve the ethyl 3-(2-fluorophenyl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene and cool the solution to -78°C (dry ice/acetone bath) under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1-1.2 eq) dropwise, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 2-3 hours.
-
Quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the desired aldehyde, 3-(2-fluorophenyl)propanal.
-
Stage 2: Strecker Synthesis of 2-Fluoro-DL-Homophenylalanine
With the aldehyde precursor in hand, the core Strecker synthesis can be performed. This is typically a one-pot procedure that generates the α-amino nitrile, which is then hydrolyzed in a separate workup step.
Mechanism of the Strecker Synthesis
Caption: Key stages of the Strecker amino acid synthesis.
Experimental Protocol: Strecker Synthesis
-
Step 1: α-Amino Nitrile Formation.
-
In a flask equipped with a stirrer, add a solution of ammonium chloride (NH₄Cl, 1.5 eq) in water. Add aqueous ammonia to this solution until it is basic (pH ~9-10).
-
Add a solution of potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the resulting solution in an ice bath and add the 3-(2-fluorophenyl)propanal (1.0 eq), either neat or dissolved in a minimal amount of methanol or ethanol to aid solubility.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by observing the disappearance of the aldehyde spot by TLC.
-
Upon completion, extract the crude α-amino nitrile with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic extracts and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis to the Amino Acid.
-
Add the crude α-amino nitrile to a flask containing concentrated hydrochloric acid (HCl, ~6 M to 12 M).
-
Heat the mixture to reflux (typically 100-110°C) for 6-12 hours. This step hydrolyzes both the nitrile to a carboxylic acid and any potential amide intermediates.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove excess HCl.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically pH ~5-6) by the careful addition of a base such as aqueous ammonia or pyridine.
-
The amino acid product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol or acetone, and dry under vacuum to yield 2-fluoro-DL-homophenylalanine.
-
Data Summary for Strecker Synthesis
| Parameter | Value/Reagent | Molar Ratio (eq) | Purpose |
| Starting Aldehyde | 3-(2-Fluorophenyl)propanal | 1.0 | Carbon skeleton precursor |
| Ammonia Source | Ammonium Chloride / Ammonia | ~1.5 | Provides the amine group |
| Cyanide Source | Potassium Cyanide | ~1.2 | Provides the carboxylate precursor |
| Solvent (Step 1) | Water / Methanol | - | Reaction medium |
| Temperature (Step 1) | Room Temperature | - | Formation of amino nitrile |
| Hydrolysis Reagent | Concentrated HCl | Excess | Hydrolyzes nitrile to carboxylic acid |
| Temperature (Step 2) | Reflux (~110°C) | - | Drives hydrolysis to completion |
| Neutralization | Aqueous Ammonia / Pyridine | - | Precipitates the zwitterionic amino acid |
Part 2: Alternative Pathway - Alkylation of a Glycine Anion Equivalent
An alternative strategy for synthesizing α-amino acids involves the alkylation of a glycine enolate equivalent. This method often uses a Schiff base of a glycine ester (e.g., with benzophenone) to increase the acidity of the α-protons, allowing for deprotonation with a strong base to form a nucleophilic enolate. This enolate can then be alkylated with a suitable electrophile.
Principle of the Glycine Enolate Alkylation
Sources
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
2-FLUORO-DL-HOMOPHENYLALANINE solubility
An In-Depth Technical Guide Solubility Profile of 2-Fluoro-DL-homophenylalanine: A Guide for Researchers and Drug Development Professionals
Introduction
2-Fluoro-DL-homophenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As an analogue of phenylalanine, its incorporation into peptides can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity.[1][2] The presence of a fluorine atom on the phenyl ring and an additional methylene group in the side chain distinguishes it from its natural counterpart, offering altered steric and electronic properties.[]
A fundamental yet often overlooked parameter in the early stages of research and development is solubility. Accurate characterization of a compound's solubility is critical for its formulation, bioavailability, and the reliability of in vitro assays. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 2-Fluoro-DL-homophenylalanine, designed to empower researchers to generate accurate and reproducible data.
Theoretical Framework: Physicochemical Drivers of Solubility
The solubility of 2-Fluoro-DL-homophenylalanine is governed by a complex interplay of its structural features. Understanding these factors is crucial for predicting its behavior in different solvent systems and for designing effective solubilization strategies.
1.1. Molecular Structure and Inherent Properties
2-Fluoro-DL-homophenylalanine (Molecular Formula: C₁₀H₁₂FNO₂) is a zwitterionic molecule at physiological pH, possessing both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[4][5] This dual ionic character generally confers some degree of aqueous solubility.
However, several features modulate this baseline solubility:
-
Aromatic Ring: The phenyl group is inherently hydrophobic, contributing to poor water solubility.
-
Fluorine Substitution: The fluorine atom at the 2-position (ortho) is highly electronegative. While fluorination can increase the polarity of adjacent C-H bonds, the overall effect on hydrophobicity is not straightforward. It can alter hydration free energies in unexpected ways, sometimes increasing and sometimes decreasing hydrophobicity depending on the molecular context.[6] Fluorination can also significantly impact the electronic properties and solubility profiles of peptides into which it is incorporated.[1]
-
Homophenylalanine Backbone: The additional methylene (-CH₂-) group compared to phenylalanine increases the length of the aliphatic side chain, which typically enhances the molecule's overall hydrophobicity and may decrease aqueous solubility.[7]
1.2. The Critical Role of pH
Like all amino acids, the solubility of 2-Fluoro-DL-homophenylalanine is highly dependent on the pH of the aqueous medium.[8][9] The molecule exists in different ionic states depending on the pH, as dictated by the pKa values of its amino and carboxyl groups.
// Node Definitions Cation [label="Cationic Form\n(Low pH, e.g., pH < 2)\n-COOH, -NH3+\nNet Charge: +1\nHigher Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zwitterion [label="Zwitterionic Form\n(Isoelectric Point, pI)\n-COO-, -NH3+\nNet Charge: 0\nMinimum Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Anionic Form\n(High pH, e.g., pH > 9)\n-COO-, -NH2\nNet Charge: -1\nHigher Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cation -> Zwitterion [label="+ OH-\n- H2O"]; Zwitterion -> Cation [label="+ H+\n(pKa1 ~2-3)"]; Zwitterion -> Anion [label="+ OH-\n- H2O\n(pKa2 ~9-10)"]; Anion -> Zwitterion [label="+ H+"]; } digraph Figure 1: pH-dependent equilibria of 2-Fluoro-DL-homophenylalanine.
At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where intermolecular electrostatic attractions are maximized and hydration is minimized, resulting in the lowest aqueous solubility.[10][11] By shifting the pH away from the pI—either to a more acidic or a more basic range—the molecule is converted into its cationic or anionic form, respectively. These charged species are more polar and interact more favorably with water molecules, leading to a significant increase in solubility.[5][9]
Experimental Determination of Solubility
Given the lack of published quantitative solubility data for 2-Fluoro-DL-homophenylalanine, empirical determination is essential. The shake-flask method followed by a suitable analytical quantification is the gold-standard approach.
2.1. Workflow for Solubility Assessment
The following diagram outlines a robust workflow for determining the thermodynamic solubility of the compound.
// Nodes start [label="Start:\n2-Fluoro-DL-homophenylalanine Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Step 1: System Preparation\nAdd excess solid to vials containing the chosen solvent (e.g., water, buffer)."]; equilibrate [label="Step 2: Equilibration\nIncubate vials with agitation (e.g., shaker, rotator) at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation."]; separate [label="Step 3: Phase Separation\nCentrifuge or filter (0.22 µm PVDF) the suspension to separate undissolved solid from the saturated supernatant."]; analyze [label="Step 4: Analysis\nCarefully aspirate the clear supernatant. Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS)."]; calculate [label="Step 5: Calculation & Reporting\nCalculate solubility (mg/mL or mM) from the measured concentration. Report with temperature and solvent details."]; end [label="End:\nThermodynamic Solubility Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> equilibrate; equilibrate -> separate; separate -> analyze; analyze -> calculate; calculate -> end; } digraph Figure 2: Standard workflow for the shake-flask solubility determination method.
2.2. Detailed Protocol: Aqueous Thermodynamic Solubility
This protocol describes the determination of solubility in a single aqueous system (e.g., phosphate-buffered saline, pH 7.4).
-
Materials & Equipment:
-
2-Fluoro-DL-homophenylalanine (solid powder)
-
Solvent of interest (e.g., Water, PBS pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
Calibrated pipettes
-
HPLC-UV or LC-MS system for quantification
-
-
Step-by-Step Methodology:
-
Preparation: Weigh an excess amount of 2-Fluoro-DL-homophenylalanine (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.
-
Quantification: Prepare a standard curve of 2-Fluoro-DL-homophenylalanine of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine its concentration.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Investigating Key Factors and Data Presentation
To build a comprehensive solubility profile, it is essential to investigate the influence of pH and the presence of organic co-solvents.
3.1. pH-Solubility Profiling
To understand the compound's behavior in different environments (e.g., stomach, intestine), a pH-solubility profile is invaluable.
-
Methodology: The shake-flask protocol described above should be repeated using a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[9] It is critical to confirm the final pH of the saturated solution after equilibration, as the dissolution of the amino acid can slightly alter it.[5]
-
Data Presentation: The results should be summarized in a clear, tabular format.
| pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 2.1 | 25 | Experimental Value | Calculated Value |
| 4.0 | 25 | Experimental Value | Calculated Value |
| 6.2 | 25 | Experimental Value | Calculated Value |
| 7.4 | 25 | Experimental Value | Calculated Value |
| 8.5 | 25 | Experimental Value | Calculated Value |
| 10.1 | 25 | Experimental Value | Calculated Value |
3.2. Co-Solvent Effects
For many applications, especially in drug formulation and peptide synthesis, organic solvents are used.[12] The solubility of 2-Fluoro-DL-homophenylalanine should be assessed in relevant organic solvents and their aqueous mixtures.
-
Common Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol are common solvents to test.[12][13]
-
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Experimental Value | |
| DMSO | 25 | Experimental Value | |
| Ethanol | 25 | Experimental Value | |
| 50% Ethanol/Water (v/v) | 25 | Experimental Value | |
| DMF | 25 | Experimental Value |
Conclusion
References
- Chem-Impex. (n.d.). 2-Fluoro-D-β-homophenylalanine hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Thermo Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%.
- National Center for Biotechnology Information. (n.d.). 2-Fluorophenylalanine. PubChem Compound Database.
- Vazdar, M., et al. (2019).
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- Unknown. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
- Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8].
- ChemicalBook. (n.d.). 2-Fluoro-DL-homophenylalanine | 225233-81-8.
- Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%.
- Lazzús, J. A. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
- Kurinomaru, T., et al. (2021).
- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Mosely, J. A. (2017). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
- Sigma-Aldrich. (n.d.). p-Fluoro-DL-phenylalanine 51-65-0.
- Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
- Chen, J., et al. (2019).
- National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem Compound Database.
- Tenberg, V., et al. (2021).
- MedchemExpress. (n.d.). L-Homophenylalanine | Biochemical Reagent.
- Tenberg, V., et al. (2024).
- Tenberg, V., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations.
- Hsu, C., & Lu, H. (2009). Solubilities of amino acids in water at various pH values under 298.15 K.
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents.
- Ferreira, L. A., et al. (2018).
- Simson Pharma Limited. (n.d.). DL-Homophenylalanine | CAS No- 943-73-7.
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 7. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-Fluoro-DL-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amino Acids in Modern Research
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the conformational preferences, metabolic stability, and binding affinities of peptides and proteins.[1] 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid, represents a valuable building block in the design of novel therapeutics and research tools. Its structural similarity to phenylalanine, coupled with the electronic perturbations introduced by the fluorine atom and the extended carbon chain of the "homo" structure, makes it an intriguing candidate for creating peptides with enhanced properties.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-DL-homophenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-DL-homophenylalanine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methine, and amine protons. The presence of the fluorine atom on the aromatic ring will introduce characteristic splitting patterns due to spin-spin coupling.
Expected ¹H NMR Data for 2-Fluoro-DL-homophenylalanine:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aromatic (4H) | 7.0 - 7.4 | Multiplet | J(H,H) and J(H,F) |
| α-CH (1H) | ~3.8 - 4.2 | Triplet or Doublet of Doublets | J(H,H) |
| β-CH₂ (2H) | ~2.0 - 2.5 | Multiplet | J(H,H) |
| γ-CH₂ (2H) | ~2.7 - 3.1 | Multiplet | J(H,H) |
| NH₂ (2H) | Broad singlet |
Note: The chemical shifts are estimates and can vary depending on the solvent and pH.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹J(C,F)), and other nearby carbons will exhibit smaller couplings.
Expected ¹³C NMR Data for 2-Fluoro-DL-homophenylalanine:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| C=O | ~175 | Singlet | |
| C-F | ~160 | Doublet | ¹J(C,F) ≈ 245 |
| Aromatic C-H | 115 - 135 | Doublets | J(C,F) |
| Quaternary Aromatic C | ~125 | Doublet | J(C,F) |
| α-CH | ~55 | Singlet | |
| β-CH₂ | ~30 | Singlet | |
| γ-CH₂ | ~35 | Singlet |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for 2-Fluoro-DL-homophenylalanine is expected to show a single resonance for the fluorine atom on the aromatic ring, which will be split by the adjacent protons.
Experimental Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition and processing.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
For 2-Fluoro-DL-homophenylalanine (C₁₀H₁₂FNO₂), the expected exact mass is approximately 197.0852 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. The fragmentation pattern would likely involve the loss of the carboxyl group, the amino group, and fragmentation of the side chain.
Expected Mass Spectrometry Data for 2-Fluoro-DL-homophenylalanine:
| m/z | Proposed Fragment |
| 197 | [M]⁺ |
| 152 | [M - COOH]⁺ |
| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |
Experimental Workflow for Mass Spectrometry Data Acquisition:
Caption: General workflow for mass spectrometry analysis.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
For 2-Fluoro-DL-homophenylalanine, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, amine, and aromatic C-F bond.
Expected IR Absorption Bands for 2-Fluoro-DL-homophenylalanine:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 2400 (broad) | O-H | Carboxylic acid O-H stretch |
| 3200 - 3000 | N-H | Amine N-H stretch |
| ~1700 | C=O | Carboxylic acid C=O stretch |
| ~1600 | N-H | Amine N-H bend |
| ~1250 | C-F | Aromatic C-F stretch |
The IR spectrum of the protonated dimer of ortho-fluorophenylalanine shows two distinct carbonyl stretching bands around 1783 and 1762 cm⁻¹.[1] This suggests that intermolecular interactions, such as hydrogen bonding, can influence the precise position of these bands.
Experimental Workflow for IR Spectroscopy Data Acquisition:
Caption: Workflow for acquiring and analyzing an IR spectrum.
IV. Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a comprehensive overview of the expected NMR, MS, and IR spectral data for 2-Fluoro-DL-homophenylalanine. By drawing on data from analogous compounds, we have established a predictive framework that will be invaluable for researchers synthesizing or working with this fluorinated amino acid. The detailed analysis of expected chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies will aid in the unambiguous identification and characterization of this important molecule. As research into fluorinated biomolecules continues to expand, a thorough understanding of their spectroscopic properties is essential for advancing the fields of drug discovery and chemical biology.
References
-
PubChem. 2-Fluorophenylalanine. National Center for Biotechnology Information. [Link]
-
The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]
-
Chemsigma. 2-Fluoro-DL-homophenylalanine. [Link]
-
ResearchGate. (a) Infrared spectra of the proton-bound homodimer of... [Link]
-
MPG.PuRe. Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines. [Link]
-
PubChem. Homophenylalanine, DL-. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
NIH. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. [Link]
-
PubChem. 2-Amino-4,4-difluorobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluorophenibut. National Center for Biotechnology Information. [Link]
-
SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
precisionFDA. HOMOPHENYLALANINE, DL-. [Link]
-
Wikipedia. 4-Fluorophenibut. [Link]
Sources
A Technical Guide to 2-Fluoro-DL-homophenylalanine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-DL-homophenylalanine, a non-canonical amino acid with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring in homophenylalanine can profoundly influence its physicochemical properties, leading to enhanced metabolic stability, altered binding affinities, and unique conformational preferences. This guide details a plausible synthetic route for 2-fluoro-DL-homophenylalanine, outlines key characterization techniques, and explores its potential biological activities and applications. Furthermore, it provides detailed protocols for its synthesis, enzymatic resolution of its stereoisomers, and a general framework for evaluating its biological efficacy. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of this and other fluorinated amino acids in their drug development and chemical biology programs.
Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of organic molecules.[1][2] Fluorine, being the most electronegative element, imparts unique properties to a molecule with minimal steric perturbation due to its small van der Waals radius, which is comparable to that of a hydrogen atom.[2] In the context of amino acids and peptides, the introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can significantly increase the in vivo half-life of peptides and other therapeutics incorporating fluorinated amino acids.[3]
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity, acidity, and basicity of the amino acid side chain, thereby influencing its membrane permeability and interaction with biological targets.[1][2]
-
Conformational Control: The strong inductive effect of fluorine can influence the local electronic environment and restrict the conformational freedom of the amino acid side chain, leading to a more defined three-dimensional structure.
-
Altered Binding Affinity: The unique electronic properties of the fluorine atom can lead to novel interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity and selectivity.[4]
Homophenylalanine, a homolog of phenylalanine with an additional methylene group in its side chain, is a crucial building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors.[5] The introduction of a fluorine atom at the 2-position of the phenyl ring in homophenylalanine creates 2-fluoro-DL-homophenylalanine, a novel non-canonical amino acid with the potential for unique biological activities and therapeutic applications. This guide will delve into the synthetic methodology, characterization, and potential utility of this intriguing molecule.
Synthesis and Characterization of 2-Fluoro-DL-homophenylalanine
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic route to 2-fluoro-DL-homophenylalanine:
Step-by-Step Synthetic Protocol
Step 1: Bromination of 2-Fluorotoluene
-
To a solution of 2-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 2-fluoro-1-(bromomethyl)benzene, which can be purified by vacuum distillation.
Step 2: Malonic Ester Synthesis
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add the 2-fluoro-1-(bromomethyl)benzene obtained in the previous step.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give diethyl 2-((2-fluorobenzyl)malonate).
Step 3: Hydrolysis and Decarboxylation
-
To a solution of diethyl 2-((2-fluorobenzyl)malonate) in a mixture of ethanol and water, add a solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The dicarboxylic acid intermediate will precipitate. Filter the solid and wash with cold water.
-
Heat the dried dicarboxylic acid at 150-160 °C to effect decarboxylation, yielding 3-(2-fluorophenyl)propanoic acid.
Step 4: Alpha-Bromination
-
To the 3-(2-fluorophenyl)propanoic acid, add thionyl chloride and reflux for 2 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride by distillation.
-
To the crude acid chloride, add N-bromosuccinimide and a catalytic amount of phosphorus tribromide.
-
Heat the mixture at 80-90 °C for 4-6 hours.
-
Cool the reaction and purify the resulting 2-bromo-3-(2-fluorophenyl)propanoic acid by vacuum distillation or chromatography.
Step 5: Amination
-
Add the 2-bromo-3-(2-fluorophenyl)propanoic acid to an excess of concentrated ammonium hydroxide.
-
Stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Remove the excess ammonia and water under reduced pressure to obtain crude 2-fluoro-DL-homophenylalanine.
-
The final product can be purified by recrystallization from a water/ethanol mixture.
Characterization
The synthesized 2-fluoro-DL-homophenylalanine should be thoroughly characterized to confirm its identity and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic protons, the methine proton at the alpha-carbon, and the exchangeable amine and carboxylic acid protons. The coupling between the fluorine and the aromatic protons will be observable.
-
¹³C NMR: Will display distinct resonances for each carbon atom in the molecule. The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[7][8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.
Table 1: Expected Physicochemical Properties of 2-Fluoro-DL-homophenylalanine
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹⁹F NMR Chemical Shift | Expected in the range of -110 to -130 ppm (relative to CFCl₃) |
Biological Activity and Mechanism of Action
The biological activity of 2-fluoro-DL-homophenylalanine has not been extensively reported. However, based on the known effects of other fluorinated amino acids, several potential areas of biological activity can be postulated.
Potential as an Enzyme Inhibitor
The introduction of a fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding to the active site of enzymes that recognize phenylalanine or its homologs. For example, fluorinated phenylalanine derivatives have been investigated as inhibitors of the proteasome.[9] It is plausible that 2-fluoro-DL-homophenylalanine could act as an inhibitor of enzymes that process aromatic amino acids.
Antimicrobial and Cytotoxic Effects
Fluorinated amino acids have been shown to exhibit antimicrobial and cytotoxic properties.[10][11] This can occur through several mechanisms, including misincorporation into proteins, leading to dysfunctional enzymes and cellular stress.[11] Studies on fluorinated phenylalanine derivatives have demonstrated antibacterial activity, with the position of the fluorine atom influencing the efficacy.[12] It is therefore worthwhile to investigate the potential of 2-fluoro-DL-homophenylalanine as an antimicrobial or anticancer agent.
Incorporation into Peptides and Proteins
2-Fluoro-DL-homophenylalanine can be used as a building block in solid-phase peptide synthesis to create novel peptides with enhanced properties. The fluorine atom can serve as a useful probe for studying peptide and protein structure and dynamics using ¹⁹F NMR spectroscopy.[13]
The following diagram illustrates the general concept of how a fluorinated amino acid can be incorporated into a peptide chain and potentially alter its interaction with a biological target.
Applications in Drug Discovery and Chemical Biology
The unique properties of 2-fluoro-DL-homophenylalanine make it a valuable tool for various applications in drug discovery and chemical biology.
-
Lead Optimization: It can be incorporated into lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
-
Probe for Mechanistic Studies: The fluorine atom can serve as a non-invasive ¹⁹F NMR probe to study protein-ligand interactions and conformational changes in biological systems.
-
Development of Novel Therapeutics: Its potential antimicrobial and cytotoxic effects warrant further investigation for the development of new drugs against infectious diseases and cancer.
-
Protein Engineering: Incorporation of this unnatural amino acid into proteins can lead to proteins with enhanced stability and novel functions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to 2-fluoro-DL-homophenylalanine.
Enzymatic Resolution of DL-Homophenylalanine Esters
Since 2-fluoro-DL-homophenylalanine is synthesized as a racemic mixture, the separation of the D- and L-enantiomers is crucial for many biological applications. Enzymatic resolution is a highly efficient method for achieving this.[14][15][16]
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Esterification: Convert the 2-fluoro-DL-homophenylalanine to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄).
-
Enzymatic Hydrolysis:
-
Dissolve the racemic ester in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as tert-butanol if necessary to improve solubility.
-
Add a lipase, such as Candida antarctica lipase B (CALB), to the solution.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer) by acid-base extraction.
-
Acidify the aqueous layer to precipitate the amino acid, which can then be collected by filtration.
-
The ester in the organic layer can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.
-
-
Analysis: Determine the enantiomeric purity of both the resolved acid and the hydrolyzed ester using chiral HPLC.
General Protocol for Assessing Antibacterial Activity
The following is a general protocol for determining the minimum inhibitory concentration (MIC) of 2-fluoro-DL-homophenylalanine against a bacterial strain, adapted from similar studies on fluorinated amino acids.[12]
-
Bacterial Strain and Culture Conditions:
-
Select a panel of bacterial strains (e.g., E. coli, S. aureus).
-
Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of 2-fluoro-DL-homophenylalanine in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Include positive (no compound) and negative (no bacteria) controls.
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
Aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Conclusion and Future Perspectives
2-Fluoro-DL-homophenylalanine represents a promising yet underexplored building block for the development of novel therapeutics and chemical biology tools. Its unique combination of a fluorinated aromatic ring and a homophenylalanine scaffold offers exciting opportunities for modulating biological activity and enhancing the properties of peptides and small molecules. While further research is needed to fully elucidate its synthesis, characterization, and biological profile, the foundational knowledge and experimental protocols presented in this guide provide a solid starting point for researchers in the field. The continued exploration of fluorinated amino acids like 2-fluoro-DL-homophenylalanine will undoubtedly contribute to the advancement of drug discovery and our understanding of biological systems.
References
-
Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress.[14][16]
-
Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals.[10]
-
Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. Enantiomer.[15]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.[11]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central.[3]
- Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids.
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.[6]
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
-
Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. National Institutes of Health.[9]
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
-
4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.[4]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central.[1]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.[2]
-
Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PubMed Central.[12]
- Antimicrobial peptides. Wikipedia.
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink.[7]
-
Supplementary Information Characterization of Conformational States of the Homodimeric Enzyme Fluoroacetate Dehalogenase by 19F-. [No Source Found].[8]
- What are the synthesis and applications of 2-Fluorotoluene? - FAQ - Guidechem. Guidechem.
- Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI.
-
Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Wiley Online Library.[5]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Synthesis of (+)2-phenylbutyric acid. PrepChem.com.
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Preparation of Fluoroalkylarenes, Part 2: C-X Fluoroalkyl
- Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Str
-
Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. [No Source Found].[13]
- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PubMed Central.
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. PubMed Central.
- Synthesis of 4-phenylbutyric acid.
- Preparation method of o-fluorotoluene.
- Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid. [No Source Found].
- R 3 Amino 4 2 fluorophenyl butanoic acid. Labshake.
- γ-PHENYLBUTYRIC ACID. Organic Syntheses.
- Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central.
- 2-Fluorotoluene = 99 95-52-3. Sigma-Aldrich.
- Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust Synthetic Route to 2-Fluoro-DL-Homophenylalanine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-fluoro-DL-homophenylalanine, a non-canonical amino acid of significant interest in medicinal chemistry and peptide design. The strategic incorporation of a fluorine atom onto the phenyl ring of homophenylalanine can modulate key physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block for developing novel therapeutics.[1][2] This guide details a reliable and scalable two-step synthesis commencing from commercially available starting materials. The chosen methodology involves the alkylation of a glycine Schiff base equivalent under phase-transfer catalysis, followed by acidic deprotection. We provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data to ensure reproducible and successful synthesis for researchers in drug development and chemical biology.
Introduction: The Rationale for Fluorination
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[2] Its unique properties—high electronegativity, small van der Waals radius similar to hydrogen, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[2][3] 2-Fluoro-DL-homophenylalanine is an analog of homophenylalanine featuring a fluorine atom at the ortho position of the phenyl ring. This specific modification is particularly strategic; the ortho-fluoro group can induce conformational constraints and alter electronic properties, offering a tool to fine-tune peptide structure and function.[1] This protocol provides a practical and accessible route to this valuable compound, enabling its broader application in research and development.
Synthesis Strategy: Phase-Transfer Catalyzed Alkylation
For the synthesis of 2-fluoro-DL-homophenylalanine, we employ a robust and highly versatile method centered on the alkylation of a protected glycine anion. This strategy was selected over alternatives like the Strecker synthesis due to its operational simplicity, milder reaction conditions, and the high commercial availability of the requisite starting materials.[4][5]
The core of the synthesis is a phase-transfer catalyzed (PTC) alkylation. The key steps are:
-
Anion Generation : A glycine Schiff base, N-(diphenylmethylene)glycine tert-butyl ester, serves as a glycine equivalent. Its α-proton is sufficiently acidic to be deprotonated by a moderately strong base (e.g., aqueous KOH).
-
Phase-Transfer Catalysis : A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the glycine enolate from the aqueous phase to the organic phase where the alkylating agent resides. This circumvents solubility issues and promotes the reaction.
-
Alkylation : The glycine enolate acts as a nucleophile, attacking the electrophilic alkyl halide, 1-(2-bromoethyl)-2-fluorobenzene, to form the new carbon-carbon bond.
-
Deprotection : The resulting protected amino acid is treated with aqueous acid to hydrolyze both the imine (Schiff base) and the tert-butyl ester, yielding the target 2-fluoro-DL-homophenylalanine as its hydrochloride salt.
-
Isolation : The final zwitterionic amino acid is obtained by neutralization.
This approach is presented in the overall reaction scheme below:
Overall Reaction Scheme
Step 1: Alkylation
N-(diphenylmethylene)glycine tert-butyl ester + 1-(2-bromoethyl)-2-fluorobenzene → tert-butyl 2-((diphenylmethylene)amino)-4-(2-fluorophenyl)butanoate
Step 2: Deprotection
tert-butyl 2-((diphenylmethylene)amino)-4-(2-fluorophenyl)butanoate → 2-Fluoro-DL-homophenylalanine
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | Quantity | Notes |
| N-(diphenylmethylene)glycine tert-butyl ester | Sigma-Aldrich | ≥98% | 2.95 g (10.0 mmol) | Glycine equivalent |
| 1-(2-bromoethyl)-2-fluorobenzene | Alfa Aesar | 97% | 2.25 g (11.0 mmol) | Alkylating agent |
| Tetrabutylammonium Bromide (TBAB) | TCI | ≥98% | 0.32 g (1.0 mmol) | Phase-Transfer Catalyst |
| Toluene | Fisher Scientific | Anhydrous | 50 mL | Organic Solvent |
| Potassium Hydroxide (KOH) | EMD Millipore | ≥85% | 5.6 g (100 mmol) | Base |
| Hydrochloric Acid (HCl) | VWR | 37% (conc.) | ~20 mL | For deprotection |
| Diethyl Ether | Sigma-Aldrich | Anhydrous | As needed | For extraction/washing |
| Pyridine | Acros Organics | 99.5% | As needed | For neutralization |
| Ethanol | Decon Labs | 95% | As needed | For recrystallization |
Step-by-Step Synthesis Procedure
Step 1: Phase-Transfer Catalyzed Alkylation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (2.95 g, 10.0 mmol), 1-(2-bromoethyl)-2-fluorobenzene (2.25 g, 11.0 mmol, 1.1 eq), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 eq).
-
Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature to dissolve the solids.
-
In a separate beaker, prepare a 50% (w/v) solution of potassium hydroxide by carefully dissolving 5.6 g of KOH in 11.2 mL of deionized water. Caution: This process is highly exothermic. Cool the solution in an ice bath before use.
-
Add the cooled 50% KOH solution to the reaction flask.
-
Stir the resulting biphasic mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated product as a viscous oil. This crude product is typically used in the next step without further purification.
Step 2: Acidic Hydrolysis and Deprotection
-
Transfer the crude oil from Step 1 into a 250 mL round-bottom flask.
-
Add 50 mL of 6 M hydrochloric acid. Caution: Handle concentrated HCl in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C (oil bath temperature) with vigorous stirring for 4-6 hours. A white precipitate (benzophenone) will form as the reaction proceeds.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash three times with 30 mL portions of diethyl ether to remove the benzophenone byproduct. The desired product remains in the aqueous layer as the hydrochloride salt.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude 2-fluoro-DL-homophenylalanine hydrochloride as a solid or semi-solid.
Step 3: Neutralization and Isolation
-
Dissolve the crude hydrochloride salt in a minimal amount of deionized water (~20 mL).
-
Cool the solution in an ice bath and slowly add pyridine dropwise with stirring until the pH of the solution reaches ~6-7 (check with pH paper). The zwitterionic amino acid will precipitate out of the solution.
-
Continue stirring the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water and then cold ethanol.
-
The product can be further purified by recrystallization from a water/ethanol mixture.
-
Dry the final product under vacuum to yield pure 2-fluoro-DL-homophenylalanine. An expected yield is typically in the range of 60-75% over the two steps.
Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons (split by fluorine), the α-proton, and the two sets of methylene protons.
-
¹⁹F NMR: A singlet or multiplet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₂FNO₂.
-
Purity (HPLC): Purity should be assessed using reverse-phase HPLC.
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 2-fluoro-DL-homophenylalanine.
Caption: Workflow for the synthesis and characterization of 2-fluoro-DL-homophenylalanine.
Safety and Handling
-
Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes. The dissolution in water is very exothermic and should be done with cooling.
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and has noxious fumes. Always handle inside a certified chemical fume hood.
-
1-(2-bromoethyl)-2-fluorobenzene: Lachrymator and irritant. Handle with gloves and in a fume hood.
-
Organic Solvents (Toluene, Diethyl Ether): Flammable and volatile. Work in a well-ventilated area away from ignition sources.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- RSC Publishing. (2023).
- NIH PMC. (n.d.).
- BOC Sciences. (n.d.).
- ResearchGate. (2025).
- Beilstein Journals. (2020).
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Filo. (2024). The use of Strecker synthesis to make phenylalanine.
- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- NIH. (2020).
- NIH PMC. (2018).
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Fluoro-Homophenylalanine Enantiomers
Introduction: The Significance of Fluorinated Homophenylalanine in Medicinal Chemistry
The incorporation of fluorine into amino acids is a powerful strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics.[1][2] 2-Fluoro-homophenylalanine, a non-proteinogenic amino acid, is a particularly valuable building block. The additional methylene group in the side chain compared to its phenylalanine counterpart provides conformational flexibility, while the fluorine atom on the phenyl ring can modulate electronic properties and block metabolic degradation pathways. The stereochemistry at the α-carbon is critical for biological activity, making the development of robust asymmetric syntheses for its enantiomers a key objective for researchers in medicinal chemistry and chemical biology.
This guide provides detailed protocols and scientific rationale for three powerful and distinct strategies for the asymmetric synthesis of 2-fluoro-homophenylalanine enantiomers:
-
Chiral Auxiliary-Mediated Alkylation: A reliable and scalable method using a chiral Ni(II) complex.
-
Catalytic Asymmetric Hydrogenation: An efficient route involving the enantioselective reduction of a prochiral dehydroamino acid precursor.
-
Enzymatic Transamination: A highly selective biocatalytic approach for accessing the L-enantiomer.
Strategy 1: Chiral Ni(II) Complex-Mediated Asymmetric Alkylation
This approach relies on the diastereoselective alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.[3][4] The steric environment created by the chiral ligand directs the incoming electrophile (2-fluorobenzyl bromide) to one face of the glycine enolate equivalent, leading to high stereoselectivity. This method is renowned for its reliability, scalability, and high enantiomeric purities.[3][4]
Causality and Experimental Rationale
The choice of a Ni(II) complex is crucial as it forms a rigid, planar structure that effectively shields one face of the glycine nucleophile. The chiral ligand, typically derived from an amino acid like proline, establishes the chiral environment. The use of a strong base is necessary to deprotonate the α-carbon of the glycine moiety, forming the nucleophilic enolate. The subsequent alkylation with 2-fluorobenzyl bromide introduces the desired side chain. The final steps involve acidic hydrolysis to release the amino acid from the complex, followed by protection (e.g., with Fmoc-OSu) for applications in peptide synthesis.
Experimental Workflow Diagram
Caption: Workflow for Ni(II) complex-mediated synthesis.
Detailed Protocol: Synthesis of (S)-2-Fluoro-homophenylalanine
Materials:
-
Glycine
-
(S)-2-N-(N'-benzylprolyl)aminobenzophenone
-
Nickel(II) nitrate hexahydrate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Fluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Formation of the Chiral Ni(II) Complex:
-
In a round-bottom flask, suspend glycine (1.0 eq), (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq), and Ni(NO₃)₂·6H₂O (1.0 eq) in methanol.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until a deep red solution is formed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., DCM/hexane) to yield the pure chiral Ni(II) complex.
-
-
Asymmetric Alkylation:
-
Suspend the dried Ni(II) complex (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of 2-fluorobenzyl bromide (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting complex.
-
Quench the reaction by the slow addition of water.
-
-
Hydrolysis and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add 3M HCl and heat to 60 °C for 2-4 hours to hydrolyze the complex.
-
Cool the mixture and filter to remove the chiral ligand.
-
Wash the aqueous layer with dichloromethane to remove any remaining organic impurities.
-
The aqueous layer now contains the desired amino acid hydrochloride.
-
-
Fmoc Protection:
-
Adjust the pH of the aqueous solution containing the amino acid to ~9 with saturated NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone or dioxane.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Fmoc-(S)-2-fluoro-homophenylalanine.
-
Expected Results
| Parameter | Expected Value | Reference |
| Chemical Yield | 60-80% | [3] |
| Enantiomeric Excess (ee) | >95% | [3][4] |
Strategy 2: Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral α,β-dehydroamino acid derivative is a highly efficient method for producing enantiomerically pure amino acids.[5][6] This strategy involves the synthesis of a suitable precursor, typically an N-acyl-α,β-dehydro-2-fluoro-homophenylalanine ester, followed by hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.
Causality and Experimental Rationale
The key to this method's success is the chiral catalyst, which coordinates to the double bond of the dehydroamino acid substrate in a stereospecific manner. The N-acyl group plays a crucial role in this coordination, acting as a bidentate ligand along with the double bond. This coordination creates a chiral environment that directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of chiral ligand is paramount and often requires screening to achieve optimal enantioselectivity for a specific substrate.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Synthesis of (R)-2-Fluoro-homophenylalanine
Materials:
-
2-Fluorobenzaldehyde
-
N-Acetylglycine
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
[Rh(COD)₂(DIPAMP)]⁺BF₄⁻ (or other suitable chiral catalyst)
-
High-pressure hydrogenation vessel
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Azlactone Precursor:
-
In a round-bottom flask, combine 2-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), sodium acetate (0.8 eq), and acetic anhydride (2.5 eq).
-
Heat the mixture at 100 °C for 1-2 hours.
-
Cool the reaction mixture and slowly add water to precipitate the crude azlactone.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Formation of the Dehydroamino Acid Ester:
-
Suspend the crude azlactone in methanol and heat to reflux for 2-4 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
The resulting residue is the methyl ester of N-acetyl-α,β-dehydro-2-fluoro-homophenylalanine, which can be purified by crystallization or chromatography.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure hydrogenation vessel, dissolve the dehydroamino acid ester (1.0 eq) in degassed methanol.
-
Add the chiral rhodium catalyst (e.g., [Rh(COD)(DIPAMP)]⁺BF₄⁻, 0.5-1.0 mol%).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the vessel and remove the solvent under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude N-acetyl amino acid ester in 6M HCl.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze both the ester and the acetyl group.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of (R)-2-fluoro-homophenylalanine.
-
The free amino acid can be obtained by ion-exchange chromatography or by adjusting the pH to the isoelectric point.
-
Expected Results
| Parameter | Expected Value | Reference |
| Chemical Yield | >90% (hydrogenation step) | [5] |
| Enantiomeric Excess (ee) | 90-99% | [5][7] |
Strategy 3: Enzymatic Transamination
Biocatalysis offers an environmentally friendly and highly selective route to chiral amino acids.[8][9][10] Transaminase (TA) enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-aspartate, L-alanine) to a keto acid acceptor.[11] For the synthesis of L-2-fluoro-homophenylalanine, the corresponding keto acid, 2-oxo-4-(2-fluorophenyl)butanoic acid, is required as the substrate.
Causality and Experimental Rationale
The exceptional stereoselectivity of transaminases arises from the highly structured active site of the enzyme, which binds the keto acid substrate in a specific orientation. The reaction proceeds via a pyridoxal phosphate (PLP) cofactor, which accepts the amino group from the donor and then transfers it to the keto acid. The equilibrium of the reaction can be unfavorable, but strategies such as using an inexpensive amino donor, removing the co-product, or the low solubility and precipitation of the product can drive the reaction to completion.[8][12][13] Many transaminases exhibit broad substrate specificity, making them suitable for the synthesis of non-natural amino acids.[8]
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Transamination.
Detailed Protocol: Synthesis of L-2-Fluoro-homophenylalanine
Materials:
-
2-Oxo-4-(2-fluorophenyl)butanoic acid (synthesis required, e.g., from 2-fluorobenzyl bromide and diethyl oxalate)
-
L-Aspartic acid (or other suitable amino donor)
-
Transaminase (e.g., from Enterobacter sp. or engineered E. coli)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the amino donor, L-aspartic acid (e.g., 1.2-1.5 eq).
-
Add the PLP cofactor (e.g., 1 mM).
-
Adjust the pH to the optimal range for the chosen enzyme (typically 7.0-8.5) using NaOH.
-
Add the transaminase enzyme (as a whole-cell lysate, purified enzyme, or immobilized preparation).
-
-
Biocatalytic Reaction:
-
Add the substrate, 2-oxo-4-(2-fluorophenyl)butanoic acid (1.0 eq), to the reaction mixture. Due to potential substrate inhibition, this may be done portion-wise or via a fed-batch approach.[8]
-
Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitor the reaction progress by HPLC, measuring the formation of the product and consumption of the keto acid.
-
The reaction is often driven to completion by the low solubility of the L-homophenylalanine product, which precipitates from the reaction mixture.[8]
-
-
Product Isolation:
-
Once the reaction is complete (typically 12-24 hours), stop the reaction by centrifuging to remove the enzyme/cells.
-
Collect the precipitated product by filtration.
-
To recover the dissolved product, adjust the pH of the supernatant to the isoelectric point of 2-fluoro-homophenylalanine to induce further precipitation.
-
Alternatively, acidify the supernatant with HCl and purify the amino acid by ion-exchange chromatography.
-
Wash the collected solid with cold water and dry under vacuum to yield pure L-2-fluoro-homophenylalanine.
-
Expected Results
| Parameter | Expected Value | Reference |
| Conversion Yield | >95% | [8][10] |
| Enantiomeric Excess (ee) | >99% | [8][10][13] |
Conclusion
The asymmetric synthesis of 2-fluoro-homophenylalanine enantiomers can be achieved through several robust and high-yielding methodologies. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired enantiomer. Chiral auxiliary-mediated alkylation offers excellent control and scalability. Asymmetric hydrogenation provides an efficient catalytic route, while enzymatic transamination represents a highly selective and green alternative for the synthesis of the L-enantiomer. Each of these strategies provides a reliable pathway for accessing these valuable building blocks for advanced drug discovery and development programs.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Bohme, F., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-947. [Link]
-
Moschner, J., Stulberg, V., Müller, T., & Koksch, B. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Amino Acids, 52(10), 1437-1445. [Link]
-
Borbás, A., Szabó, E., & Bálint, E. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9626-9659. [Link]
-
Kim, J. H., Kim, M. J., & Park, J. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7133-7140. [Link]
-
Tang, W., & Zhang, X. (2008). Chiral monophosphorous ligands derived from BINOL and chiral additional groups for asymmetric hydrogenation of α-dehydroamino acid derivatives. ARKIVOC, 2008(16), 84-91. [Link]
-
Fustero, S., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2009). Enantioselective Synthesis of 2‐(2‐Arylcyclopropyl)glycines: Conformationally Restricted Homophenylalanine Analogs. European Journal of Organic Chemistry, 2009(14), 2229-2239. [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3163. [Link]
-
Kim, M. J., Kim, J. Y., & Lee, S. G. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Currin, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-10. [Link]
-
Lo, H. H., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress, 21(2), 411-415. [Link]
-
Hülsewede, D., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 5(11), 5827-5836. [Link]
-
Hülsewede, D., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 5(11), 5827-5836. [Link]
-
Maruoka, K., & Ooi, T. (2007). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Journal of the American Chemical Society, 129(35), 10650-10651. [Link]
-
Kazmaier, U. (2007). Reactions of chelated glycine amide enolates. Angewandte Chemie International Edition, 46(24), 4422-4424. [Link]
-
Fustero, S., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949. [Link]
-
Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. [Link]
-
Stephan, D. W. (2021). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia, 75(11), 943-948. [Link]
-
Moschner, J., et al. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
Zhou, J., & List, B. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Chemistry–An Asian Journal, 15(23), 3943-3958. [Link]
-
Harada, K., & Takasaki, M. (1987). Heterogeneous asymmetric hydrogenation of a chiral tripeptide containing dehydroalanine and α,β-dehydrobutyrine residues. Journal of the Chemical Society, Chemical Communications, (12), 920-921. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. sci-hub.pl [sci-hub.pl]
- 8. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Fluoro-DL-Homophenylalanine into Synthetic Peptides
Introduction: The Strategic Value of Fluorinated Homophenylalanine in Peptide Design
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Fluorination, in particular, has emerged as a powerful strategy to enhance the pharmacological properties of peptides. The introduction of fluorine can modulate hydrophobicity, metabolic stability, and conformational behavior, often leading to improved bioactivity and pharmacokinetic profiles.[1][2]
This guide focuses on 2-Fluoro-DL-homophenylalanine (2-F-hPhe), a unique building block that combines three key structural modifications:
-
Ortho-Fluorination: The fluorine atom at the 2-position of the phenyl ring introduces significant electronic and steric perturbations. This can alter aromatic interactions (π-π stacking), influence peptide backbone conformation, and block enzymatic degradation at or near the insertion site.[1]
-
Homophenylalanine Scaffold: The additional methylene group in the side chain compared to phenylalanine provides increased conformational flexibility and alters the spatial presentation of the aromatic ring. This can lead to novel receptor interactions and modified proteolytic stability.[3][4]
-
Racemic (DL) Mixture: The use of a DL-racemate results in the synthesis of a pair of diastereomeric peptides. This approach allows for the simultaneous exploration of two distinct three-dimensional structures, which can be separated and evaluated independently, potentially revealing stereospecific biological activities.
These application notes provide a comprehensive framework for the successful incorporation of 2-Fluoro-DL-homophenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including detailed protocols for synthesis, purification, and characterization.
PART 1: Foundational Knowledge & Strategic Considerations
Physicochemical Properties and Rationale for Use
The incorporation of 2-F-hPhe is motivated by the desire to overcome common challenges in peptide therapeutic development, such as poor stability and low receptor affinity.
| Property | Impact of 2-F-hPhe Incorporation | Rationale & Scientific Principle |
| Metabolic Stability | Increased. The C-F bond is exceptionally strong, and the ortho-fluoro group can act as a steric shield, hindering access of proteolytic enzymes to the adjacent peptide bond.[1] | Strategic placement can significantly extend the in vivo half-life of a peptide therapeutic. |
| Conformational Control | Altered. The steric bulk and electronegativity of the ortho-fluoro group can restrict the rotation of the phenyl side chain, influencing the local peptide backbone conformation.[5] | This can lock the peptide into a more bioactive conformation, enhancing receptor binding affinity and specificity. |
| Hydrophobicity | Locally Increased. Fluorination generally increases lipophilicity, which can enhance membrane permeability and protein-protein interactions.[1] | Modulating hydrophobicity is critical for optimizing solubility, distribution, and target engagement. |
| Structural Diversity | Doubled. The use of a DL-racemic mixture generates two distinct diastereomeric peptides from a single synthesis, which can be separated and characterized.[6][7] | This allows for efficient screening of stereochemical effects on biological activity, where one diastereomer may be significantly more active than the other. |
Pre-Synthesis Workflow: Planning for Success
A successful synthesis begins with careful planning. The unique properties of 2-F-hPhe, particularly its steric hindrance and racemic nature, necessitate a tailored approach.
Caption: Pre-synthesis planning and execution workflow.
PART 2: Detailed Experimental Protocols
Materials and Reagents
-
Amino Acid: Fmoc-2-fluoro-DL-homophenylalanine (Commercially available from suppliers such as BLD Pharm[8] and Gentaur[9]).
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin are suitable choices depending on the desired C-terminal functionality (amide or carboxylic acid, respectively).[10]
-
Standard Amino Acids: High-purity Fmoc-protected amino acids with standard acid-labile side-chain protecting groups.
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). N-Methyl-2-pyrrolidone (NMP) is recommended for coupling the hindered 2-F-hPhe residue.[11]
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: High-efficiency coupling reagents are essential for overcoming the steric hindrance of the ortho-fluoro group. A selection is provided below.
| Coupling Reagent | Class | Key Advantage for Hindered Residues |
| HATU | Aminium Salt | High reactivity, especially effective for sterically demanding couplings.[12][13] |
| HCTU | Aminium Salt | Good coupling efficiency with reduced risk of racemization compared to some other high-power reagents.[14] |
| COMU | Aminium Salt | Superior racemization suppression and high reactivity, often used in microwave-assisted synthesis.[13] |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-methylated and other highly hindered amino acids.[15] |
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or a similar scavenger-rich mixture.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating an amino acid using manual SPPS. Special considerations for 2-F-hPhe are highlighted.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[16]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with fresh 20% piperidine in DMF for 15-20 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Confirm deprotection with a positive Kaiser test (beads turn blue).[17]
-
-
Amino Acid Coupling (The Critical Step):
-
For Standard Amino Acids: In a separate vessel, pre-activate 3 equivalents (eq.) of the Fmoc-amino acid with 2.9 eq. of HCTU and 6 eq. of DIPEA in DMF for 1-2 minutes. Add this solution to the resin and couple for 1-2 hours.
-
For Fmoc-2-fluoro-DL-homophenylalanine: Due to significant steric hindrance, an optimized protocol is required.
-
Use 4 eq. of Fmoc-2-fluoro-DL-homophenylalanine.
-
Use 3.9 eq. of HATU as the coupling reagent.
-
Use NMP as the solvent to improve solvation and disrupt potential aggregation.[11][18]
-
Pre-activate with 8 eq. of DIPEA for 2-5 minutes.
-
Add the activated solution to the resin.
-
Extend the coupling time to 4 hours or perform a double coupling. A double coupling involves repeating the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.[12]
-
-
-
Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 10 minutes.
-
Monitoring: After the coupling of 2-F-hPhe, perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1260587-53-8|Fmoc-2-fluoro-L-homophenylalanine|BLD Pharm [bldpharm.com]
- 9. gentaur.com [gentaur.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. mesalabs.com [mesalabs.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Fluoro-DL-homophenylalanine as a Versatile Molecular Probe
Abstract
This guide provides a comprehensive overview of 2-Fluoro-DL-homophenylalanine (2-F-hPhe), a non-proteinogenic amino acid, and its applications as a powerful molecular probe in biomedical research. By combining the unique properties of the fluorine atom with the distinct structure of a homophenylalanine backbone, 2-F-hPhe offers novel opportunities for investigating protein structure, cellular metabolism, and disease states. We present the scientific basis for its use, detailed protocols for its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic labeling, and a forward-looking perspective on its potential as a Positron Emission Tomography (PET) imaging agent.
Introduction: A Probe with Unique Attributes
2-Fluoro-DL-homophenylalanine is a synthetic amino acid analog distinguished by two key structural modifications from its natural counterpart, L-phenylalanine:
-
An additional methylene (-CH₂-) group in its side chain, extending the distance between the α-carbon and the phenyl ring. This "homo" structure can alter its recognition by enzymes and transporters, making it a valuable tool to probe substrate specificity.[1][2]
-
A fluorine atom substituting a hydrogen at the ortho (2-) position of the phenyl ring.
The introduction of fluorine is a cornerstone of modern probe design. The ¹⁹F nucleus possesses favorable properties for NMR spectroscopy, including a spin of ½, a high gyromagnetic ratio, and 100% natural abundance.[3] Crucially, fluorine is virtually absent from biological systems, meaning a ¹⁹F NMR signal provides a background-free window into the local environment of the labeled molecule.[4] Its small size and high electronegativity can also subtly influence molecular interactions and stability without introducing significant steric hindrance.[5]
These features position 2-F-hPhe as a multi-modal probe capable of addressing complex biological questions in drug development, protein engineering, and diagnostics.[6]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | Derived |
| Molecular Formula | C₁₀H₁₂FNO₂ | [7] |
| Molecular Weight | 197.21 g/mol | Derived |
| CAS Number | 225233-81-8 | [7] |
| Appearance | White to off-white powder | Inferred |
| Stereochemistry | Racemic (DL) mixture | Name |
Core Application I: Probing Protein Structure and Dynamics with ¹⁹F NMR
The sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment makes 2-F-hPhe an exceptional reporter for studying protein structure, conformational changes, and ligand binding. When incorporated into a protein in place of a native amino acid, each 2-F-hPhe residue generates a distinct signal whose position and line width are dictated by its specific microenvironment.
Causality Behind the Method: Changes in protein folding, substrate binding, or protein-protein interactions will alter the chemical environment around the fluorine nucleus, resulting in a measurable change in its NMR chemical shift. This allows researchers to monitor specific sites within a large biomolecule.[3] The use of 2-fluorophenylalanine, a close analog, has shown that ring-flip dynamics can be assessed, providing deep insights into protein stability and internal motion.[8]
Experimental Workflow: ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR studies using 2-F-hPhe.
Protocol 1: Incorporation of 2-F-hPhe into Recombinant Proteins
This protocol is adapted from established methods for incorporating fluorinated amino acids into proteins using phenylalanine (Phe) auxotrophic E. coli strains (e.g., ATCC 33694), which cannot synthesize their own Phe.[3]
Materials:
-
Phe-auxotrophic E. coli strain harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, CaCl₂, and a complete mixture of 19 amino acids (lacking Phe).
-
2-Fluoro-DL-homophenylalanine (2-F-hPhe).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Standard buffers for protein purification (lysis, wash, elution).
-
NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
Procedure:
-
Starter Culture: Inoculate 10 mL of rich media (e.g., LB) with the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of supplemented minimal media with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling:
-
Cool the culture to 20-25°C.
-
Add 2-F-hPhe to a final concentration of 100-200 mg/L. Rationale: This concentration is typically sufficient for efficient incorporation while minimizing toxicity.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Continue to grow the culture for 12-16 hours at the lower temperature (20-25°C) to enhance proper protein folding.
-
Harvest and Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using an appropriate chromatography technique (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Concentrate the purified, labeled protein to the desired concentration for NMR (typically 0.1-1.0 mM).
-
Exchange the buffer into the final NMR buffer containing D₂O for the field-frequency lock.
-
Add a known concentration of a fluorine-containing compound (e.g., trifluoroacetic acid) as an internal reference standard if required.
-
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. A simple 1D pulse-acquire experiment is often sufficient.
Core Application II: Tracking Protein Synthesis via Metabolic Labeling
2-F-hPhe can serve as a surrogate for natural amino acids, allowing for the metabolic labeling of newly synthesized proteins. While it lacks a bioorthogonal handle for "click chemistry" like azidohomoalanine (AHA), its incorporation can be detected by other means, or it can serve as a foundational structure for more complex probes.[9][10] The primary value lies in its ability to be incorporated into the proteome, providing a time-resolved snapshot of translational activity.
Causality Behind the Method: During active protein synthesis, cells will uptake amino acids from the media. If 2-F-hPhe is supplied, cellular machinery may incorporate it into nascent polypeptide chains. This process is particularly effective in systems where the concentration of the natural counterpart is limited. The extent of incorporation reflects the rate of de novo protein synthesis.[11]
Experimental Workflow: Metabolic Labeling Analysis
Caption: Pulse-chase workflow for metabolic labeling.
Protocol 2: Metabolic Labeling of Cultured Mammalian Cells
This protocol outlines a general procedure for labeling proteins in mammalian cells and subsequent analysis by mass spectrometry.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa).
-
Standard cell culture media (e.g., DMEM) and supplements (FBS, penicillin-streptomycin).
-
Custom DMEM lacking a specific amino acid (e.g., Phe and Tyr) for which 2-F-hPhe will substitute.
-
2-Fluoro-DL-homophenylalanine (2-F-hPhe), sterile-filtered.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Equipment for SDS-PAGE and Western Blot or access to a mass spectrometry facility.
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate or flask and grow until they reach ~80% confluency.
-
Starvation (Optional but Recommended):
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Replace the standard media with the amino acid-deficient media.
-
Incubate for 30-60 minutes to deplete intracellular pools of the corresponding natural amino acid. Rationale: This step enhances the incorporation efficiency of the analog.
-
-
Pulse Labeling:
-
Replace the starvation media with deficient media supplemented with 2-F-hPhe. A typical starting concentration is 1-4 mM. The optimal concentration should be determined empirically.
-
Incubate for a "pulse" period (e.g., 1-4 hours) during which active protein synthesis will incorporate the probe.
-
-
Chase (Optional):
-
To track the fate (e.g., degradation) of the labeled proteins, remove the labeling media, wash with PBS, and add back complete standard media.
-
Incubate for various "chase" periods (e.g., 0, 2, 4, 8 hours).
-
-
Cell Harvest and Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
-
Analysis:
-
SDS-PAGE: Separate the proteome by SDS-PAGE. While direct visualization is not possible, this step is crucial for downstream analysis.
-
Mass Spectrometry: Excise bands of interest or analyze the total proteome. The incorporation of 2-F-hPhe will result in a predictable mass shift in peptides containing the analog, which can be identified and quantified.
-
Future Direction: [¹⁸F]-2-Fluoro-DL-homophenylalanine for PET Imaging
Radiolabeling 2-F-hPhe with the positron-emitting isotope ¹⁸F ([¹⁸F]2-F-hPhe) could create a novel PET tracer for imaging amino acid metabolism in vivo. This application is particularly relevant in oncology, where many tumors exhibit upregulated amino acid transport systems (e.g., LAT1) to fuel their rapid growth.[12][13]
Scientific Rationale:
-
Tumor Targeting: Like other radiolabeled amino acids such as [¹⁸F]FET and [¹⁸F]FDOPA, [¹⁸F]2-F-hPhe would be expected to be transported into cancer cells via overexpressed amino acid transporters.[14][15]
-
Potential for Low Background: Amino acid tracers often provide a better tumor-to-background ratio in the brain compared to the standard glucose analog [¹⁸F]FDG, as normal brain tissue has high glucose metabolism but relatively lower amino acid uptake.[12]
-
Probing Transport Specificity: The homophenylalanine structure may confer a different affinity profile for various transporter subtypes (e.g., LAT1 vs. ASCT2) compared to standard phenylalanine or tyrosine-based tracers, potentially offering new diagnostic specificity.[14]
Conceptual Workflow: Preclinical PET Imaging
Caption: Conceptual workflow for PET imaging.
The development of a robust radiosynthesis protocol would be the critical first step. This would likely involve nucleophilic substitution of a suitable leaving group on a protected homophenylalanine precursor with [¹⁸F]fluoride, followed by deprotection and purification, a strategy common for many ¹⁸F-labeled tracers.[5][16] Subsequent preclinical evaluation in cell uptake assays and rodent tumor models would be required to validate its efficacy as a PET imaging agent.[14]
References
-
Gillings, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1199–1242. [Link]
-
Puckett, C. L. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorophenylalanine. PubChem Compound Summary for CID 9465. Retrieved January 19, 2026, from [Link]
-
Krämer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6036. [Link]
-
Gillings, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1199–1242. [Link]
-
Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit7.11. [Link]
-
Ishiwata, K., et al. (1994). Does the Anabolic Metabolism of L-[2-18F]fluorophenylalanine and L-[2,6-3H]phenylalanine Differ in the Cerebrum and the Cerebellum? Journal of Neurochemistry, 62(3), 1163-1169. [Link]
-
Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine. Retrieved January 19, 2026, from [Link]
-
Yu, J., et al. (2017). Fluorine-18 Labeled Amino Acids for Tumor PET/CT Imaging. Oncotarget, 8(44), 77967–77986. [Link]
-
Yu, J., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(44), 77967–77986. [Link]
-
Dieterich, D. C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
-
Lian, C., et al. (1994). Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White Lysozymes. Biochemistry, 33(17), 5238-5245. [Link]
-
Tenbrink, K., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(4), 3788–3796. [Link]
-
Koksch, B., et al. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ChemBioChem, 22(16), 2634-2653. [Link]
-
Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444. [Link]
-
Gee, A. D., et al. (2021). Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. ACS Infectious Diseases, 7(9), 2615–2623. [Link]
-
Cistrone, P. A., et al. (2018). The most commonly used fluorinated amino acids for PrOF NMR. ResearchGate. [Link]
-
SpectraBase. (n.d.). p-Fluoro-L-phenylalanine. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. PubChem Compound Summary for CID 102530. Retrieved January 19, 2026, from [Link]
-
Tenbrink, K., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(4), 3788–3796. [Link]
-
Shukor, S. R. A., et al. (2011). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Materials Science and Engineering A, 1, 139-145. [Link]
-
Shukor, S. R. A., et al. (2012). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. ResearchGate. [Link]
-
Gao, D., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124. [Link]
Sources
- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does the anabolic metabolism of L-[2-18F]fluorophenylalanine and L-[2,6-3H]phenylalanine differ in the cerebrum and the cerebellum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Application Notes and Protocols for 2-Fluoro-DL-homophenylalanine in Enzyme Inhibitor Design
Introduction: The Strategic Advantage of Fluorine in Amino Acid-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the selective introduction of fluorine into bioactive molecules has become a cornerstone of rational inhibitor design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a parent compound.[1][2] When incorporated into amino acid scaffolds, fluorine can modulate pKa, enhance metabolic stability, and introduce novel, favorable interactions within an enzyme's active site.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-DL-homophenylalanine, a fluorinated non-proteinogenic amino acid, in the design and evaluation of enzyme inhibitors.
2-Fluoro-DL-homophenylalanine is a derivative of homophenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring. This specific substitution has been shown to be particularly advantageous in the development of inhibitors for certain classes of enzymes, most notably dipeptidyl peptidase IV (DPP-4).[3][4] The presence of the ortho-fluoro group can significantly enhance inhibitor potency, likely through favorable interactions with the enzyme's active site and by influencing the conformation of the inhibitor.[3][4]
This guide will provide a comprehensive overview of the synthesis, characterization, and application of 2-Fluoro-DL-homophenylalanine in enzyme inhibitor design. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and for conducting enzyme inhibition assays, and discuss the interpretation of the resulting data.
Synthesis and Characterization of 2-Fluoro-DL-homophenylalanine
The synthesis of 2-Fluoro-DL-homophenylalanine can be achieved through various synthetic routes. A common approach involves the modification of a suitable phenylalanine precursor. The following protocol is a generalized procedure based on established methods for the synthesis of fluorinated amino acids.[5][6]
Protocol 1: Synthesis of 2-Fluoro-DL-homophenylalanine
Materials:
-
2-Fluorobenzyl bromide
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve diethyl acetamidomalonate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature with stirring.
-
To the resulting solution, add 2-fluorobenzyl bromide dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-fluorobenzyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude product from the previous step, add a solution of concentrated hydrochloric acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 2-Fluoro-DL-homophenylalanine.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Alternatively, purification can be achieved using ion-exchange chromatography.
-
Characterization:
The structure and purity of the synthesized 2-Fluoro-DL-homophenylalanine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for confirming the chemical structure and the position of the fluorine atom.[7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application in Enzyme Inhibitor Design: A Case Study on Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][10] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus.[3][10] Several studies have demonstrated that β-homophenylalanine derivatives, particularly those with fluorine substitutions on the phenyl ring, are potent and selective DPP-4 inhibitors.[3][4][11][12] The introduction of a fluorine atom at the 2-position of the phenyl ring has been shown to be particularly beneficial for inhibitory activity.[3][4]
Mechanism of DPP-4 Inhibition
DPP-4 inhibitors typically bind to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The active site of DPP-4 contains several key residues that interact with inhibitors. The β-amino group of homophenylalanine derivatives is thought to form important hydrogen bonding interactions with glutamic acid and tyrosine residues in the active site.[12] The fluorinated phenyl ring can engage in hydrophobic and potentially halogen-bonding interactions within a hydrophobic pocket of the enzyme, contributing to the overall binding affinity.
Experimental Protocols
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for determining the inhibitory activity of 2-Fluoro-DL-homophenylalanine against human recombinant DPP-4.[13][14][15][16]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
2-Fluoro-DL-homophenylalanine (dissolved in a suitable solvent, e.g., DMSO)
-
Sitagliptin (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Fluoro-DL-homophenylalanine in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of human recombinant DPP-4 in assay buffer.
-
Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, DPP-4 enzyme, and substrate.
-
Inhibitor wells: Assay buffer, DPP-4 enzyme, substrate, and varying concentrations of 2-Fluoro-DL-homophenylalanine.
-
Positive control: Assay buffer, DPP-4 enzyme, substrate, and a known concentration of Sitagliptin.
-
-
The final volume in each well should be the same.
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 3: Enzymatic Resolution of DL-Homophenylalanine
Since enzymes often exhibit stereospecificity, it is crucial to work with a single enantiomer of the inhibitor. The following is a general protocol for the enzymatic resolution of a racemic mixture of a homophenylalanine derivative.[1][17]
Materials:
-
DL-Homophenylalanine ester (e.g., ethyl ester)
-
Lipase or protease (e.g., from Candida rugosa or Aspergillus oryzae)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or hexane)
-
Standard laboratory glassware for extraction and separation
Procedure:
-
Reaction Setup:
-
Dissolve the DL-homophenylalanine ester in a suitable organic solvent.
-
Add the phosphate buffer and the lipase/protease enzyme.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the produced acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction.
-
Separate the organic and aqueous layers.
-
The unreacted ester (one enantiomer) will be in the organic layer. It can be isolated by evaporation of the solvent.
-
The hydrolyzed acid (the other enantiomer) will be in the aqueous layer. Acidify the aqueous layer and extract the acid with a suitable organic solvent.
-
-
Purification and Characterization:
-
Purify the separated ester and acid by appropriate methods (e.g., crystallization or chromatography).
-
Confirm the enantiomeric purity of each isomer by chiral HPLC.
-
Data Presentation and Interpretation
Table 1: Inhibitory Activity of Fluorinated Homophenylalanine Analogs against DPP-4
| Compound | Substitution Pattern | DPP-4 IC50 (nM) | Reference |
| 1 | Unsubstituted | >1000 | [3][4] |
| 2 | 2-Fluoro | 350 | [3][4] |
| 3 | 3-Fluoro | 800 | [3][4] |
| 4 | 4-Fluoro | >1000 | [3][4] |
| 5 | 2,5-Difluoro | 270 | [3][4] |
| 6 | 2,4,5-Trifluoro | 119 | [3][4] |
This table summarizes representative data from literature, highlighting the significant impact of fluorine substitution on DPP-4 inhibitory potency.
Visualizing the Workflow and Rationale
Diagram 1: General Workflow for Inhibitor Design and Evaluation
Caption: The strategic incorporation of fluorine in homophenylalanine enhances inhibitory potency through improved binding and metabolic stability.
Conclusion and Future Directions
2-Fluoro-DL-homophenylalanine serves as a valuable building block in the design of potent and selective enzyme inhibitors. The strategic placement of a fluorine atom on the phenyl ring can significantly enhance inhibitory activity, as exemplified by its application in the development of DPP-4 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this and other fluorinated amino acids in their drug discovery programs.
Future research in this area could focus on:
-
Exploring other enzyme targets: While DPP-4 has been a primary focus, 2-Fluoro-DL-homophenylalanine-based inhibitors may show efficacy against other proteases or enzymes that recognize aromatic amino acids.
-
Stereoselective synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of the L- and D-enantiomers of 2-Fluoro-homophenylalanine will be crucial for advancing these compounds into preclinical and clinical development.
-
Structural biology: Obtaining crystal structures of 2-Fluoro-homophenylalanine-based inhibitors in complex with their target enzymes will provide invaluable insights for structure-based drug design and the optimization of inhibitor potency and selectivity. [18][19][20]* In vivo evaluation: Preclinical studies are needed to assess the pharmacokinetic and pharmacodynamic properties of these inhibitors in relevant animal models. [21] By leveraging the unique properties of fluorine and the versatile scaffold of homophenylalanine, researchers can continue to develop novel and effective enzyme inhibitors for a wide range of therapeutic applications.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Xu, J., Ok, H. O., Gonzalez, E. J., Colwell Jr, L. F., Habulihaz, B., He, H., ... & Parmee, E. R. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4759-4762.
- Xu, J., Ok, H. O., Gonzalez, E. J., Colwell Jr, L. F., Habulihaz, B., He, H., ... & Parmee, E. R. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. ScienceDirect.
- Bohl, V. J., & Tius, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1246-1279.
- Gallwitz, B. (2019). A review of dipeptidyl peptidase-4 inhibitors. Hot topics from randomized controlled trials. Diabetes, Obesity and Metabolism, 21(S1), 3-5.
- Zhao, K., Lim, D., Funaki, T., & Welch, J. T. (2003). Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & medicinal chemistry, 11(2), 207-215.
- Jiang, B., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 580-584.
- Lian, G., Chen, X., & Wu, J. (2006). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. Tetrahedron: Asymmetry, 17(12), 1845-1848.
- Gholami, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e135549.
- Pomerantz, A. K., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865-874.
- Nordhoff, S., et al. (2009). From Lead to Preclinical Candidate: Optimization of Beta-Homophenylalanine Based Inhibitors of Dipeptidyl Peptidase IV. Bioorganic & Medicinal Chemistry Letters, 19(16), 4818-4823.
- Bohl, V. J., & Tius, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Jackson, R. F. W., et al. (2001). A Short and Efficient Synthesis of (R)- and (S)-Fluorophenylalanines. The Journal of Organic Chemistry, 66(18), 6295-6298.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
- BPS Bioscience. (n.d.). DPP4 Assay Kit.
- Xu, J., et al. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. PubMed.
- Jiang, B., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors.
- Yar, M. S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(19), 6193.
- Chen, Z. L., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. Sheng Wu Gong Cheng Xue Bao, 39(8), 2959-2971.
- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Lian, C., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 1-9.
- Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893330.
- Nordhoff, S., et al. (2009). From Lead to Preclinical Candidate: Optimization of Beta-Homophenylalanine Based Inhibitors of Dipeptidyl Peptidase IV. PubMed.
- PDB 2RGU: Crystal structure of complex of human DPP4 and inhibitor. (2007). RCSB PDB.
- ResearchGate. (n.d.).
- Nabeno, M., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Journal of Biochemistry, 160(4), 195-204.
- Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
- ResearchGate. (n.d.). ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS.
- Ojo, O. A., et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. International Journal of Molecular Sciences, 23(21), 13380.
- Aoyama, K., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4042-4046.
- Wang, Y., et al. (2023). Phenylalanine Residues in the Active Site of CYP2E1 Participate in Determining the Binding Orientation and Metabolism-Dependent Genotoxicity of Aromatic Compounds. International Journal of Molecular Sciences, 24(13), 10892.
- ResearchGate. (n.d.).
- Lian, C., et al. (1994). Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White Lysozymes. Biochemistry, 33(17), 5238-5245.
- Ahmadi, S., et al. (2022). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR.
- Blaszczyk, J., et al. (2012). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Journal of Molecular Recognition, 25(5), 264-273.
- Şenocak, A. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 303-310.
- Supplementary Information Characterization of Conformational States of the Homodimeric Enzyme Fluoroacet
- Khan, A. A., et al. (2020). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Future Virology, 15(11), 745-755.
- Ali, S., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- Ahmadi, S., et al. (2022).
Sources
- 1. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule dipeptidylpeptidase IV inhibitors under investigation for diabetes mellitus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of dipeptidyl peptidase-4 inhibitors. Hot topics from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. 2RGU: Crystal structure of complex of human DPP4 and inhibitor [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. From lead to preclinical candidate: optimization of beta-homophenylalanine based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 2-Fluoro-DL-Homophenylalanine
Introduction: A Novel Probe for Interrogating Cellular Dynamics
The study of cellular processes, particularly protein synthesis and metabolic flux, necessitates tools that offer high specificity and temporal resolution. Non-canonical amino acids (ncAAs) have emerged as powerful probes for these investigations, allowing for the bioorthogonal labeling and subsequent tracking of newly synthesized proteins.[1][2][3] This document provides detailed application notes and protocols for the use of a novel fluorinated amino acid analog, 2-Fluoro-DL-homophenylalanine, in cell-based assays.
2-Fluoro-DL-homophenylalanine is a synthetic amino acid that can be utilized by the cell's translational machinery as a surrogate for its natural counterpart, phenylalanine. The incorporation of the fluorine atom provides a unique biophysical handle for downstream analysis, while the homophenylalanine structure, with its extended carbon backbone, offers distinct properties compared to standard phenylalanine. These characteristics open up new avenues for investigating protein synthesis, cellular uptake mechanisms, and the impact of amino acid analogs on protein stability and function.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-Fluoro-DL-homophenylalanine in their cell-based assay development. We will delve into the underlying principles of its application, provide detailed step-by-step protocols for key experiments, and offer insights into data interpretation and potential challenges.
Principle of the Assays: Bio-incorporation and Detection
The utility of 2-Fluoro-DL-homophenylalanine in cell-based assays hinges on its recognition and incorporation by the cellular machinery responsible for protein synthesis. The process can be broken down into three key stages:
-
Cellular Uptake: Like other amino acids, 2-Fluoro-DL-homophenylalanine is transported into the cell via specific amino acid transporters located on the cell membrane.[4][5] The efficiency of uptake can be influenced by the cell type and the expression levels of these transporters.
-
Aminoacylation and Ribosomal Incorporation: Once inside the cell, the L-isomer of 2-Fluoro-homophenylalanine is recognized by aminoacyl-tRNA synthetases, which charge the corresponding tRNA. This charged tRNA then delivers the analog to the ribosome, where it is incorporated into the nascent polypeptide chain during translation. It is important to note that as a DL-racemic mixture is supplied, only the L-isomer is expected to be efficiently incorporated.
-
Detection and Analysis: The presence of the fluorinated analog within the proteome can be detected through various methods. While direct detection via ¹⁹F NMR is a possibility in purified protein systems, cell-based assays typically rely on indirect methods such as antibody-based detection or by leveraging the altered properties of the resulting proteins.
Application 1: Monitoring Global Protein Synthesis
A fundamental application of 2-Fluoro-DL-homophenylalanine is the assessment of global protein synthesis rates. By introducing the analog into the cell culture medium, it will be incorporated into all newly synthesized proteins. The extent of this incorporation can be quantified as a measure of translational activity.
Experimental Workflow: Protein Synthesis Assay
Caption: Workflow for monitoring global protein synthesis.
Protocol: Quantification of Protein Synthesis using ELISA
This protocol provides a method for the relative quantification of newly synthesized proteins incorporating 2-Fluoro-DL-homophenylalanine using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Amino acid-free medium (e.g., DMEM for SILAC)
-
2-Fluoro-DL-homophenylalanine
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibody: Anti-2-Fluorophenylalanine antibody (Note: A specific antibody may need to be custom-developed)
-
Secondary antibody: HRP-conjugated anti-primary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Starvation: After 24 hours, gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed amino acid-free medium and incubate for 30-60 minutes to deplete the intracellular pool of natural amino acids.
-
Labeling: Prepare a stock solution of 2-Fluoro-DL-homophenylalanine in amino acid-free medium. Add the labeling medium to the cells at a final concentration to be optimized (start with a range of 100-500 µM). Include a negative control (no analog) and a positive control (e.g., a known protein synthesis inhibitor like cycloheximide).
-
Incubation: Incubate the cells for a defined period (e.g., 2, 4, or 6 hours). The optimal incubation time will depend on the cell type and protein synthesis rate.
-
Cell Lysis: Wash the cells twice with cold PBS. Add 50-100 µL of lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Collect the cell lysates and determine the total protein concentration using a BCA assay.
-
ELISA Plate Coating: Dilute the cell lysates to a uniform concentration (e.g., 10 µg/mL) in coating buffer. Add 100 µL of the diluted lysate to each well of an ELISA plate and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS-T. Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBS-T. Add 100 µL of the diluted primary antibody to each well and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBS-T. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBS-T. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Varies by cell type | Aim for 80-90% confluency |
| Starvation Time | 30-60 minutes | Depletes endogenous amino acids |
| 2-Fluoro-DL-homophenylalanine Conc. | 100-500 µM | Optimize for each cell line |
| Labeling Time | 2-6 hours | Dependent on protein turnover rate |
| Lysate Concentration for Coating | 10 µg/mL | Ensure consistent protein loading |
Application 2: Investigating Amino Acid Transporter Activity
The uptake of 2-Fluoro-DL-homophenylalanine into cells is mediated by amino acid transporters.[4] Assaying the rate of uptake can provide valuable insights into the activity of these transporters, which is often dysregulated in diseases like cancer.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for measuring cellular uptake of 2-Fluoro-DL-homophenylalanine.
Protocol: Quantification of Cellular Uptake by LC-MS
This protocol describes a method to measure the intracellular concentration of 2-Fluoro-DL-homophenylalanine using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
2-Fluoro-DL-homophenylalanine
-
Ice-cold stop buffer (e.g., PBS with 0.5% BSA)
-
Lysis buffer (e.g., 80% methanol)
-
Internal standard for LC-MS (e.g., ¹³C-labeled phenylalanine)
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow to confluency.
-
Cell Washing: Gently wash the cells twice with pre-warmed transport buffer.
-
Uptake Initiation: Add transport buffer containing a known concentration of 2-Fluoro-DL-homophenylalanine to each well. To determine kinetics, use a range of concentrations.
-
Time Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 1, 5, 15, 30 minutes), stop the uptake.
-
Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop buffer.
-
Cell Lysis and Extraction: Add 200 µL of ice-cold 80% methanol containing the internal standard to each well. Incubate at -20°C for 30 minutes to precipitate proteins and extract the intracellular metabolites.
-
Sample Preparation for LC-MS: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet the debris. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the detection of 2-Fluoro-DL-homophenylalanine and the internal standard.
-
Data Analysis: Quantify the intracellular concentration of the analog by comparing its peak area to that of the internal standard. Normalize the data to the total protein content or cell number per well.
| Parameter | Recommended Range | Notes |
| Analog Concentration | 10-200 µM | For kinetic analysis |
| Uptake Time Points | 1, 5, 15, 30 minutes | To determine initial uptake rates |
| Lysis Solvent | 80% Methanol | Efficient for small molecule extraction |
| Internal Standard | Stable isotope-labeled amino acid | For accurate quantification |
Considerations and Future Directions
The use of 2-Fluoro-DL-homophenylalanine presents several opportunities for advanced cell-based assays. The fluorine atom can serve as a reporter for ¹⁹F NMR studies, enabling in-cell analysis of protein dynamics and folding in a non-invasive manner. Furthermore, the development of antibodies that specifically recognize this analog will be crucial for expanding its utility in high-throughput screening and imaging applications.
It is important to acknowledge that the DL-racemic mixture of the compound means that only the L-isomer is likely to be incorporated into proteins. The D-isomer may have other, off-target effects on cellular metabolism that should be considered in the experimental design. Future studies utilizing the pure L-isomer will provide more precise insights into its role in protein synthesis.
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Ullah, A., & Lee, H. Y. (2020). Non-canonical amino acid labeling in proteomics and biotechnology. Biotechnology Journal, 15(11), 2000030. [Link]
-
Dieck, S., & Schuman, E. M. (2013). Bioorthogonal non-canonical amino acid tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 8(9), e75745. [Link]
-
Beatty, K. E., & Tirrell, D. A. (2008). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.10. [Link]
-
Glenn, W. S., Stone, S. E., Ho, S. H., & Yoo, T. H. (2017). Bioorthogonal noncanonical amino acid tagging (BONCAT) enables time-resolved analysis of protein synthesis in native plant tissue. The Plant Journal, 92(4), 724–736. [Link]
-
Signer, R. A., Magee, J. A., Salic, A., & Morrison, S. J. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 9(6), 1466–1477. [Link]
-
Kwon, I., & Tirrell, D. A. (2007). An expanded set of amino acid analogs for the ribosomal translation of unnatural peptides. Journal of the American Chemical Society, 129(34), 10431–10437. [Link]
-
Chem-Impex. (n.d.). 2-Fluoro-D-β-homophenylalanine hydrochloride. [Link]
-
Galles, J. A., Infield, J. R., Butler, J. T., Jarocha, L. E., & Schepartz, A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. [Link]
-
Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2013). Cell-specific monitoring of protein synthesis in vivo. PLOS ONE, 8(2), e56275. [Link]
-
Wodarczyk, C., Fiedler, J., & Giehl, K. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1563–1569. [Link]
-
Watabe, H., Naka, S., & Kanai, Y. (2013). Predominant contribution of L-type amino acid transporter to 4-borono-2-(18)F-fluoro-phenylalanine uptake in human glioblastoma cells. Journal of Nuclear Medicine, 54(12), 2175–2182. [Link]
-
El-Gendy, M. A., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2342. [Link]
-
Ahmad, A. L., & Ooi, B. S. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Bioprocessing & Biotechniques, 6(3), 1-7. [Link]
Sources
- 1. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 4. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predominant contribution of L-type amino acid transporter to 4-borono-2-(18)F-fluoro-phenylalanine uptake in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 2-FLUORO-DL-HOMOPHENYLALANINE for PET Imaging
Introduction: The Significance of Radiolabeled Amino Acids in PET Imaging
Positron Emission Tomography (PET) has revolutionized medical imaging by providing non-invasive, quantitative insights into metabolic processes at the molecular level.[1] In oncology, particularly for neuro-oncology, PET imaging with radiolabeled amino acids offers significant advantages over traditional methods like 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG)-PET.[1][2] While [18F]FDG is a valuable tracer for many cancers, its high uptake in the normal brain parenchyma can obscure the visualization of brain tumors.[1][3] Radiolabeled amino acids, conversely, generally exhibit low uptake in healthy brain tissue but are actively transported into tumor cells due to their increased protein synthesis and metabolic rates, leading to higher tumor-to-background contrast.[2]
A variety of 18F-labeled amino acids have been investigated for their potential in PET oncology.[2] Among these, fluorinated phenylalanine analogs have shown promise. This document provides a detailed guide for the radiolabeling of 2-fluoro-DL-homophenylalanine with fluorine-18 ([18F]2-fluoro-DL-homophenylalanine), a synthetic amino acid with potential as a PET imaging agent for tumors. While specific literature on the radiosynthesis of 2-fluoro-DL-homophenylalanine is limited, this protocol is constructed based on established methods for the synthesis of closely related analogs, such as 2-[18F]fluoro-L-phenylalanine.[4][5][6] The methodologies described herein are intended to provide a robust framework for researchers to produce this novel tracer for preclinical evaluation.
Principle of the Radiosynthesis
The radiosynthesis of [18F]2-fluoro-DL-homophenylalanine is based on a nucleophilic substitution reaction. In this multi-step process, cyclotron-produced [18F]fluoride is first activated, followed by a reaction with a suitable precursor molecule. Subsequent deprotection steps yield the final radiolabeled amino acid, which is then purified and formulated for in vivo use.
This guide will detail a representative three-step nucleophilic synthesis adapted from methodologies for similar compounds, which includes:
-
18F-Fluorination: A protected precursor is labeled with [18F]fluoride via isotopic exchange or nucleophilic substitution.
-
Intermediate Processing: Removal of activating groups.
-
Deprotection and Purification: Removal of protecting groups and purification of the final product.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Notes |
| [18F]Fluoride | Cyclotron Facility | No-carrier-added | In [18O]H2O |
| Precursor: N-formyl-2-fluoro-DL-homophenylalanine methyl ester (or similar protected precursor) | Custom Synthesis | >95% | The choice of precursor is critical and may require custom synthesis. |
| Kryptofix 2.2.2 (K222) | Sigma-Aldrich | ≥98% | |
| Potassium Carbonate (K2CO3) | Sigma-Aldrich | Anhydrous, ≥99% | |
| Acetonitrile (MeCN) | Fisher Scientific | Anhydrous, ≥99.8% | |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | |
| Wilkinson's Catalyst (Rh(PPh3)3Cl) | Strem Chemicals | 99% | For decarbonylation. |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 4 M solution | For hydrolysis. |
| Water for Injection (WFI) | USP grade | ||
| Ethanol (EtOH) | Decon Labs | USP grade | |
| C18 Sep-Pak Cartridges | Waters | For purification. | |
| Alumina N Sep-Pak Cartridges | Waters | For purification. | |
| Sterile Vials | Pyrogen-free. | ||
| Syringe Filters | 0.22 µm, sterile |
Automated Radiosynthesis Workflow
The following protocol is designed for an automated synthesis module, which is highly recommended for radioprotection and reproducibility.
Step 1: [18F]Fluoride Trapping and Elution
-
Trapping: The cyclotron-produced [18F]fluoride in [18O]H2O is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]fluoride.
-
Elution: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water, which would otherwise hinder the nucleophilic substitution reaction.
Step 2: 18F-Fluorination of the Precursor
-
Precursor Addition: The protected precursor (e.g., N-formyl-2-fluoro-DL-homophenylalanine methyl ester) dissolved in an anhydrous solvent like DMF is added to the dried [18F]fluoride/K222 complex.
-
Reaction: The reaction mixture is heated. Optimal conditions may vary, but a starting point is 130°C for 10 minutes.[6] This step results in the formation of the 18F-labeled, protected intermediate.
Step 3: Intermediate Processing (Decarbonylation)
-
Catalyst Addition: After cooling the reaction mixture, Wilkinson's catalyst (Rh(PPh3)3Cl) is added.
-
Reaction: The mixture is heated to facilitate the removal of the formyl group.
Step 4: Deprotection (Hydrolysis)
-
Acid Addition: An aqueous solution of hydrochloric acid (e.g., 4 M HCl) is added to the reaction vessel.
-
Hydrolysis: The mixture is heated to hydrolyze the remaining protecting groups (e.g., the methyl ester) to yield the final [18F]2-fluoro-DL-homophenylalanine.
Step 5: Purification
-
Solid-Phase Extraction (SPE): The crude product is passed through a series of SPE cartridges (e.g., Alumina N followed by C18) to remove unreacted [18F]fluoride, catalyst, and other impurities.
-
High-Performance Liquid Chromatography (HPLC): For high purity, the product is further purified using semi-preparative HPLC.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of ethanol and water or acetonitrile and water.
-
Detection: In-line radiation and UV detectors.
-
-
Formulation: The collected HPLC fraction containing the purified [18F]2-fluoro-DL-homophenylalanine is diluted with sterile water for injection and passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
Radiosynthesis Workflow Diagram
Caption: Automated radiosynthesis workflow for [18F]2-fluoro-DL-homophenylalanine.
Quality Control
A rigorous quality control process is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.[7]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Identity | Gamma Spectrometry | 511 keV peak |
| Radionuclidic Purity | Half-life determination | 105 - 115 minutes |
| Specific Activity | HPLC with calibrated standard | > 1 Ci/µmol |
| Residual Solvents | Gas Chromatography (GC) | Per USP <467> limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
| Sterility | USP <71> | Sterile |
Protocol: Radiochemical Purity by HPLC
-
System: Agilent 1200 series or equivalent with a diode array detector and a radio-detector.
-
Column: Phenomenex Luna C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.
-
Gradient: 0-2 min 5% B, 2-15 min 5-95% B, 15-20 min 95% B, 20-22 min 95-5% B, 22-25 min 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm and radiation channel.
-
Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of the product peak relative to all radioactive peaks.
In Vivo PET Imaging Protocol (General)
This protocol provides a general framework for preclinical PET imaging in rodent models.
-
Animal Preparation: Anesthetize the animal (e.g., with 2% isoflurane in oxygen). Maintain body temperature using a heating pad.
-
Tracer Administration: Administer a bolus injection of [18F]2-fluoro-DL-homophenylalanine (typically 100-200 µCi) via the tail vein.
-
PET Scan: Acquire dynamic or static PET images. For dynamic scans, data acquisition can begin immediately after injection and continue for a specified duration (e.g., 60-120 minutes). Static images are typically acquired at a specific time point post-injection (e.g., 60 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the images to quantify tracer uptake in tumors and other tissues. Express uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Radiochemical Yield | Incomplete drying of [18F]fluoride | Ensure azeotropic drying is complete. Use fresh, anhydrous solvents. |
| Precursor degradation | Check precursor stability under reaction conditions. Consider milder conditions. | |
| Inefficient fluorination | Optimize reaction temperature and time. | |
| Low Radiochemical Purity | Incomplete reaction | Increase reaction time or temperature. |
| Byproduct formation | Optimize reaction conditions to minimize side reactions. Improve purification method. | |
| Inefficient purification | Optimize HPLC mobile phase and gradient. Check SPE cartridge performance. | |
| Failed pH Specification | Residual acid from hydrolysis | Neutralize with a suitable buffer post-purification. |
| High Residual Solvents | Incomplete solvent removal | Ensure complete evaporation of solvents during formulation. |
References
-
Castillo Meleán, J., Ermert, J., & Coenen, H. H. (2011). Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry, 9(3), 765–769. [Link]
-
Frontiers in Veterinary Science. (2022). 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transpo. [Link]
-
McConathy, J., et al. (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. PMC. [Link]
-
MDPI. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. [Link]
-
NIH. (Date unavailable). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]
-
Pico, F., et al. (2012). PET with radiolabeled aminoacid. PubMed. [Link]
-
ResearchGate. (Date unavailable). 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation. [Link]
-
Shi, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1058. [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
Zlatopolskiy, B. V., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6033. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-DL-homophenylalanine as a Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Strategic Advantage of Fluorination in Homophenylalanine Analogs
In the landscape of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel chemical and biological functionalities. 2-Fluoro-DL-homophenylalanine, a synthetic analog of the proteinogenic amino acid phenylalanine, stands out as a particularly valuable building block. The introduction of a fluorine atom onto the phenyl ring of homophenylalanine—an amino acid with an extended carbon backbone compared to phenylalanine—imparts unique properties that can be leveraged for a variety of applications.
The high electronegativity and small size of the fluorine atom can modulate the acidity, basicity, hydrophobicity, and conformational preferences of the amino acid side chain.[1][2] These subtle yet significant alterations can lead to enhanced metabolic stability, improved binding affinity, and altered protein folding, making 2-fluoro-DL-homophenylalanine a coveted tool for researchers seeking to fine-tune the properties of peptides and proteins.[2] This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of 2-Fluoro-DL-homophenylalanine in research and development.
Compound Handling and Preparation of Stock Solutions
Safety, Storage, and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[3] In case of inadequate ventilation, respiratory protection may be necessary.[3]
-
Storage: Store 2-Fluoro-DL-homophenylalanine in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Ensure good ventilation in the work area.[3] In case of contact, flush the affected area with plenty of water.[4]
Solubility and Stock Solution Preparation
The solubility of amino acids is influenced by the solvent system and pH. While specific solubility data for 2-Fluoro-DL-homophenylalanine is limited, general principles for amino acid solubility can be applied. Amino acids are generally most soluble in aqueous solutions, with solubility decreasing in organic solvents like ethanol and methanol.[5]
Protocol for Preparing a 100 mM Stock Solution in Aqueous Buffer:
-
Weighing: Accurately weigh the desired amount of 2-Fluoro-DL-homophenylalanine powder.
-
Dissolution: To a sterile conical tube, add the powder and a small volume of a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Solubilization: Vortex the mixture to dissolve the powder. Gentle heating (e.g., 37°C) may be applied to aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired range (typically 7.0-8.0 for cell culture applications) using sterile NaOH or HCl. The solubility of homophenylalanine derivatives is known to increase at pH values below 2.5 and above 9.5.[6][7]
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
| Solvent | General Solubility Trend for Amino Acids | Notes |
| Water/Aqueous Buffers | High | Solubility is pH-dependent. |
| Ethanol | Low to Moderate | Often used in mixed solvent systems with water.[5][8] |
| Methanol | Low to Moderate | Similar to ethanol, used in mixed solvent systems.[5] |
| DMSO | Variable | Often used for dissolving hydrophobic compounds. |
Incorporation of 2-Fluoro-DL-homophenylalanine into Proteins
The incorporation of non-canonical amino acids like 2-Fluoro-DL-homophenylalanine into proteins can be achieved through various methods, with nonsense suppression being a common and effective technique in both prokaryotic and eukaryotic systems.[9]
Site-Specific Incorporation in E. coli via Nonsense Suppression
This protocol outlines the general steps for incorporating 2-Fluoro-DL-homophenylalanine at a specific site in a target protein expressed in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Workflow for ncAA Incorporation in E. coli
Figure 1. Workflow for incorporating 2-Fluoro-DL-homophenylalanine in E. coli.
Detailed Protocol:
-
Plasmid Preparation:
-
Generate a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.
-
Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA, which are specific for 2-Fluoro-DL-homophenylalanine.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection.
-
-
Protein Expression:
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., LB or minimal medium) containing the same antibiotics.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add 2-Fluoro-DL-homophenylalanine to the culture to a final concentration of 1-5 mM.
-
Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG).
-
Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to enhance protein folding and incorporation efficiency.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the target protein using a suitable chromatography method (e.g., affinity chromatography if the protein is tagged).
-
Verify the incorporation of 2-Fluoro-DL-homophenylalanine by mass spectrometry, which will show a mass shift corresponding to the incorporation of the non-canonical amino acid.
-
Incorporation in Mammalian Cells
The incorporation of fluorinated amino acids into proteins in mammalian cells has also been successfully demonstrated, providing a powerful tool for studying protein function in a more biologically relevant context.
Protocol for Incorporation in Mammalian Cells (e.g., HEK293T):
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in standard growth medium (e.g., DMEM with 10% FBS).
-
Co-transfect the cells with plasmids encoding the target protein (with a TAG codon), the orthogonal tRNA/synthetase pair, and any other necessary components for expression.
-
-
Induction and Labeling:
-
After transfection, replace the standard growth medium with a medium containing a reduced concentration of the canonical amino acid that the non-canonical amino acid will replace (if applicable).
-
Add 2-Fluoro-DL-homophenylalanine to the medium at an optimized concentration (typically in the range of 1-10 mM).
-
Incubate the cells for 24-72 hours to allow for protein expression and incorporation of the non-canonical amino acid.
-
-
Harvesting and Analysis:
-
Harvest the cells and lyse them to extract the proteins.
-
Purify the target protein using appropriate methods.
-
Confirm the incorporation of 2-Fluoro-DL-homophenylalanine using mass spectrometry or Western blotting with an antibody that recognizes a tag on the full-length protein.
-
Applications in Drug Development and Peptide Synthesis
2-Fluoro-DL-homophenylalanine is a valuable building block in the synthesis of novel peptides and pharmaceuticals. Its incorporation can enhance the stability and bioactivity of peptide-based drugs.[10]
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely used method for the solid-phase synthesis of peptides.[7][11]
General SPPS Workflow
Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Incorporating 2-Fluoro-DL-homophenylalanine via SPPS:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Activation and Coupling:
-
Activate the Fmoc-protected 2-Fluoro-DL-homophenylalanine with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Techniques for Verification and Characterization
Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the successful incorporation of 2-Fluoro-DL-homophenylalanine into a protein or peptide. The observed molecular weight of the modified protein will be higher than the wild-type protein by the difference in mass between 2-Fluoro-DL-homophenylalanine and the canonical amino acid it replaced.
¹⁹F-NMR Spectroscopy
The fluorine atom in 2-Fluoro-DL-homophenylalanine provides a sensitive NMR probe for studying protein structure, dynamics, and interactions. The ¹⁹F chemical shift is highly sensitive to the local environment, allowing for the detection of conformational changes upon ligand binding or protein-protein interactions.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Incorporation Efficiency | Suboptimal concentration of 2-Fluoro-DL-homophenylalanine. | Titrate the concentration of the ncAA in the growth medium to find the optimal level. |
| Toxicity of the ncAA at high concentrations. | Perform a dose-response experiment to assess the toxicity of 2-Fluoro-DL-homophenylalanine on the expression host. | |
| Inefficient orthogonal synthetase/tRNA pair. | Use a well-characterized and highly efficient orthogonal pair. Consider further engineering of the synthetase for improved specificity and activity. | |
| Protein Misfolding or Aggregation | The incorporated ncAA perturbs the protein structure. | Try incorporating the ncAA at different, less structurally sensitive positions. Optimize expression conditions (e.g., lower temperature, use of chaperones). |
| No or Low Yield in SPPS | Incomplete coupling reaction. | Increase coupling time, use a different coupling reagent, or perform a double coupling. |
| Aggregation of the growing peptide chain. | Use a different resin or incorporate protecting groups that can disrupt aggregation. |
Conclusion
2-Fluoro-DL-homophenylalanine is a versatile and powerful tool for researchers in protein science and drug discovery. Its unique properties, conferred by the fluorine atom, allow for the rational design of peptides and proteins with enhanced stability, novel functions, and improved therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this non-canonical amino acid in a variety of research settings. As with any experimental technique, optimization of the provided protocols for specific applications and systems is encouraged to achieve the best possible results.
References
-
Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(22), 5349. Available from: [Link]
- Indian Chemical Society. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 58(2), 136-138.
-
University of Rhode Island. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Retrieved from [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3230-3239. Available from: [Link]
-
Danielson, E. J., & Salgado, E. N. (2012). Use of 19F NMR to probe protein structure and conformational changes. Annual reports on NMR spectroscopy, 75, 1-61. Available from: [Link]
-
ACS Omega. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(43), 38943-38953. Available from: [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 119–134. Available from: [Link]
-
Appling, D. R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 617-623. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 959-999. Available from: [Link]
-
Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(1), 134-146. Available from: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available from: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available from: [Link]
-
Pine, M. J. (1975). Incorporation of l-2,5-dihydrophenylalanine into cell proteins of Escherichia coli and sarcoma 180. Antimicrobial agents and chemotherapy, 7(5), 601–605. Available from: [Link]
-
Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein science : a publication of the Protein Society, 7(2), 419–426. Available from: [Link]
-
NIH. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(43), 38943-38953. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 959-999. Available from: [Link]
-
Salwiczek, M., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(8), 1381-1385. Available from: [Link]
- Wang, N. (2018). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology.
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 959-999. Available from: [Link]
-
University of California, Berkeley. (n.d.). Protocol - Protein expression and purification. Retrieved from [Link]
-
NIH. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 560-564. Available from: [Link]
-
Pine, M. J. (1975). Incorporation of L-2,5-dihydrophenylalanine Into Cell Proteins of Escherichia Coli and Sarcoma 180. Antimicrobial agents and chemotherapy, 7(5), 601–605. Available from: [Link]
-
Ibrahim, M. H., & Abd-El-Gawad, H. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology advances, 27(3), 286–296. Available from: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available from: [Link]
-
protocols.io. (2024). Mammalian cell culture and transfection for stable cell lines generation. Retrieved from [Link]
-
Walsh Medical Media. (2018). On the Generation of Efficient Methodologies for Cell-Based Toxicity Screening by Comparative Protocol Analysis and Optimization. Retrieved from [Link]
-
Salwiczek, M., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(8), 1381-1385. Available from: [Link]
-
ResearchGate. (n.d.). Protocols and tips in protein purification F2. Retrieved from [Link]
-
ResearchGate. (2009). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2018). In vitro toxicity of selected pesticides on RTG-2 and RTL-W1 fish cell lines. Retrieved from [Link]
-
ACS Publications. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(43), 38943-38953. Available from: [Link]
-
NIH. (2022). Protocol for engineering and validating a synthetic mitochondrial intermembrane bridge in mammalian cells. STAR Protocols, 3(2), 101416. Available from: [Link]
-
Sci-Hub. (2012). Predicting Fish Acute Toxicity Using a Fish Gill Cell Line-Based Toxicity Assay. Retrieved from [Link]
Sources
- 1. 2-Fluoro-DL-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]
Application and Protocol Guide for the Analytical Determination of 2-Fluoro-DL-homophenylalanine
Introduction: The Significance of 2-Fluoro-DL-homophenylalanine Analysis
2-Fluoro-DL-homophenylalanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biomedical research. As an analogue of endogenous amino acids, it can be utilized as a probe in metabolic studies, a building block in peptide synthesis, or a component of novel therapeutic agents. Its unique fluorine substitution offers a powerful tool for ¹⁹F NMR studies, providing insights into molecular interactions and dynamics. Accurate and robust analytical methods are paramount for its detection and quantification in various matrices, from simple solutions to complex biological fluids. This guide provides a comprehensive overview of state-of-the-art analytical techniques, complete with detailed protocols and the scientific rationale underpinning methodological choices.
The validation of these analytical methods is critical to ensure data integrity, a cornerstone of regulatory submission packages for new drug entities.[1][2] This document adheres to the principles outlined by the International Conference on Harmonisation (ICH) guidelines to provide a framework for robust method development and validation.[2]
Section 1: Chromatographic Approaches for Separation and Quantification
Chromatographic techniques are the workhorses for the analysis of amino acids due to their high resolution and sensitivity.[3] For a polar molecule like 2-Fluoro-DL-homophenylalanine, both gas and liquid chromatography offer viable analytical routes, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for amino acid analysis.[3][4] Since 2-Fluoro-DL-homophenylalanine lacks a strong native chromophore for UV detection, derivatization is typically employed to enhance sensitivity.[3] This can be performed either before (pre-column) or after (post-column) the chromatographic separation.
The choice between pre- and post-column derivatization is a critical decision. Pre-column derivatization offers the advantage of separating the derivatized analytes, which often have improved chromatographic properties over the native compounds. Reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines are commonly used.[5][6] Post-column derivatization simplifies sample preparation but requires a more complex HPLC setup with a post-column reactor.
The selection of the stationary phase is equally crucial. Reversed-phase columns, such as C18, are the most common choice for separating derivatized amino acids.[7] The mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve baseline separation of the analyte from other matrix components.[5]
Caption: HPLC workflow for 2-Fluoro-DL-homophenylalanine analysis.
1. Sample Preparation (from cell culture lysate): a. Harvest cells and lyse using a suitable buffer. b. Add an equal volume of cold acetonitrile to precipitate proteins. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube for derivatization.
2. Derivatization: a. Prepare a fresh OPA/mercaptopropionic acid (MPA) solution and an FMOC solution. b. In an autosampler vial, mix 10 µL of the sample supernatant with 10 µL of OPA/MPA solution. c. After 1 minute, add 5 µL of FMOC solution and mix. d. After another minute, add 475 µL of the initial mobile phase to stop the reaction and dilute the sample.
3. HPLC Conditions:
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
- Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized amino acids, and then return to initial conditions for re-equilibration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).
4. Quantification: a. Prepare a standard curve of 2-Fluoro-DL-homophenylalanine in the same matrix as the samples. b. Derivatize and analyze the standards in the same manner as the samples. c. Plot the peak area versus concentration and perform a linear regression to determine the concentration of the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The polar nature of amino acids necessitates a derivatization step to increase their volatility.[4] This typically involves the conversion of the polar carboxyl and amino groups to less polar esters and amides.
The choice of derivatization reagent is critical for successful GC-MS analysis. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective but are sensitive to moisture.[4] A more robust approach involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. For instance, esterification with isopropanol followed by acylation with pentafluoropropionic anhydride (PFPA) yields volatile and thermally stable derivatives.[8] The resulting derivatives can then be separated on a non-polar capillary column and detected with high sensitivity and selectivity by mass spectrometry.
Caption: GC-MS workflow for 2-Fluoro-DL-homophenylalanine analysis.
1. Sample Preparation and Derivatization: a. To 100 µL of aqueous sample (or dried residue of a biological extract), add an internal standard (e.g., a stable isotope-labeled version of the analyte). b. Dry the sample completely under a stream of nitrogen. c. Add 100 µL of 3 M HCl in isopropanol and heat at 110°C for 60 minutes to form the isopropyl ester. d. Evaporate the reagent under nitrogen. e. Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 65°C for 30 minutes for acylation.[9] f. Evaporate the excess reagent and dissolve the residue in a suitable solvent (e.g., toluene) for injection.
2. GC-MS Conditions:
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte and internal standard.
3. Data Analysis: a. Identify the analyte peak based on its retention time and the presence of characteristic ions. b. Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of 2-Fluoro-DL-homophenylalanine, particularly in complex biological matrices.[10] This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
While derivatization can be used to improve ionization efficiency and chromatographic retention, direct analysis of the underivatized amino acid is often possible with modern LC-MS/MS systems. The choice of chromatographic mode is important. Reversed-phase chromatography can be challenging for polar underivatized amino acids. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides better retention for polar analytes.
For chiral separation of the DL-racemate, a chiral derivatization reagent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be employed.[11] This reagent reacts with the primary amine of 2-Fluoro-DL-homophenylalanine to form diastereomers that can be separated on a standard reversed-phase column.[11]
1. Sample Preparation and Derivatization: a. Prepare the sample as described in the HPLC protocol (Section 1.1, Protocol 1, step 1). b. To 20 µL of the sample supernatant, add 80 µL of 1 M sodium bicarbonate. c. Add 100 µL of 1% (w/v) L-FDLA in acetone. d. Incubate at 40°C for 1 hour in the dark.[11] e. Add 20 µL of 2 M HCl to stop the reaction. f. Dilute with the initial mobile phase and inject.
2. LC-MS/MS Conditions:
- Column: A standard C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A shallow gradient optimized to separate the two diastereomers.
- Flow Rate: 0.3 mL/min.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of the L-FDLA derivatized 2-Fluoro-DL-homophenylalanine. Product ions will be specific fragments generated by collision-induced dissociation.
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | To be determined empirically | [M+H]⁺ of derivatized analyte |
| Product Ion (Q3) | To be determined empirically | Stable and specific fragment ion |
| Collision Energy | To be determined empirically | Optimized for maximum product ion intensity |
| Dwell Time | 50-100 ms | Sufficient time for data acquisition for each transition |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of 2-Fluoro-DL-homophenylalanine. The presence of the fluorine atom provides a unique spectroscopic handle.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific and sensitive for the detection of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions.
A simple one-dimensional ¹⁹F NMR spectrum can be used for quantification by integrating the area of the fluorine resonance relative to a known concentration of an internal standard (e.g., trifluoroacetic acid). The absence of background signals in biological samples makes ¹⁹F NMR a very clean technique.
1. Sample Preparation: a. Prepare the sample in a suitable deuterated solvent (e.g., D₂O). b. Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift from the analyte. c. Transfer the solution to an NMR tube.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher field strength spectrometer equipped with a fluorine probe.
- Pulse Sequence: A simple pulse-acquire sequence.
- Acquisition Parameters: Optimize spectral width, number of scans, and relaxation delay for quantitative analysis.
3. Data Analysis: a. Apply appropriate window function and Fourier transform the data. b. Integrate the peaks corresponding to the analyte and the internal standard. c. Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Area_analyte / Area_standard) * (Concentration_standard)
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide detailed structural information about the molecule. While not typically used for routine quantification in complex mixtures, they are invaluable for confirming the identity and purity of synthesized 2-Fluoro-DL-homophenylalanine. Spectral data for the related compound DL-homophenylalanine is available in public databases and can serve as a reference.[12]
Section 3: Method Validation
All analytical methods must be validated to ensure they are fit for purpose.[1][13] Key validation parameters, as per ICH guidelines, include:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
-
GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters - PubMed. Available at: [Link]
-
Amino acid analysis in biological fluids by GC-MS. Available at: [Link]
-
Validation of amino acid analysis methods - PubMed. Available at: [Link]
-
Validation of Amino Acid Analysis Methods - ResearchGate. Available at: [Link]
-
Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer - ResearchGate. Available at: [Link]
-
Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids - ResearchGate. Available at: [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS - ResearchGate. Available at: [Link]
-
Validation of Amino Acid Analysis Methods - Springer Nature Experiments. Available at: [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available at: [Link]
-
HPLC Methods for analysis of Phenylalanine - HELIX Chromatography. Available at: [Link]
-
Sample Preparation Techniques for Biological Matrices - Agilent. Available at: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]
-
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bioanalytical sample preparation | Biotage. Available at: [Link]
-
New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review. Available at: [Link]
-
Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids | Semantic Scholar. Available at: [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Available at: [Link]
-
2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma. Available at: [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - MDPI. Available at: [Link]
-
Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed. Available at: [Link]
-
Analysis of Amino Acids by HPLC - Agilent. Available at: [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE - SciSpace. Available at: [Link]
-
combined mixture design-doe and ion pair reagent - IJPSR (2009), Issue 1, Vol. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column - SciSpace. Available at: [Link]
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC - NIH. Available at: [Link]
-
Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - MPG.PuRe. Available at: [Link]
-
HOMOPHENYLALANINE, DL- - gsrs. Available at: [Link]
-
Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. mdpi.com [mdpi.com]
- 12. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-FLUORO-DL-HOMOPHENYLALANINE
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-FLUORO-DL-HOMOPHENYLALANINE. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why am I experiencing poor resolution of D- and L-enantiomers on my chiral HPLC?
Possible Causes and Solutions:
-
Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers. Not all chiral columns are effective for all racemic mixtures.
-
Recommendation: If you are not achieving baseline separation, consider screening different types of chiral columns. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based columns like CHIROBIOTIC T are often effective.[1]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts chiral recognition.
-
Recommendation: Systematically vary the mobile phase. For instance, in reverse-phase chiral HPLC, adjust the ratio of organic solvent (e.g., ethanol, methanol, or acetonitrile) to the aqueous buffer. Sometimes, small changes in pH can dramatically improve resolution.
-
-
Derivatization Issues: For indirect chiral separation, incomplete derivatization or degradation of the derivatizing agent can lead to poor results.
-
Recommendation: Ensure your derivatization reaction with reagents like Marfey's reagent (FDAA) or its analogs (e.g., FDLA) goes to completion.[2] Analyze a small aliquot of the derivatized sample by achiral reverse-phase HPLC to check for unreacted amino acid or reagent.
-
Experimental Protocol: Chiral HPLC Analysis
-
Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Ethanol/Water (e.g., 10/90 v/v), isocratic.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[3]
-
Temperature: 25°C (or as optimized)
-
Injection Volume: 10 µL
Q2: My purified 2-fluoro-DL-homophenylalanine shows low overall purity. What are the likely impurities and how can I remove them?
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-oxo-4-phenylbutanoic acid.[3][4][5]
-
Removal: These are often structurally different from the final product and can typically be removed by standard purification techniques like flash chromatography on silica gel or recrystallization.
-
-
Reagents and Catalysts: Synthesis of fluorinated amino acids may involve fluorinating agents or palladium catalysts.[6][7]
-
Removal: Residual catalysts can often be removed by filtration through a pad of Celite or by using specific scavengers. Water-soluble reagents can be removed by aqueous workup.
-
-
Side-Products: The fluorination step or other reactions in the synthesis can lead to the formation of isomers or other related compounds.
-
Removal: Preparative HPLC is often the most effective method for removing closely related impurities.
-
Workflow for Impurity Removal
Caption: A general workflow for the removal of impurities from crude 2-fluoro-DL-homophenylalanine.
Q3: I'm struggling to crystallize my 2-fluoro-DL-homophenylalanine. What can I do?
Troubleshooting Crystallization:
-
Solvent Selection: The choice of solvent is crucial for successful crystallization. For zwitterionic compounds like amino acids, solubility can be highly dependent on pH.
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by adding an anti-solvent.
-
Nucleation: Sometimes, crystallization is slow to initiate due to a lack of nucleation sites.
-
Recommendation: Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a tiny crystal of the desired product can also be effective if available.
-
Recrystallization Protocol Example (adapted from L-homophenylalanine) [4][5]
-
Dissolve the crude 2-fluoro-DL-homophenylalanine in a minimal amount of a dilute acidic solution (e.g., water with a small amount of HCl, pH < 1).
-
Slowly evaporate the solvent at room temperature or under reduced pressure.
-
Alternatively, slowly add an anti-solvent (e.g., a water-miscible organic solvent in which the compound is poorly soluble) until turbidity is observed.
-
Allow the solution to stand undisturbed to allow for crystal growth.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
1. What makes the purification of 2-fluoro-DL-homophenylalanine challenging?
The primary challenges stem from its nature as a racemic mixture of a non-natural amino acid. The key difficulties are:
-
Enantiomeric Separation: Separating the D- and L-isomers requires specialized chiral chromatography techniques as they have identical physical properties in a non-chiral environment.
-
Fluorine Atom Effects: The presence of a fluorine atom can alter the compound's polarity, acidity, and stability compared to its non-fluorinated counterpart, potentially requiring different purification conditions.[7][8] The introduction of fluorine can, in some cases, enhance thermal and chemical stability.[9][10][11]
-
Lack of Standardized Protocols: As a specialized research chemical, detailed, optimized purification protocols are not as widely available as for common compounds.
2. What analytical techniques are recommended to assess the purity of 2-fluoro-DL-homophenylalanine?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
Reverse-Phase HPLC (RP-HPLC): To assess overall chemical purity by separating the compound from other impurities.
-
LC/MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and identify potential impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also provide information on purity.
| Analytical Technique | Primary Purpose |
| Chiral HPLC | Enantiomeric purity (e.e.) |
| RP-HPLC | Chemical purity |
| LC/MS | Molecular weight confirmation and impurity identification |
| NMR Spectroscopy | Structural confirmation and purity assessment |
3. Can I use derivatization to aid in purification?
Yes, derivatization can be a powerful tool, particularly for chiral separation. By reacting the racemic amino acid with a chiral derivatizing agent (e.g., Marfey's reagent), you form a pair of diastereomers.[2] These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques like reverse-phase HPLC. Following separation, the derivatizing group would need to be cleaved to recover the pure enantiomers, which may add complexity to the overall process.
Decision Tree for Chiral Separation
Caption: A decision tree for selecting a chiral separation strategy.
4. How does the fluorine atom affect the stability of the molecule during purification?
The introduction of fluorine can increase the thermal and chemical stability of amino acids and peptides.[9][10][11] This is due to the high strength of the C-F bond.[6] Therefore, 2-fluoro-DL-homophenylalanine is expected to be reasonably stable under standard purification conditions. However, it is always good practice to avoid harsh pH conditions and high temperatures for extended periods unless necessary. The proximity of the electron-withdrawing fluorine atom to the amino acid backbone can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid.[7]
References
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016). ResearchGate. [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2022). ACS Omega. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). MDPI. [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2022). National Institutes of Health. [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. (2022). PubMed. [Link]
-
Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2014). PubMed. [Link]
-
Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024). MPG.PuRe. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). MDPI. [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2022). MDPI. [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2022). National Institutes of Health. [Link]
-
Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. (2013). PubMed. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-FLUORO-DL-HOMOPHENYLALANINE
Welcome to the technical support center for 2-Fluoro-DL-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimentation. As a synthetic amino acid analog, understanding its physicochemical properties is paramount to successful experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can confidently prepare your solutions.
Understanding the Challenge: The Physicochemical Nature of 2-Fluoro-DL-homophenylalanine
2-Fluoro-DL-homophenylalanine is a unique molecule with properties that can present solubility challenges. Its structure includes a hydrophobic phenyl ring, a polar amino acid backbone, and an electronegative fluorine atom. This combination results in a zwitterionic nature, meaning it carries both a positive and a negative charge on different parts of the molecule.[1] The solubility of zwitterions is highly dependent on the pH of the solvent.[1][2] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a zwitterion is often at its least soluble.[1][3] For L-homophenylalanine, a related compound, the solubility dramatically increases as the pH falls below 2.5 or rises above 9.5.[4]
The addition of a fluorine atom to the phenyl ring further influences solubility. While fluorine is the most electronegative element, its impact on solubility is not always straightforward. It can increase lipophilicity and alter the electronic properties of the molecule, which in turn affects its interactions with solvents.[5][6]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides a systematic approach to dissolving 2-Fluoro-DL-homophenylalanine. If you encounter poor solubility, proceed through these steps sequentially.
Step 1: Initial Solvent Selection & Mechanical Agitation
For many amino acids, water is the initial solvent of choice due to the polarity of the amino and carboxyl groups.[7] However, the hydrophobic phenyl ring can limit aqueous solubility.[7]
Protocol:
-
Start with deionized water or a buffer relevant to your experiment (e.g., PBS).
-
Add the powdered 2-Fluoro-DL-homophenylalanine to the solvent.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
If undissolved particles remain, proceed to sonication. Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.
Step 2: The Power of pH Adjustment
Manipulating the pH is often the most effective strategy for dissolving zwitterionic compounds like amino acids.[3][8] By shifting the pH away from the isoelectric point, the molecule becomes charged, enhancing its interaction with polar solvents like water.
Protocol:
-
Prepare a suspension of 2-Fluoro-DL-homophenylalanine in your desired aqueous solvent.
-
To create an acidic solution (cationic form): Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution. For the related compound L-homophenylalanine, a pH of less than 2.5 significantly increases solubility.[4]
-
To create a basic solution (anionic form): Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise while stirring. Monitor the pH and observe for dissolution. For L-homophenylalanine, a pH greater than 9.5 is effective.[4]
-
Once the compound is dissolved, you can carefully adjust the pH back towards your desired experimental range. Be aware that the compound may precipitate if you get too close to its isoelectric point.
Expert Tip: Prepare a concentrated stock solution at an acidic or basic pH where the compound is fully soluble. You can then dilute this stock into your final experimental medium, which will buffer the pH. The final concentration of the compound should be low enough to remain soluble at the new pH.
Step 3: Utilizing Co-solvents
If pH adjustment is not suitable for your experimental system, or if you require a higher concentration, the use of organic co-solvents can be beneficial.
Protocol:
-
Attempt to dissolve the 2-Fluoro-DL-homophenylalanine in a small amount of a water-miscible organic solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
-
Once dissolved in the organic solvent, slowly add this concentrated solution to your aqueous buffer while stirring vigorously. This technique, known as "precipitation," can sometimes result in a fine, stable suspension or a clear solution at the desired final concentration.
Caution: Always consider the compatibility of organic solvents with your experimental system. For example, high concentrations of DMSO can be toxic to cells.
Step 4: The Influence of Temperature
Gently warming the solution can increase the solubility of many compounds.
Protocol:
-
Prepare a suspension of the compound in your chosen solvent.
-
Warm the suspension in a water bath at 30-40°C while stirring.
-
Do not overheat, as this can lead to degradation of the compound.
-
Once dissolved, allow the solution to cool to room temperature. Be vigilant for any precipitation as it cools.
Experimental Workflow for Solution Preparation
Caption: Workflow for dissolving 2-Fluoro-DL-homophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2-Fluoro-DL-homophenylalanine?
Q2: I dissolved the compound at a high pH, but it crashed out when I added it to my cell culture media.
This is a common issue. Cell culture media is buffered to a physiological pH (typically around 7.4). When you add your high pH stock solution, the buffer in the media will neutralize the base, causing the pH to drop. If this new pH is close to the isoelectric point of 2-Fluoro-DL-homophenylalanine, the compound will precipitate.
Solution:
-
Prepare a more concentrated stock solution and add a smaller volume to your media to minimize the pH shift.
-
Alternatively, prepare the stock solution at a low pH with dilute HCl. When added to the bicarbonate-buffered media, the acid will be neutralized, but the final pH may remain in a range where the compound is soluble.
-
Always add the stock solution to the media slowly while stirring.
Q3: Can I use DMSO to dissolve 2-Fluoro-DL-homophenylalanine for my cell-based assay?
Yes, but with caution. First, dissolve the compound in 100% DMSO to create a high-concentration stock. Then, dilute this stock solution into your cell culture media to achieve the final desired concentration. Ensure the final concentration of DMSO in your media is low (typically <0.5%) to avoid cytotoxicity.
Q4: Is it necessary to filter-sterilize the solution after preparation?
For applications requiring sterility, such as cell culture, it is crucial to filter the final solution through a 0.22 µm filter.[10] This should be done after the compound is fully dissolved.
Summary of Recommended Solvents
| Solvent System | Recommended Use Cases | Key Considerations |
| Deionized Water | Initial attempts, simple aqueous buffers | Solubility may be limited at neutral pH. |
| Aqueous Buffers (PBS, TRIS) | Experiments requiring specific pH and ionic strength | Buffer capacity can resist pH changes. |
| Acidic Water/Buffer (pH < 2.5) | Preparing concentrated aqueous stocks | Effective for creating the soluble cationic form.[4] |
| Basic Water/Buffer (pH > 9.5) | Preparing concentrated aqueous stocks | Effective for creating the soluble anionic form.[4] |
| DMSO | High-concentration stock solutions for cell-based assays | Ensure final concentration in media is non-toxic. |
| Ethanol/Methanol | Alternative organic co-solvents | Check for compatibility with your experimental setup. |
Logical Relationships in Solubility Troubleshooting
Caption: Decision-making for solubility troubleshooting.
References
-
BYJU'S. (n.d.). Zwitterion Definition. Retrieved from [Link]
-
Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). Homophenylalanine, DL-. Retrieved from [Link]
-
Reddit. (2016). How to "dissolve" Phenylalanine in water or any drink?. Retrieved from [Link]
-
RSC Publishing. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Retrieved from [Link]
- Tseng, H. W., Lee, T. Y., & Lin, H. P. (2009). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 287(1), 6-12.
- Zwitterions and pH-dependent solubility. (1996). American Journal of Health-System Pharmacy, 53(16), 1993–1994.
Sources
- 1. byjus.com [byjus.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
- 9. Aqueous solution and solid-state behaviour of l -homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01897D [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Peptide Coupling with 2-FLUORO-DL-HOMOPHENYLALANINE
Welcome to the technical support center for optimizing peptide coupling reactions involving 2-fluoro-DL-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. The incorporation of unnatural amino acids like 2-fluoro-DL-homophenylalanine offers a powerful strategy to enhance the therapeutic properties of peptides, including increased stability and improved potency.[1][2][3] However, their unique structures can present challenges during synthesis.[1] This guide provides the technical insights to navigate these complexities successfully.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with 2-fluoro-DL-homophenylalanine.
Q1: What are the main challenges when coupling 2-fluoro-DL-homophenylalanine?
A1: The primary challenges stem from a combination of steric hindrance and the electronic effects of the fluorine atom. The presence of the fluorine atom on the phenyl ring can alter the electron density of the aromatic system, potentially influencing the reactivity of the carboxyl group. Furthermore, the homophenylalanine structure, with an additional methylene group in the side chain compared to phenylalanine, contributes to steric bulk that can impede the approach of the incoming amine.[4]
Q2: Which coupling reagents are recommended for 2-fluoro-DL-homophenylalanine?
A2: For sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC may be insufficient.[5] More potent activating reagents are generally required.[6][7] Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form highly reactive esters capable of overcoming the steric barrier.[5][7][8] For particularly challenging couplings, COMU is an excellent choice due to its high reactivity and the generation of water-soluble byproducts, simplifying purification.[9][10]
Q3: My coupling reaction with 2-fluoro-DL-homophenylalanine is showing low yield. What are the likely causes and how can I troubleshoot?
A3: Low yield is a common issue and can be attributed to several factors. The troubleshooting workflow below can help identify and resolve the problem.
Caption: Troubleshooting workflow for low coupling efficiency.
Q4: Can the fluorine atom on the phenyl ring lead to any specific side reactions?
A4: While the carbon-fluorine bond is generally very stable, the electron-withdrawing nature of fluorine can influence the acidity of nearby protons.[11] However, under standard peptide coupling conditions, side reactions directly involving the fluorine atom are uncommon. The primary influence of the fluorine is electronic and steric.[12] More common side reactions to be aware of during peptide synthesis in general include racemization and aspartimide formation, which can be mitigated with the right choice of reagents and conditions.[13][14]
In-depth Troubleshooting Guides
This section provides detailed guidance on overcoming specific experimental hurdles.
Issue 1: Incomplete Coupling Detected by Ninhydrin Test
Scenario: After a coupling step with 2-fluoro-DL-homophenylalanine, the ninhydrin test remains positive, indicating unreacted free amines on the resin.
Root Cause Analysis and Solutions:
-
Insufficient Reagent Potency: As highlighted in the FAQs, the steric bulk of 2-fluoro-DL-homophenylalanine may require a more powerful activating agent than what is used for standard amino acids.
-
Solution: Switch to a uronium/aminium or phosphonium salt-based coupling reagent. See the table below for a comparison.
-
-
Suboptimal Reaction Kinetics: Steric hindrance can significantly slow down the reaction rate.
-
Solution 1: Double Coupling: Perform the coupling reaction a second time with fresh reagents to drive the reaction to completion.[15]
-
Solution 2: Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary activation energy. Microwave-assisted peptide synthesis is particularly effective for difficult couplings.[16]
-
Solution 3: Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can improve yields for slow reactions.[16]
-
-
Poor Solubility: The fluorinated amino acid may not be fully dissolved in the reaction solvent, leading to a lower effective concentration.
-
Solution: Ensure the amino acid is completely dissolved before adding it to the resin. Using N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as the solvent is recommended. If solubility issues persist, consider using a small amount of a co-solvent.[17]
-
Issue 2: Racemization of the Amino Acid
Scenario: Mass spectrometry analysis of the final peptide reveals a diastereomeric impurity, suggesting racemization of the 2-fluoro-DL-homophenylalanine residue during coupling.
Root Cause Analysis and Solutions:
-
Over-activation of the Carboxyl Group: Certain coupling reagents and conditions can lead to the formation of intermediates (e.g., oxazolones) that are prone to racemization.[13]
-
Solution 1: Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, Oxyma Pure®, is strongly recommended when using carbodiimides to suppress racemization.[8] Many modern coupling reagents like HATU and HBTU are salts of HOBt or its derivatives.
-
Solution 2: Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) in the minimum necessary amount.[18] Avoid stronger bases that can more readily promote epimerization.[18]
-
Data and Protocols
Table 1: Comparison of Recommended Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High coupling efficiency, low racemization, effective for hindered amino acids.[19] | More expensive, requires a base for activation.[8] |
| HCTU | Uronium/Aminium | Similar to HATU but often more cost-effective. | May cause guanidinylation of the free amine if used in excess.[20] |
| PyBOP | Phosphonium | High reactivity, good for hindered couplings, non-carcinogenic byproducts.[19] | Solutions in DMF have moderate stability.[7] |
| COMU | Uronium | High reactivity, water-soluble byproducts simplify purification, enhanced safety profile.[9][10] | Can be more expensive than older reagents. |
Experimental Protocol: Coupling of Fmoc-2-fluoro-DL-homophenylalanine using HATU
This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-2-fluoro-DL-homophenylalanine (4 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 eq, 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF for Fmoc deprotection
Workflow Diagram:
Caption: Step-by-step workflow for peptide coupling.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat.[21]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-2-fluoro-DL-homophenylalanine (0.4 mmol) and HATU (0.39 mmol) in DMF. Add DIEA (0.8 mmol) and allow the solution to pre-activate for 1-5 minutes.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[16]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling (repeat steps 4-6).
References
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025).
- Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biosynth. (n.d.). Reagents for Coupling.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8489-8492.
- ResearchGate. (n.d.). Fluorinated Amino Acids in Peptide and Protein Assembly.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- Koksch, B., & Sewald, N. (2018).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy.
- Singh, R., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(10), 1228-1246.
- ResearchGate. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Auspep. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- BOC Sciences. (n.d.).
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- ChemViews Magazine. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
- ChemicalBook. (n.d.). 2-Fluoro-DL-homophenylalanine.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine.
- PubChem. (n.d.). 2-Fluorophenylalanine.
- Thermo Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98% 5 g.
- PubChem. (n.d.). Homophenylalanine, DL-.
- Wang, J., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Scientific Reports, 11(1), 1-11.
- PubChem. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. file.globalso.com [file.globalso.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Preventing defluorination of 2-FLUORO-DL-HOMOPHENYLALANINE
A Guide to Preventing Defluorination and Ensuring Experimental Integrity
Welcome to the technical support center for 2-FLUORO-DL-HOMOPHENYLALANINE. As Senior Application Scientists, we understand that incorporating this valuable non-canonical amino acid into your research is pivotal for advancing drug design and protein engineering.[1][2][] The fluorine atom is not merely a structural component; it is a functional tool used to modulate polarity, hydrophobicity, and metabolic stability.[][4] However, the very properties that make it useful also necessitate careful handling to prevent the cleavage of the robust carbon-fluorine (C-F) bond.
This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot the challenge of unwanted defluorination. We will move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-FLUORO-DL-HOMOPHENYLALANINE and why is it used in research?
2-Fluoro-DL-homophenylalanine is a derivative of the amino acid homophenylalanine where a fluorine atom is substituted at the second position (ortho position) of the phenyl ring.[5][6] This modification is a key strategy in medicinal chemistry and protein engineering. The fluorine atom's high electronegativity can alter the electronic properties of the aromatic ring, influence molecular conformation, block metabolic degradation at that site, and enhance binding affinity to biological targets.[4][7][8] It serves as a crucial building block for synthesizing novel peptides and proteins with improved pharmacological properties.[1][2]
Q2: Why is preventing defluorination so critical for my experiments?
The integrity of the C-F bond is paramount to the success of your research. Unintended defluorination leads to the formation of homophenylalanine or other byproducts, which means:
-
Loss of Desired Activity: The unique properties conferred by the fluorine atom are lost, potentially abolishing the intended biological effect of your molecule.
-
Inaccurate Data: You may be unknowingly studying the effects of the non-fluorinated analog, leading to misleading structure-activity relationship (SAR) data.
-
Difficult Purification: The resulting mixture of fluorinated and non-fluorinated compounds can be challenging to separate, complicating downstream analysis and applications.
-
Irreproducible Results: Failure to control defluorination is a major source of experimental variability, undermining the reliability of your findings.
Q3: What are the primary causes of defluorination in a laboratory setting?
The C-F bond is the strongest single bond in organic chemistry, but it is not invulnerable.[9][10] Cleavage can be induced by several factors:
-
Harsh pH Conditions: Both strongly acidic and, more commonly, strongly basic conditions can promote hydrolytic or elimination reactions that lead to fluoride ion loss.[11][12]
-
Reductive or Oxidative Stress: Certain chemical environments, particularly those involving potent reducing agents (e.g., some metal hydrides) or specific oxidative enzyme systems, can catalyze C-F bond cleavage.[9][10][13]
-
Incompatible Solvents and Reagents: Some solvents can contain impurities or degrade into species that react with the fluorinated ring. For instance, old or impure DMF can contain dimethylamine, a base that can facilitate defluorination.[14]
-
Energy Input: High temperatures or exposure to high-energy light (photodegradation) can provide the activation energy needed to break the C-F bond.
Q4: How should I properly store and handle lyophilized 2-FLUORO-DL-HOMOPHENYLALANINE?
Proper storage is the first line of defense against degradation.
-
Storage Conditions: Upon receipt, store the lyophilized powder at -20°C in a tightly sealed container.[15][16] For long-term storage, keeping it in a desiccator at this temperature is ideal to minimize exposure to moisture.[16]
-
Handling: Before opening, always allow the container to warm to room temperature in a desiccator.[15][16] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation once the vial is opened.
-
Aliquoting: If you plan to use small amounts over time, it is best practice to aliquot the powder into single-use vials upon first opening. This minimizes repeated freeze-thaw cycles and moisture exposure for the bulk of the material.[15]
Troubleshooting Guide: Identifying and Solving Defluorination Issues
This section addresses specific problems you might encounter during your experiments.
Problem: Post-reaction analysis (¹⁹F NMR, LC-MS) shows a significant decrease in the fluorinated compound and/or the appearance of a defluorinated byproduct.
This is a clear indication that the C-F bond was compromised during your experimental workflow. Use the following guide to pinpoint the cause.
The stability of the C-F bond on the aromatic ring is sensitive to pH. While generally stable, extreme conditions can facilitate its cleavage.
-
Causality: Strongly basic conditions can promote nucleophilic aromatic substitution or elimination pathways, leading to defluorination. While less common for fluoroaromatics compared to other haloaromatics, it remains a risk, especially with heat. Some enzymatic processes that cause defluorination are also highly pH-dependent.[11]
-
Solution:
-
Buffer Selection: Whenever possible, maintain the reaction or solution pH within a neutral range (pH 6.0-8.0).
-
Avoid Strong Bases: If a basic pH is required, use the weakest base possible to achieve the desired outcome and keep the reaction at the lowest possible temperature. Avoid strong bases like NaOH or KOH in combination with heat.
-
pH Monitoring: If your protocol is lengthy, consider monitoring the pH of the solution, as it may drift over time.
-
Table 1: Recommended pH and Buffer Conditions
| Parameter | Recommended | To Avoid | Rationale |
| Working pH Range | 6.0 - 8.0 | < 4.0 or > 9.0 | Minimizes risk of acid- or base-catalyzed hydrolysis/elimination. |
| Buffer Systems | Phosphate (PBS), HEPES, MOPS | Buffers with reactive nucleophiles | Inert buffer systems are preferred to avoid side reactions. |
| pH Adjustment | Use dilute, weak acids/bases | Concentrated, strong acids/bases | Prevents localized pH extremes during addition. |
The choice of solvent is critical. Some solvents are inherently reactive or degrade to form reactive impurities.
-
Causality:
-
Degradation: Solvents like DMF can decompose to dimethylamine, a nucleophilic base that can initiate defluorination.[14]
-
Reactivity: Certain high-polarity aprotic solvents can enhance the reactivity of nucleophiles present in the mixture.
-
Reductive/Oxidative Reagents: Strong reducing agents (e.g., NaBH₄ under certain conditions, catalytic hydrogenation with aggressive catalysts) or specific oxidative systems can cleave the C-F bond.[9][10]
-
-
Solution:
-
Use High-Purity Solvents: Always use fresh, high-purity, anhydrous grade solvents.
-
Solvent Selection: Choose the least reactive solvent that provides adequate solubility.
-
Reagent Compatibility Check: Before introducing any new reagent, especially metal catalysts or strong reducing/oxidizing agents, consult the literature for potential reactivity with fluoroaromatic compounds.
-
Table 2: Solvent and Reagent Compatibility
| Class | Recommended | Use with Caution | To Avoid |
| Protic Solvents | Water, Methanol, Ethanol | Prolonged heating in protic solvents under non-neutral pH. | |
| Aprotic Solvents | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Old or low-purity DMF/NMP.[14] Solvents known to react with fluorinating agents (e.g., DMSO with Selectfluor).[17] |
| Reagents | Standard peptide coupling reagents (HBTU, HATU) | Catalytic hydrogenation (use mild catalysts like Pd/C with caution) | Strong reducing agents (e.g., Birch reduction), certain organometallic reagents, oxidative defluorination catalysts.[9][10] |
-
Causality: Heat provides the activation energy necessary to overcome the C-F bond dissociation energy. Similarly, UV light can induce photochemical reactions leading to bond cleavage. While peptides are often light-sensitive, the aromatic ring in homophenylalanine adds to this concern.[15]
-
Solution:
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating above 40°C if possible.[15]
-
Light Protection: Protect solutions containing the compound from direct light, especially UV sources. Use amber vials or wrap containers in aluminum foil.[15]
-
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams provide a visual guide to potential degradation pathways and a logical troubleshooting workflow.
Caption: Key factors that can initiate the cleavage of the C-F bond.
Caption: A logical sequence for diagnosing the cause of defluorination.
Validated Experimental Protocols
Adhering to validated protocols is the most effective way to ensure the stability of your compound.
Protocol 1: Recommended Solubilization and Handling of 2-FLUORO-DL-HOMOPHENYLALANINE
This protocol is designed to prepare a stock solution while minimizing the risk of degradation.
-
Equilibration: Remove the vial of lyophilized 2-FLUORO-DL-HOMOPHENYLALANINE from -20°C storage and place it in a desiccator at room temperature for at least 20-30 minutes.
-
Solvent Preparation: Use a high-purity, sterile buffer (e.g., Phosphate Buffered Saline, pH 7.4) or sterile water.[15] If the compound has low aqueous solubility, a minimal amount of an organic co-solvent like DMSO or DMF may be required.[15] If using DMF, ensure it is a fresh, anhydrous grade.
-
Dissolution: Wearing gloves to prevent contamination, open the vial and add the desired volume of solvent to create a concentrated stock solution. Mix gently by vortexing or sonicating briefly if necessary. Avoid heating above 40°C to aid dissolution.[15]
-
Storage of Solution: Peptide solutions are inherently less stable than lyophilized powder.[15] For maximum stability, aliquot the stock solution into single-use tubes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[16]
-
Light Protection: Always store solutions in amber vials or wrap tubes in foil to protect from light.
Protocol 2: Workflow for a Stability-Indicating Analysis
To validate your experimental conditions, you can perform a stability study. This self-validating system confirms that your specific protocol does not induce defluorination.
-
Prepare Initial Sample (T=0): Prepare a solution of 2-FLUORO-DL-HOMOPHENYLALANINE in your intended experimental buffer/solvent system as described in Protocol 1. Immediately take an aliquot for analysis.
-
Incubate Under Experimental Conditions: Subject another aliquot of the solution to your planned experimental conditions (e.g., incubate at 37°C for 24 hours, add a specific reagent, etc.).
-
Collect Time-Point Samples: Take aliquots at various time points throughout the experiment (e.g., 1h, 4h, 24h).
-
Analytical Method: Analyze the T=0 sample and all time-point samples using a suitable analytical method capable of separating the parent compound from potential degradants.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).
-
HPLC Setup: Use a C18 reverse-phase column. The fluorinated parent compound will likely have a slightly different retention time than its non-fluorinated counterpart.
-
MS Detection: Monitor for the mass of 2-FLUORO-DL-HOMOPHENYLALANINE and the expected mass of homophenylalanine. The loss of fluorine results in a specific mass shift.
-
Alternative Technique: ¹⁹F NMR spectroscopy can be used to directly monitor the fluorine signal. A decrease in the signal intensity over time indicates defluorination.
-
-
Data Analysis: Compare the peak area of the parent compound and look for the appearance of the defluorinated product peak across the time points. A stable compound will show no significant decrease in the parent peak area and no formation of the degradant peak.
References
-
Sorokin, A. B., & Kudrik, E. V. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. [Link]
-
Sorokin, A. B., & Kudrik, E. V. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]
-
PDB, F. C., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC - NIH. [Link]
-
Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. ResearchGate. [Link]
-
ResearchGate. Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. ResearchGate. [Link]
-
MacKenzie, K. R., et al. (2006). Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. PubMed. [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Research Collection. [Link]
-
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. NIH. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Jäckel, C., & Koksch, B. (2011). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]
-
AAPPTec. Handling and Storage of Peptides - FAQ. AAPPTec. [Link]
-
Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH. [Link]
-
Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
-
Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. MPG.PuRe. [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ResearchGate. [Link]
-
ChemSigma. 225233-81-8 2-Fluoro-DL-homophenylalanine. ChemSigma. [Link]
-
Glembockyte, V. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]
-
PDB, F. C., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Publications. [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
-
Heuson, E., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]
-
Lee, H., & Lee, H. Y. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Fisher Scientific. 2-Fluoro-DL-phenylalanine, 98%. Fisher Scientific. [Link]
-
PubChem. 2-Fluorophenylalanine. PubChem. [Link]
-
ResearchGate. Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. ResearchGate. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Cambridge Open Engage. [Link]
-
Phenylalanine Increases Membrane Permeability. Journal of the American Chemical Society. [Link]
-
Burke, T. R., et al. (1981). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed. [Link]
-
Montavon, G. (2022). Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Journal of Chemical Research. [Link]
-
Detection Methods. (2024). Chemistry LibreTexts. [Link]
-
Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods. RSC Publishing. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 225233-81-8 2-Fluoro-DL-homophenylalanine [chemsigma.com]
- 6. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Chiral Separation of 2-FLUORO-DL-HOMOPHENYLALANINE Isomers
Welcome to the technical support center for the chiral separation of 2-fluoro-DL-homophenylalanine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The enantiomeric purity of drug candidates like 2-fluorohomophenylalanine is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This resource is structured to help you navigate the complexities of developing and troubleshooting robust chiral separation methods for this specific analyte.
I. Method Development Strategies: A Proactive Approach
Achieving a successful chiral separation begins with a systematic approach to method development. The choice of chromatographic technique and the selection of the chiral stationary phase (CSP) are the most critical factors.[4][5] For 2-fluoro-DL-homophenylalanine, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly viable techniques.[4][6]
Choosing the Right Tool: HPLC vs. SFC
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations.[4][7] A significant advantage of HPLC is the wide variety of available chiral stationary phases and the extensive body of literature on separating amino acid analogs.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to HPLC, primarily using supercritical CO2 as the mobile phase, which reduces organic solvent consumption.[4][6] SFC often provides faster separations and is compatible with many chiral columns.[6][10] For amino acid derivatives, SFC has shown excellent performance, particularly in terms of speed and efficiency.[10][11]
Selecting the Optimal Chiral Stationary Phase (CSP)
The selection of the appropriate CSP is paramount for achieving enantiomeric resolution. For an analyte like 2-fluoro-DL-homophenylalanine, which is a fluorinated amino acid analog, several classes of CSPs are likely to be effective. A screening approach using a few different types of columns is often the most efficient path to a successful separation.[4][12]
| CSP Type | Separation Principle | Potential for 2-Fluorohomophenylalanine | Key Considerations |
| Cyclodextrin-Based | Inclusion complexation within the chiral cavity of the cyclodextrin.[13][14] | High. The aromatic ring of the analyte can fit into the hydrophobic cyclodextrin cavity, and the fluorine substitution can influence the strength of this interaction. | Can be used in reversed-phase, normal-phase, and polar organic modes.[13] |
| Crown Ether-Based | Forms complexes with the primary amine group of the amino acid.[11][15] | Very High. These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[16] | The mobile phase typically requires an acidic modifier to ensure the amine is protonated.[9] |
| Polysaccharide-Based | Derivatives of cellulose and amylose that provide a complex chiral environment for interaction.[4][5] | High. These are versatile and widely used for a broad range of chiral compounds, including those with aromatic groups.[4][12] | Can be operated in normal-phase, reversed-phase, and polar organic modes.[5] |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | Multiple chiral centers and functional groups allow for various interactions (hydrogen bonding, π-π interactions, etc.).[8][17] | Very High. Teicoplanin-based columns are known for their excellent performance in separating native amino acids.[17][18] | Can often separate underivatized amino acids.[18] |
II. Troubleshooting Guide: From Tailing Peaks to No Resolution
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any separation of the enantiomers. What should I do first?
A1:
-
Verify System Suitability: First, ensure your chromatographic system is performing correctly with a standard, well-behaved chiral compound to rule out any system issues.
-
Re-evaluate Your CSP Choice: If the system is fine, the primary issue is likely a lack of interaction between your analyte and the chosen CSP. 2-fluoro-DL-homophenylalanine, as an amino acid, has both acidic (carboxyl) and basic (amino) functional groups, as well as an aromatic ring. The chosen CSP must be able to interact with these features in a stereoselective manner. If you started with a Pirkle-type column, for instance, and see no separation, switching to a cyclodextrin, crown ether, or macrocyclic glycopeptide-based column would be a logical next step as their separation mechanisms are more suited to amino acids.[4][8][9]
-
Adjust the Mobile Phase: The composition of the mobile phase is critical for chiral recognition.
-
For Reversed-Phase HPLC: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous portion. The ionization state of the amino and carboxylic acid groups is pH-dependent and can significantly impact retention and selectivity.
-
For Normal-Phase HPLC: Adjust the ratio of the polar modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution for ionizable compounds.[12][19]
-
For SFC: Optimize the co-solvent (modifier) percentage and consider adding an additive. For amino acids in SFC, modifiers like methanol are common, and additives such as trifluoroacetic acid or ammonium formate can be essential for elution and peak shape.[10][11]
-
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is often due to secondary interactions or issues with the mobile phase.
-
Mobile Phase Additives: For an amphoteric molecule like 2-fluoro-DL-homophenylalanine, un-silanized silanols on the silica support can cause peak tailing. Adding a competitor can help.
-
Check for Column Overload: Injecting too much sample can lead to broad, triangular peaks. Reduce the injection volume or the sample concentration and reinject.
-
Ensure Analyte Solubility: Make sure your analyte is fully dissolved in the mobile phase or a solvent compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape by allowing more time for mass transfer.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Improving resolution involves increasing the distance between the two peaks (selectivity) or decreasing their width (efficiency).
-
Optimize the Mobile Phase Composition: This is often the most effective way to increase selectivity.
-
Change the Organic Modifier: In reversed-phase, switching from acetonitrile to methanol (or vice versa) can alter selectivity. In normal-phase and SFC, changing the alcohol modifier (e.g., ethanol to isopropanol) can have a significant impact.[8]
-
Fine-tune the Modifier/Co-solvent Percentage: In both HPLC and SFC, systematically vary the percentage of the organic modifier or co-solvent. A lower percentage of the stronger solvent will generally increase retention and may improve resolution.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the chiral recognition interactions, leading to better resolution. However, this can also increase analysis time and backpressure.
-
Reduce the Flow Rate: Decreasing the flow rate increases the efficiency of the separation, leading to narrower peaks and better resolution. This will, however, increase the run time.
-
Try a Different CSP: If optimizing the mobile phase and temperature does not provide baseline resolution, a different type of CSP may be necessary. A CSP with a different chiral selector will offer a different set of interactions and potentially greater selectivity.[4]
III. Frequently Asked Questions (FAQs)
Q: Do I need to derivatize 2-fluoro-DL-homophenylalanine for chiral separation?
A: Not necessarily. Many modern chiral stationary phases, such as those based on crown ethers and macrocyclic glycopeptides (e.g., teicoplanin), are capable of separating underivatized amino acids.[11][18] Derivatization is an option if direct methods fail. It involves reacting the amino or carboxyl group with a chiral or achiral reagent to form diastereomers or to enhance detectability.[18][20] However, this adds complexity and potential sources of error to the analysis. It is generally recommended to first attempt separation of the native amino acid.
Q: What is a good starting point for mobile phase screening for 2-fluoro-DL-homophenylalanine on a polysaccharide-based CSP?
A: For polysaccharide-based columns (e.g., cellulose or amylose derivatives), a good starting point for screening would be:
-
Normal Phase: Hexane/Ethanol (90:10 v/v) with 0.1% TFA for the acidic nature of the analyte, and Hexane/Isopropanol (90:10 v/v) with 0.1% TFA. The different alcohol can significantly alter selectivity.
-
Reversed Phase: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid and Methanol/Water (50:50 v/v) with 0.1% Formic Acid. The pH modification is important to ensure consistent ionization of the analyte.
Q: How does the fluorine atom in 2-fluoro-DL-homophenylalanine affect the chiral separation?
A: The fluorine atom can influence the separation in several ways:
-
Electronic Effects: Fluorine is highly electronegative, which can alter the electron density of the aromatic ring. This can affect π-π stacking interactions with the CSP.
-
Steric Effects: The presence of the fluorine atom at the ortho position of the phenyl ring can create steric hindrance that may either enhance or diminish the chiral recognition depending on the CSP.
-
Dipole Moment: The C-F bond introduces a dipole moment, which can influence dipole-dipole interactions with the stationary phase.
These effects make it difficult to predict the exact behavior without experimental data, reinforcing the need for a screening approach with different CSPs.
IV. Experimental Protocols & Visualizations
Protocol 1: HPLC Screening on a Crown Ether-Based CSP
This protocol is designed as a starting point for the chiral separation of underivatized 2-fluoro-DL-homophenylalanine.
-
Column: CROWNPAK® CR-I(+) or similar crown ether-based column.[11][15]
-
Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for the interaction mechanism of this column type.[9]
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 2-fluoro-DL-homophenylalanine in the mobile phase at a concentration of 0.5 mg/mL.
Protocol 2: SFC Screening on a Polysaccharide-Based CSP
This protocol provides a starting point for a fast, efficient separation using SFC.
-
Column: A polysaccharide-based column such as one with amylose or cellulose derivatives.
-
Mobile Phase: Supercritical CO2 / Methanol (70:30 v/v) with 0.2% TFA.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 2-fluoro-DL-homophenylalanine in methanol at a concentration of 1 mg/mL.
Diagrams
Caption: A general workflow for developing a chiral separation method.
Caption: A troubleshooting decision tree for common chiral separation issues.
References
-
Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. Available from: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed. Available from: [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Available from: [Link]
-
(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available from: [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC - NIH. Available from: [Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites | Request PDF - ResearchGate. Available from: [Link]
-
β-Cyclodextrin-modified covalent organic framework as chiral stationary phase for the separation of amino acids and β-blockers by capillary electrochromatography - PubMed. Available from: [Link]
-
A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing). Available from: [Link]
-
Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase: structure and temperature effects - PubMed. Available from: [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. Available from: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. Available from: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI. Available from: [Link]
-
Cyclodextrin-based CSPs - Chiralpedia. Available from: [Link]
-
Chiral HPLC Separations - Phenomenex. Available from: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available from: [Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview - ResearchGate. Available from: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. Available from: [Link]
-
Enantiomeric separation in pharmaceutical analysis: A chromatographic approach - JOCPR. Available from: [Link]
-
Enantioseparation of analogs of the dipeptide alanyl-phenylalanine by capillary electrophoresis using neutral cyclodextrins as chiral selectors - PubMed. Available from: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. Available from: [Link]
-
Chiral Drug Separation. Available from: [Link]
-
Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors - PubMed. Available from: [Link]
-
Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry | LCGC International. Available from: [Link]
-
Recent Advances on Chiral Mobile Phase Additives: A Critical Review - ResearchGate. Available from: [Link]
-
Chiral mobile phase additives in HPLC enantioseparations - PubMed. Available from: [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism - MDPI. Available from: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available from: [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents.
-
Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride | Request PDF - ResearchGate. Available from: [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. Available from: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available from: [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - NIH. Available from: [Link]
-
The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chiraltech.com [chiraltech.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting 19F NMR spectra of 2-FLUORO-DL-HOMOPHENYLALANINE
Welcome to the dedicated technical support guide for researchers working with 2-fluoro-DL-homophenylalanine. This resource is designed to address the specific challenges you may encounter when acquiring and interpreting ¹⁹F NMR spectra of this compound. As a fluorinated amino acid, its spectral characteristics are highly sensitive to its chemical environment, demanding careful attention to experimental detail. This guide moves from foundational principles to advanced troubleshooting, providing not just solutions but the underlying scientific rationale for each recommendation.
Section 1: The Expected ¹⁹F NMR Spectrum: Establishing a Baseline
Before troubleshooting an unexpected result, it's crucial to have a clear baseline. While a definitive, universally cited ¹⁹F NMR chemical shift for free 2-fluoro-DL-homophenylalanine in a standard solvent is not consistently reported in the literature, we can establish a strong, evidence-based expectation.
Question: What should the ¹⁹F NMR spectrum of pure 2-fluoro-DL-homophenylalanine look like?
Answer:
For a pure sample of 2-fluoro-DL-homophenylalanine dissolved in a neutral, aqueous buffer (e.g., phosphate-buffered saline in D₂O), you should expect to see the following features:
-
Chemical Shift (δ): The ¹⁹F resonance for a fluorine atom at the C2 (ortho) position of a substituted benzene ring is highly sensitive to its environment.[1][2] Based on data for similar compounds like 2-fluorophenylalanine and general ranges for aryl fluorides, the chemical shift is expected to fall within the approximate range of -115 to -125 ppm (relative to CFCl₃ at 0 ppm).[3][4]
-
Critical Caveat: This is an estimated range. The precise chemical shift is exquisitely sensitive to solvent, pH, temperature, and concentration.[5][6] For example, studies on 2-fluorophenylalanine incorporated into proteins have shown that its chemical shift can vary over a range as wide as 7.4 ppm due to differences in the local protein environment alone.[2]
-
-
Multiplicity (Splitting Pattern): The signal will not be a simple singlet. It will appear as a complex multiplet . This complexity arises from spin-spin (J) coupling between the ¹⁹F nucleus and the neighboring protons on the aromatic ring and potentially the aliphatic chain protons.
-
³J(F-H) coupling to the proton at the C3 position is typically in the range of 6-10 Hz.
-
⁴J(F-H) coupling to the proton at the C6 position is also expected.
-
Longer-range couplings (⁵J) to other ring protons and the benzylic protons (-CH₂-) can further split the signal, increasing its complexity.[6]
-
-
Appearance: A single, well-defined multiplet with good signal-to-noise and a flat baseline, free of other fluorine-containing signals.
Section 2: Troubleshooting Common Spectral Problems
This section addresses the most frequently encountered issues during ¹⁹F NMR acquisition for 2-fluoro-DL-homophenylalanine. We follow a logical workflow from signal quality to chemical shift and coupling anomalies.
dot
Caption: Effect of pH on the ¹⁹F chemical shift (δ).
-
Consider Solvent Effects: ¹⁹F chemical shifts are highly susceptible to the solvent used. A spectrum taken in D₂O will have a different chemical shift than one taken in DMSO-d₆ or CDCl₃. Always report the solvent used.
Coupling and Purity Issues
Question: My signal is a sharp singlet, not a multiplet. What happened to the coupling?
Answer:
This almost certainly means you have acquired a ¹H-decoupled ¹⁹F spectrum.
-
Explanation: Many standard ¹⁹F NMR pulse programs automatically include proton decoupling to simplify spectra and improve signal-to-noise by collapsing multiplets into singlets. This is a common and often desirable experiment.
-
Action: To observe the coupling, you need to run a non-decoupled or coupled ¹⁹F experiment. Check the experiment name (e.g., zgf on a Bruker system is non-decoupled, whereas zgfhig implies ¹H decoupling). [7] Question: I see more than one ¹⁹F signal in my spectrum. Is my sample impure?
Answer:
Multiple signals can indicate impurities, but there are other possibilities as well.
Troubleshooting Protocol:
-
Check for Synthesis Byproducts: The synthesis of fluorinated phenylalanines can sometimes result in isomeric impurities. [8]For example, attempts to synthesize 2-fluorohomophenylalanine might yield small amounts of the 3-fluoro or 4-fluoro isomers, which would have distinct ¹⁹F chemical shifts.
-
Consider Diastereomers: You are working with a racemic (DL) mixture. If you are performing a reaction that introduces a second chiral center, you will form a mixture of diastereomers. Diastereomers are distinct chemical compounds and will have different NMR spectra, including different ¹⁹F chemical shifts.
-
Sample Degradation: While generally stable, amino acids can degrade under harsh conditions (e.g., very high pH, high temperature). Check for signs of sample discoloration or precipitation.
-
Confirm with Other Techniques: Use an orthogonal technique like LC-MS to confirm the purity of your sample and identify the mass of any potential impurities.
Frequently Asked Questions (FAQs)
Q1: Do I need a special NMR probe to run ¹⁹F experiments? A1: Not usually on modern spectrometers. Most standard broadband or dual-channel probes (e.g., a ¹H/¹⁹F probe) can be tuned to the ¹⁹F frequency. [2] Q2: Why is the ¹⁹F chemical shift range so large compared to ¹H? A2: The chemical shift is determined by the local electronic shielding around a nucleus. Fluorine has 9 electrons, and its chemical shifts are dominated by paramagnetic shielding effects, which are highly sensitive to the electronic structure of the molecule. Hydrogen, with only one electron, has a much smaller and less sensitive chemical shift range dominated by diamagnetic effects. [6] Q3: Can I use ¹⁹F NMR for quantitative analysis? A3: Yes, ¹⁹F NMR can be excellent for quantification due to the wide spectral dispersion, which often leads to well-resolved peaks. [3]For accurate results, you must ensure complete relaxation between scans by using a long relaxation delay (D1 ≥ 5 x T₁) and use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE). [3][9] Q4: My sample is in H₂O, not D₂O. Can I still get a good spectrum? A4: Yes. Unlike ¹H NMR, you do not need a deuterated solvent for ¹⁹F NMR because there is no large solvent signal to suppress at the ¹⁹F frequency. However, you will not be able to use the deuterium signal for the field-frequency lock. Modern spectrometers can run "unlocked," but shimming and field stability may be slightly compromised. If possible, using at least 5-10% D₂O is recommended to maintain a stable lock.
References
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Kimber, M. C. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Chemical Analysis Facility. (n.d.). 19Flourine NMR. University of Reading. [Link]
-
Yu, W., et al. (2020). New Frontiers and Developing Applications in 19F NMR. Molecules. [Link]
-
Reddit r/chemistry. (2015). Standardizing for 19F NMR. [Link]
-
Lian, C., et al. (1994). Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White Lysozymes. Biochemistry. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Taylor, J. S., & Deutsch, C. (1983). Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. Biophysical Journal. [Link]
Sources
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-DL-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 19F NMR Database | 19F NMR Spectral Database [wordpress.lehigh.edu]
Validation & Comparative
A Comparative Guide to 2-Fluoro-DL-homophenylalanine and 4-fluorohomophenylalanine for Advanced Research Applications
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For researchers, scientists, and drug development professionals, the precise selection of molecular tools is paramount to experimental success. Non-canonical amino acids, such as fluorinated phenylalanine analogs, offer a powerful means to probe and modulate biological systems.[1][] This guide provides an in-depth, objective comparison of two specific positional isomers: 2-fluoro-DL-homophenylalanine and 4-fluorohomophenylalanine. While direct comparative studies on these specific homophenylalanine analogs are not abundant in published literature, this guide synthesizes established principles of fluorine chemistry, data from closely related analogs, and field-proven insights to provide a robust analytical framework.
The position of a single fluorine atom on the phenyl ring—ortho (position 2) versus para (position 4)—can dramatically alter the electronic, steric, and metabolic properties of the amino acid.[3][4] These differences, though subtle, have profound implications for applications ranging from ¹⁹F NMR-based protein analysis to the development of novel therapeutics.
Core Physicochemical and Electronic Differences
The strategic placement of fluorine imparts unique characteristics to the parent molecule. Fluorine is highly electronegative and can significantly influence the electrostatic potential of the aromatic ring.[4] This perturbation is a key feature exploited in many of its applications.
| Property | 2-Fluoro-DL-homophenylalanine (ortho) | 4-fluorohomophenylalanine (para) | Rationale & Experimental Insight |
| Electronic Effect | Strong inductive (-I) effect, weaker mesomeric (+M) effect. Can form intramolecular hydrogen bonds. | Strong inductive (-I) and mesomeric (+M) effects. The para position allows for maximal resonance stabilization. | The ortho-fluoro substitution places the electronegative atom in close proximity to the amino acid side chain, which can lead to through-space electronic effects and potential intramolecular interactions not possible with the para isomer. The para position, conversely, exerts a more pronounced effect on the overall electron distribution of the phenyl ring through resonance. |
| Steric Hindrance | Increased steric bulk near the alpha-carbon. | Minimal steric impact on the core amino acid structure. | The ortho-fluorine atom can restrict the free rotation of the phenyl ring, potentially influencing the conformational preferences of the amino acid side chain when incorporated into a peptide or protein. |
| Lipophilicity | Generally increases lipophilicity compared to the non-fluorinated parent compound. | Generally increases lipophilicity, often to a greater extent than the ortho isomer. | While both isomers are more lipophilic than homophenylalanine, the more symmetric nature of the para-substituted ring can lead to more favorable packing in nonpolar environments. |
| ¹⁹F NMR Chemical Shift | The ¹⁹F chemical shift is highly sensitive to the local chemical environment and conformational changes.[5] | The ¹⁹F chemical shift is also a sensitive probe but may report on different aspects of protein dynamics due to its distal position.[6] | The broad chemical shift range of ¹⁹F NMR makes it an exquisite tool for studying protein structure and dynamics.[5] The choice between the 2-fluoro and 4-fluoro isomer will depend on the specific region of the protein being probed. |
Applications in Research and Drug Development
The distinct properties of these isomers make them suitable for different, albeit sometimes overlapping, applications.
¹⁹F NMR Spectroscopy for Protein Structural Biology
Fluorinated amino acids are invaluable probes for ¹⁹F NMR studies, providing a sensitive handle to investigate protein structure, dynamics, and ligand binding without the background signals inherent in biological systems.[6][7]
-
2-Fluoro-DL-homophenylalanine: Its proximity to the peptide backbone makes it an excellent reporter on local conformational changes, protein folding events, and interactions occurring near the N-terminus of the side chain.[6]
-
4-fluorohomophenylalanine: This isomer is a superb probe for interactions involving the face of the aromatic ring, such as cation-π interactions, and for monitoring broader conformational changes that affect the solvent exposure of the side chain.[6][8]
Caption: Workflow for ¹⁹F NMR studies using fluorinated amino acids.
Modulation of Protein Stability and Function
Incorporation of fluorinated amino acids can enhance protein stability and modulate function.[1][]
-
2-Fluoro-DL-homophenylalanine: The potential for intramolecular hydrogen bonding and altered rotational dynamics can be leveraged to stabilize specific local folds or to introduce subtle conformational biases.
-
4-fluorohomophenylalanine: The strong electronic perturbation of the para-fluoro group can significantly alter cation-π interactions, which are crucial for many protein-ligand and protein-protein interfaces.[9] This makes it a valuable tool for dissecting the energetic contributions of these interactions.
Drug Design and Medicinal Chemistry
In drug discovery, fluorine substitution is a common strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties.[10][11]
-
2-Fluoro-DL-homophenylalanine: The ortho-fluoro group can act as a metabolic shield, blocking enzymatic hydroxylation at that position and potentially increasing the half-life of a peptide-based therapeutic.
-
4-fluorohomophenylalanine: The para-fluoro substitution can enhance binding affinity by participating in favorable interactions with the target protein and can improve membrane permeability due to increased lipophilicity.[8] Recent studies on related phenylalanine analogs have shown that substitutions at different positions on the benzene ring can fine-tune affinity and selectivity for transporters like LAT1.[12]
Experimental Protocols
Below are foundational, step-by-step methodologies for key experiments involving these non-canonical amino acids.
Protocol 1: Incorporation of Fluorinated Homophenylalanine into Proteins in E. coli
This protocol is adapted for the residue-specific incorporation of fluorinated amino acids using an auxotrophic bacterial strain.[5][6]
Materials:
-
E. coli strain auxotrophic for phenylalanine (e.g., ATCC 33694).
-
Minimal media (e.g., M9).
-
2-fluoro-DL-homophenylalanine or 4-fluorohomophenylalanine.
-
Standard antibiotics and IPTG for induction.
Procedure:
-
Inoculate a starter culture of the auxotrophic E. coli strain in rich media (e.g., LB) and grow overnight.
-
Pellet the cells and wash twice with sterile M9 minimal media to remove any residual phenylalanine.
-
Inoculate the main culture in M9 minimal media supplemented with the desired fluorinated homophenylalanine isomer (typically 50-100 mg/L).
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM).
-
Continue to grow the culture for 4-6 hours post-induction.
-
Harvest the cells by centrifugation and proceed with your standard protein purification protocol.
Caption: Isomer selection guide based on experimental goals.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
When introducing non-canonical amino acids into cellular systems, it is crucial to assess their potential toxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[13]
Materials:
-
Mammalian cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
2-fluoro-DL-homophenylalanine and 4-fluorohomophenylalanine stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the fluorinated homophenylalanine isomers. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.[15]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Concluding Remarks
The choice between 2-fluoro-DL-homophenylalanine and 4-fluorohomophenylalanine is not arbitrary; it is a strategic decision that should be guided by the specific experimental question. The ortho-isomer offers a unique tool to probe and influence the local environment of the amino acid side chain, while the para-isomer provides a means to modulate and report on interactions involving the broader electronic landscape of the phenyl ring. By understanding the fundamental differences rooted in the position of the fluorine atom, researchers can more effectively harness the power of these non-canonical amino acids to advance their scientific and therapeutic objectives.
References
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25(1), 163-195. [Link]
-
Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809-815. [Link]
-
Gill, H., Tuteja, S., & Gill, G. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(5), 519-532. [Link]
-
Abou-zeid, L. A., & El-Malah, A. A. (2021). Utility of fluorinated α-amino acids in small molecule drug design. Future Medicinal Chemistry, 13(15), 1369-1385. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Lin, F. Y., & Mu, Y. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(11), 3123. [Link]
-
Barb, S., & An, B. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1196-1204. [Link]
-
Pomerantz, Y., & Fry, D. C. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 9(4), 891-903. [Link]
-
Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. In Methods in Molecular Biology (Vol. 1179, pp. 235-255). Springer. [Link]
-
An, B., & Barb, S. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1196-1204. [Link]
-
Deiters, A. (Ed.). (2015). Noncanonical Amino Acids: Methods and Protocols. Springer. [Link]
-
JoVE. (2022, May 27). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an E. coli. [Link]
-
Lajoie, M. J., & Söll, D. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(21), 5431. [Link]
-
Cui, Z., & Lajoie, M. J. (2017). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 5, 86. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Galles, J. L., Infield, D. T., & Dougherty, D. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-10. [Link]
-
Hisa, T., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4683. [Link]
-
Al-dujaili, M. S. (2023). MTT Assay protocol. protocols.io. [Link]
-
Grembecka, J., & Mucha, A. (2019). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Molecules, 24(15), 2736. [Link]
-
El-Gazzar, M. G., & Abou-El-Enein, H. Y. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074-1097. [Link]
-
El-Gazzar, M. G., & Abou-El-Enein, H. Y. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074-1097. [Link]
Sources
- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Biological Effects of 2-Fluoro-DL-homophenylalanine and Homophenylalanine
For researchers in protein engineering, drug development, and chemical biology, the choice of non-canonical amino acids (ncAAs) is a critical design parameter. These molecular building blocks offer a way to introduce novel chemical functionalities, probe biological systems, and create proteins with enhanced properties. Among the myriad of available ncAAs, homophenylalanine (Hpa) and its fluorinated analog, 2-fluoro-DL-homophenylalanine (2F-Hpa), are of particular interest. This guide provides an in-depth comparison of their biological effects, supported by experimental insights, to inform your selection process.
Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, serves as a valuable tool for introducing steric bulk and modifying hydrophobic interactions within proteins.[1][2] The introduction of a fluorine atom to create 2-fluoro-DL-homophenylalanine further refines its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly alter the physicochemical and biological behavior of the parent amino acid.[3][][5]
Part 1: Physicochemical and Structural Distinctions
The fundamental differences between Hpa and 2F-Hpa originate from their distinct chemical structures. These differences dictate how they are recognized by cellular machinery and how they influence the properties of the proteins into which they are incorporated.
| Property | Homophenylalanine (Hpa) | 2-Fluoro-DL-homophenylalanine (2F-Hpa) | Rationale for Difference |
| Molecular Formula | C10H13NO2 | C10H12FNO2 | Replacement of a hydrogen atom with a fluorine atom on the phenyl ring. |
| Molecular Weight | ~179.22 g/mol [6] | ~197.21 g/mol | The atomic weight of fluorine is higher than that of hydrogen. |
| Hydrophobicity | High | Higher | The C-F bond is more hydrophobic than a C-H bond, which can enhance partitioning into nonpolar environments.[] |
| Electronic Properties | Aromatic ring with standard electron density. | Electron-withdrawing fluorine atom alters the charge distribution of the phenyl ring. | Fluorine is the most electronegative element, pulling electron density towards itself.[5] |
| Conformational Preference | Flexible side chain. | The fluorine atom can influence the conformational preferences of the side chain.[5] | The gauche effect may favor specific rotamers due to stereoelectronic interactions.[5] |
Structural Comparison
Caption: Chemical structures of Homophenylalanine and 2-Fluoro-DL-homophenylalanine.
Part 2: Comparative Biological Activity
The seemingly subtle addition of a fluorine atom leads to significant divergence in the biological effects of 2F-Hpa compared to Hpa. These differences are most pronounced in their incorporation into proteins, their potential for enzyme inhibition, and their overall cellular impact.
Protein Incorporation and Engineering
Both Hpa and 2F-Hpa can be incorporated into proteins in place of canonical amino acids, typically phenylalanine, using various in vivo and in vitro methods.[1][7][8] The choice between the two often depends on the desired outcome for the engineered protein.
-
Homophenylalanine (Hpa): The primary utility of Hpa is to introduce a slightly larger, non-natural side chain to probe steric constraints within a protein's structure or at protein-protein interfaces. Its incorporation can lead to altered protein folding, stability, and function due to the increased bulk of the phenylethyl side chain compared to the benzyl side chain of phenylalanine.[1][6]
-
2-Fluoro-DL-homophenylalanine (2F-Hpa): The incorporation of 2F-Hpa offers more nuanced control over protein properties. The fluorine atom can:
-
Serve as a ¹⁹F-NMR probe: This allows for the study of protein structure and dynamics in a way that is not possible with Hpa.
-
Modulate protein-protein interactions: The altered electronic properties and hydrophobicity of the fluorinated ring can either enhance or disrupt interactions with binding partners.[3]
-
Increase protein stability: In some cases, the introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins.[]
-
Enzyme Inhibition
Both amino acids and their derivatives have been investigated as potential enzyme inhibitors.
-
Homophenylalanine (Hpa): L-homophenylalanine is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril and ramipril, which are used to treat hypertension.[9][10] Phosphonic acid analogues of homophenylalanine have also shown potent inhibitory activity against alanyl aminopeptidases.[11][12] Studies have indicated a higher inhibitory potential for homophenylalanine derivatives over their phenylalanine counterparts against these enzymes.[11][12]
-
2-Fluoro-DL-homophenylalanine (2F-Hpa): The introduction of fluorine into the phenyl ring of homophenylalanine analogues can further enhance their inhibitory potential. For instance, 1-amino-3-(3-fluorophenyl) propylphosphonic acid, a fluorinated Hpa analogue, was found to be one of the most effective low-molecular inhibitors of both human and porcine alanyl aminopeptidases.[11][12] The fluorine atom's electron-withdrawing nature can alter the pKa of the molecule and its binding affinity to the enzyme's active site.
Cellular Viability and Toxicity
The introduction of non-canonical amino acids can sometimes lead to cellular toxicity. While specific comparative data for Hpa and 2F-Hpa is limited, general principles regarding fluorinated compounds can be applied.
-
Homophenylalanine (Hpa): Generally considered to have low toxicity, though high concentrations of any non-canonical amino acid can disrupt normal cellular processes.[13] Some studies on peptides containing Hpa have shown concentration-dependent cytotoxicity.[14]
-
2-Fluoro-DL-homophenylalanine (2F-Hpa): The C-F bond is generally stable, but in vivo metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or toxic metabolites like fluoroacetic acid.[5][15] While this is a consideration for any fluorinated compound, the specific metabolic fate of 2F-Hpa would need to be determined to fully assess its toxicity profile. However, the use of fluorinated amino acids in antimicrobial peptides has been explored to reduce hydrophobic interactions with mammalian cells, potentially lowering toxicity.[16]
Part 3: Experimental Workflows and Protocols
To effectively utilize these ncAAs, robust experimental protocols are essential. Below is a generalized workflow for incorporating a non-canonical amino acid into a protein expressed in E. coli, followed by a standard cell viability assay.
Workflow for ncAA Incorporation in E. coli
This workflow utilizes the nonsense suppression method, a common technique for site-specific incorporation of ncAAs.[17][18]
Caption: General workflow for site-specific ncAA incorporation in E. coli.
Detailed Protocol: Residue-Specific ncAA Incorporation in E. coli
This protocol is adapted from established methods for residue-specific incorporation, where the ncAA replaces all instances of a canonical amino acid.[19][20]
Materials:
-
E. coli strain auxotrophic for Phenylalanine (e.g., ATCC 33520).
-
Minimal media (M9) supplemented with 19 canonical amino acids (lacking Phenylalanine).
-
Homophenylalanine or 2-Fluoro-DL-homophenylalanine.
-
Expression vector containing the gene of interest.
-
IPTG for induction.
Procedure:
-
Starter Culture: Inoculate a single colony of the Phe-auxotrophic E. coli strain harboring the expression plasmid into 5 mL of LB medium. Grow overnight at 37°C with shaking.
-
Depletion of Phenylalanine: Pellet the overnight culture by centrifugation (5000 x g, 5 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium and Phenylalanine.
-
Induction Culture: Resuspend the washed cell pellet in 1 L of M9 minimal media supplemented with the 19 canonical amino acids and the desired non-canonical amino acid (Hpa or 2F-Hpa) at a final concentration of 0.5-1 mM.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 1 mM to induce protein expression.
-
Expression: Continue to grow the culture for 4-6 hours at 30°C.
-
Harvesting and Analysis: Harvest the cells by centrifugation. The expressed protein can then be purified and analyzed by mass spectrometry to confirm the incorporation of the ncAA.
Protocol: MTT Cell Viability Assay
This assay is used to assess the potential cytotoxicity of the ncAAs.
Materials:
-
Human cell line (e.g., HEK293 or HeLa).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
96-well cell culture plates.
-
Homophenylalanine and 2-Fluoro-DL-homophenylalanine stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Hpa and 2F-Hpa in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the ncAAs (and a vehicle control).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion and Recommendations
The choice between homophenylalanine and 2-fluoro-DL-homophenylalanine is contingent on the specific goals of the research.
-
Choose Homophenylalanine (Hpa) when the primary objective is to introduce steric bulk, investigate the effects of a larger hydrophobic side chain, or when using it as a precursor for synthesizing pharmaceutical compounds like ACE inhibitors.[9][10]
-
Choose 2-Fluoro-DL-homophenylalanine (2F-Hpa) when the experimental design requires a more sophisticated probe. Its utility shines in applications involving ¹⁹F-NMR for structural analysis, fine-tuning protein stability and interactions through altered electronics and hydrophobicity, or when designing more potent enzyme inhibitors.[3][11][12]
Both ncAAs are powerful tools in the molecular scientist's arsenal. By understanding their distinct biological effects and the causality rooted in their chemical structures, researchers can make an informed decision to best advance their scientific inquiries.
References
- University of California Davis. Noncanonical Amino Acids : Methods and Protocols.
- PubMed. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine).
- PubMed Central (PMC).
- YouTube. (2022).
- Frontiers in Bioengineering and Biotechnology.
- MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of L-Homophenylalanine in Pharmaceutical Synthesis.
- PubChem. (S)-2-amino-4-phenylbutanoic acid.
- PubMed Central (PMC). Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- NINGBO INNO PHARMCHEM CO.,LTD. D-Homophenylalanine: Essential Building Blocks for Advanced Amino Acid Research.
- Chemical Society Reviews (RSC Publishing). (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.
- The Royal Society of Chemistry. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro.
- PubMed. (2005).
- PubMed. (2023).
- MDPI. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.
- BOC Sciences.
- ResearchGate. (2025). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.
- PubMed Central (PMC). (2021). Metabolism and Toxicity of Fluorine Compounds.
- ResearchGate. (2025). Noncanonical amino acid in protein engineering.
- Wikipedia. Antimicrobial peptides.
- Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds.
- The Australian National University.
- PubChem. Homophenylalanine, DL-.
- PubMed. (1961). The incorporation of p-fluorophenylalanine into some rabbit enzymes and other proteins.
- PubMed Central (PMC).
- PubMed Central (PMC).
- PubMed Central (PMC). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling.
- PubMed. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling.
- precisionFDA. HOMOPHENYLALANINE, DL-.
- ResearchGate. (2016).
Sources
- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. nbinno.com [nbinno.com]
- 10. [Advances in enzymatic production of L-homophenylalanine] [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 17. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 19. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 20. m.youtube.com [m.youtube.com]
Validating the Incorporation of 2-Fluoro-DL-Homophenylalanine by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities, probe biological processes, and enhance therapeutic properties. 2-Fluoro-DL-homophenylalanine, a fluorinated analog of homophenylalanine, presents unique opportunities for creating proteins with altered electronic properties, enhanced stability, or for use as a probe in ¹⁹F NMR studies. However, the successful incorporation of this ncAA must be rigorously validated to ensure the integrity of downstream applications.
This guide provides an in-depth, objective comparison of mass spectrometry-based methods for validating the incorporation of 2-fluoro-DL-homophenylalanine. We will delve into the experimental rationale, present detailed protocols, and compare the performance of mass spectrometry with alternative analytical techniques, supported by illustrative data and workflows.
The Imperative of Validation: Ensuring Fidelity in ncAA Incorporation
The introduction of an ncAA into a target protein relies on hijacking the cell's translational machinery, often through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.[1] Despite the elegance of this system, the potential for misincorporation of endogenous amino acids remains a critical concern. Therefore, robust analytical validation is not merely a quality control step but a fundamental requirement to confirm the presence, and ideally the specific location, of the ncAA within the protein sequence. Mass spectrometry has emerged as the gold standard for this purpose due to its unparalleled sensitivity, accuracy, and ability to provide sequence-specific information.[2]
Core Methodology: A Mass Spectrometry-Centric Workflow
A typical workflow for validating the incorporation of 2-fluoro-DL-homophenylalanine involves a multi-step process, from sample preparation to data analysis. The causality behind each experimental choice is crucial for obtaining unambiguous results.
Figure 1: High-level workflow for validating ncAA incorporation by LC-MS/MS.
Experimental Protocols
1. Protein Expression and Purification:
-
Rationale: The initial step involves expressing the target protein in a suitable host system (e.g., E. coli, mammalian cells) engineered with the orthogonal translation machinery for 2-fluoro-DL-homophenylalanine.[1][3] The purification of the target protein is critical to remove contaminants that could interfere with mass spectrometry analysis.
-
Protocol:
-
Culture the expression host in a minimal medium supplemented with 2-fluoro-DL-homophenylalanine and all other canonical amino acids.
-
Induce protein expression as per the specific expression system.
-
Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
-
Verify protein purity by SDS-PAGE.
-
2. Proteolytic Digestion:
-
Rationale: Intact protein analysis by mass spectrometry can be challenging for large proteins. Proteolytic digestion cleaves the protein into smaller peptides, which are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, generating peptides of a predictable size range.[4][5]
-
Protocol (In-Solution Digestion):
-
Denature the purified protein (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion with formic acid.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.[5]
-
3. LC-MS/MS Analysis:
-
Rationale: The complex peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity before being introduced into the mass spectrometer.[6] This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, allowing for more comprehensive analysis. The mass spectrometer operates in a data-dependent acquisition mode, where it first performs a full scan (MS1) to determine the mass-to-charge ratios (m/z) of the intact peptides. It then selects the most intense ions for fragmentation (MS2 or MS/MS), providing sequence information.[7]
-
Protocol:
-
Inject the desalted peptide sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
The eluent is introduced into the mass spectrometer via electrospray ionization (ESI).
-
Acquire data in a data-dependent mode, with an MS1 scan followed by MS/MS scans of the top N most intense precursor ions.
-
4. Data Analysis:
-
Rationale: The acquired MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the canonical amino acid substituted with 2-fluoro-DL-homophenylalanine at the expected site. The search algorithm identifies peptides by matching the experimental fragmentation patterns to theoretical fragmentation patterns.
-
Protocol:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data.
-
Specify the mass of 2-fluoro-DL-homophenylalanine (C₁₀H₁₂FNO₂) as a variable modification. The molecular weight of DL-Homophenylalanine is 179.22 g/mol , and 2-Fluorophenylalanine is 183.18 g/mol .[8][9] The molecular weight of 2-fluoro-DL-homophenylalanine is approximately 197.21 g/mol .
-
Manually inspect the MS/MS spectra of identified peptides containing the ncAA to confirm the sequence and the presence of fragment ions that support the modification.
-
Data Presentation and Interpretation
The key to validating the incorporation of 2-fluoro-DL-homophenylalanine lies in the precise interpretation of the mass spectrometry data.
Table 1: Expected Mass Shifts for Peptides Containing 2-Fluoro-DL-Homophenylalanine
| Canonical Amino Acid | Molecular Weight (Da) | 2-Fluoro-DL-homophenylalanine | Molecular Weight (Da) | Mass Difference (Da) |
| Phenylalanine (Phe) | 165.19 | 2-Fluoro-DL-homophenylalanine | 197.21 | +32.02 |
| Tyrosine (Tyr) | 181.19 | 2-Fluoro-DL-homophenylalanine | 197.21 | +16.02 |
| Tryptophan (Trp) | 204.23 | 2-Fluoro-DL-homophenylalanine | 197.21 | -7.02 |
Note: The exact mass difference will depend on the specific elemental composition and should be calculated using the monoisotopic masses for high-resolution mass spectrometry.
A successful incorporation will result in a peptide with a mass that corresponds to the theoretical mass of the peptide containing 2-fluoro-DL-homophenylalanine. The high-resolution mass spectrometer should be able to confirm this mass with high accuracy (typically < 5 ppm).
The MS/MS spectrum will provide the definitive evidence of incorporation at a specific site. The fragmentation of the peptide backbone results in a series of b- and y-ions. The mass difference between adjacent b- or y-ions corresponds to the mass of the amino acid residue at that position. The presence of a mass shift corresponding to 2-fluoro-DL-homophenylalanine in the fragment ion series confirms its location.
Comparison with Alternative Validation Techniques
While mass spectrometry is the most powerful and versatile technique for this purpose, other methods can provide complementary information.
Table 2: Comparison of Analytical Techniques for Validating ncAA Incorporation
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of intact peptides and their fragments. | High sensitivity and accuracy, provides sequence-specific information, high throughput. | Can be destructive to the sample, may not distinguish between isomers without specialized techniques. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[10] | Provides direct sequence information. | Lower throughput, requires larger amounts of pure sample, cannot analyze post-translationally modified or blocked N-termini.[11] |
| ¹⁹F NMR Spectroscopy | Detects the fluorine nucleus, providing information about its chemical environment.[12] | Non-destructive, provides structural and dynamic information. | Requires larger amounts of sample, lower sensitivity compared to mass spectrometry, requires specialized equipment. |
| Western Blotting (with specific antibodies) | Uses antibodies to detect the presence of the ncAA. | Can be used for in-cell detection, relatively high throughput. | Requires a specific antibody against the ncAA, which may not be available; does not provide location information. |
Figure 2: Logic for selecting an appropriate validation technique.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the validation, several internal controls should be implemented:
-
Negative Control: A sample of the target protein expressed without the addition of 2-fluoro-DL-homophenylalanine should be analyzed in parallel. This will confirm that the observed mass shift is dependent on the presence of the ncAA.
-
Positive Control: If available, a synthetic peptide standard containing 2-fluoro-DL-homophenylalanine at the expected position can be used to confirm the fragmentation pattern and retention time.
-
High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer (e.g., Orbitrap, TOF) is crucial for accurate mass determination and to distinguish the ncAA-containing peptide from other potential modifications or co-eluting species.
Conclusion
The validation of 2-fluoro-DL-homophenylalanine incorporation is a critical step in the development of novel proteins with tailored functionalities. Mass spectrometry, particularly LC-MS/MS, stands as the most robust and informative method for this purpose, providing definitive evidence of the ncAA's presence and precise location within the protein sequence. While alternative techniques like Edman degradation and ¹⁹F NMR can offer complementary information, the sensitivity, accuracy, and high-throughput nature of mass spectrometry make it an indispensable tool for researchers, scientists, and drug development professionals in this exciting field. By following a well-designed experimental workflow and employing rigorous data analysis, researchers can confidently confirm the successful incorporation of 2-fluoro-DL-homophenylalanine, paving the way for innovative applications in biotechnology and medicine.
References
-
Glenn, W. S., Stone, S. E., Ho, S. H., Sweredoski, M. J., Moradian, A., Hess, S., Bailey-Serres, J., & Tirrell, D. A. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1533–1543. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Ullrich, A., & Schultz, C. (2010). Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). ACS Chemical Biology, 5(2), 149-153. [Link]
-
Erdmann, P. S., & Scheltema, R. A. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 20(5), e0233264. [Link]
-
Scheibe, M., & Hülsmann, J. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. protocols.io. [Link]
-
Huber, T., & Sprangers, R. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 78(1), 1-8. [Link]
-
Wang, R., & Hao, Q. (2023). Analysis of Arginylated Peptides by Subtractive Edman Degradation. Methods in Molecular Biology, 2620, 153–155. [Link]
-
University of California, Irvine. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved January 19, 2026, from [Link]
-
Alexandrov, K., & Kolmar, H. (2009). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. FEBS Letters, 583(10), 1591-1596. [Link]
-
Dougherty, D. A., & Van Arnam, E. B. (2008). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 12(6), 670-676. [Link]
-
Schevchenko, A., Wilm, M., Vorm, O., & Mann, M. (2021). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 2261, 13-23. [Link]
-
Wiśniewski, J. R., & Rakus, D. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 78, 22.2.1–22.2.14. [Link]
-
Franz, T., & Li, X. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In A. Posch (Ed.), Proteomic Profiling: Methods and Protocols (pp. 235-246). Humana Press. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4881. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102530, Homophenylalanine, DL-. PubChem. Retrieved January 19, 2026, from [Link].
-
Gonzalez, R. L., & Cornish, V. W. (2018). Mechanistic studies of non-canonical amino acid mutagenesis. Methods in Enzymology, 607, 1-31. [Link]
-
Link, A. J. (2011). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Methods in Molecular Biology, 753, 245-257. [Link]
-
Budisa, N. (2014). In Vivo Incorporation of Multiple Noncanonical Amino Acids into Proteins. In Methods in Molecular Biology (Vol. 1179, pp. 209-224). Humana Press. [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Sasabe, J., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 12(11), 1057. [Link]
-
Li, L. (2019). Protein preparation for LC-MS/MS analysis. protocols.io. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 19, 2026, from [Link]
-
Hein, J. E., & Schultz, P. G. (2021). Engineering pyrrolysyl-tRNA Synthetase for the Incorporation of non-canonical amino acids with smaller side chains. International Journal of Molecular Sciences, 22(20), 11194. [Link]
-
MacCoss, M. J., & Matthews, D. E. (2012). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. Methods in Molecular Biology, 828, 1-11. [Link]
-
Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine. Retrieved January 19, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]
-
Global Substance Registration System. (n.d.). HOMOPHENYLALANINE, DL-. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. PubChem. Retrieved January 19, 2026, from [Link].
-
Lester, B. R., & Imperiali, B. (2012). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. Journal of the American Chemical Society, 134(32), 13244–13247. [Link]
-
Zhang, X., & Zhang, B. (2014). Preprocessing and Analysis of LC-MS-Based Proteomic Data. Methods in Molecular Biology, 1198, 237-251. [Link]
-
Bio Scholar. (2023, July 11). A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation [Video]. YouTube. [Link]
-
Otten, R., & Kern, D. (2013). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... [Link]
-
Lemaire, J., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Dalton Transactions, 43(3), 1064-1072. [Link]
-
Lester, B. R. (2013). The Development Of Intrinsically Fluorescent Unnatural Amino Acids For In Vivo Incorporation Into Proteins [Doctoral dissertation, Massachusetts Institute of Technology]. MIT Scholarly Commons. [Link]
-
Goto, Y., et al. (2022). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Nature Communications, 13(1), 1-11. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST WebBook. Retrieved January 19, 2026, from [Link].
-
Phanindranath, R. (2017, December 13). How can we discriminate D aminoacid and L aminoacid using Mass spectrometry ?. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. NIST WebBook. Retrieved January 19, 2026, from [Link].
Sources
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 7. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of Arginylated Peptides by Subtractive Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling with 2-Fluoro-DL-Homophenylalanine: A Prospective Analysis for Advanced Metabolic Research and PET Imaging
This guide provides a comprehensive comparison of 2-Fluoro-DL-homophenylalanine as a potential tool in isotopic labeling studies. For researchers, scientists, and professionals in drug development, this document delves into the prospective applications of this novel compound, drawing parallels with established analogues and presenting a framework for its evaluation. We will explore its potential synthesis, metabolic pathways, and comparative performance against current standards in the field, particularly in the context of Positron Emission Tomography (PET) imaging.
Introduction: The Significance of Homophenylalanine and the Promise of Fluorination
L-homophenylalanine (L-HPA), a non-proteinogenic amino acid, is structurally similar to L-phenylalanine but with an extended side chain containing an additional methylene group.[1] This structural difference has significant implications for its biological activity. L-HPA is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Lisinopril and Enalapril, which are widely used to manage hypertension.[2][3][4] The demand for enantiomerically pure L-HPA has driven the development of efficient biocatalytic and microbial synthesis methods.[2][5]
The introduction of a fluorine atom into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[6] In the realm of molecular imaging, labeling with the positron-emitting isotope Fluorine-18 (¹⁸F) allows for the non-invasive visualization and quantification of biological processes in vivo using PET.[7][8] Amino acid-based PET tracers, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are particularly valuable for oncology, especially in neuro-oncology, due to their increased uptake in tumor cells compared to normal brain tissue.[7][9]
This guide focuses on the hypothetical molecule, 2-Fluoro-DL-homophenylalanine, exploring its potential as a novel probe for isotopic labeling studies. By combining the unique structural features of homophenylalanine with the benefits of fluorination, this compound presents an intriguing candidate for tracing metabolic pathways and for PET imaging of pathologies with altered amino acid metabolism.
Comparative Analysis: 2-Fluoro-DL-Homophenylalanine vs. Alternative Tracers
While direct experimental data for 2-Fluoro-DL-homophenylalanine is not yet available in the public domain, we can construct a comparative analysis based on the known properties of related compounds. The primary comparators include the established PET tracer [¹⁸F]FET and various isomers of [¹⁸F]fluorophenylalanine.
| Feature | 2-Fluoro-DL-homophenylalanine (Prospective) | [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) | [¹⁸F]Fluorophenylalanine (various isomers) |
| Structure | Phenylalanine analogue with an extended ethyl side chain and a fluorine atom on the phenyl ring. | Tyrosine analogue with a fluoroethoxy side chain. | Phenylalanine analogue with a fluorine atom on the phenyl ring. |
| Potential Uptake Mechanism | Likely transported by amino acid transporters like the L-type amino acid transporter (LAT1) and Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[9][10] | Primarily transported by LAT1.[9] | Transported by LAT1 and other amino acid transporters.[7] |
| Metabolic Stability | The C-F bond is highly stable. The extended side chain may influence enzymatic recognition and metabolism compared to fluorophenylalanine. | Generally considered metabolically stable in the brain, with minimal incorporation into proteins.[9] | Some isomers show incorporation into proteins, which can be an advantage or disadvantage depending on the application.[7] |
| Potential Applications | PET imaging of tumors, tracking the metabolic fate of homophenylalanine analogues, and potentially in the study of ACE inhibitor interactions. | Established for clinical PET imaging of brain tumors.[7] | Used in preclinical and clinical research for tumor imaging.[6][11] |
| Potential Advantages | The homophenylalanine backbone could offer different specificity for transporters or metabolic pathways compared to phenylalanine-based tracers. May serve as a more direct tracer for processes involving homophenylalanine. | Well-validated clinical tracer with a large body of supporting data. | Relatively straightforward to synthesize and label. Different isomers offer a range of properties. |
| Potential Disadvantages | Lack of existing data requires full validation of synthesis, radiolabeling, and biological activity. The biological behavior of the D-isomer would need to be characterized. | May have limitations in tumors with low LAT1 expression.[9] | Uptake can be influenced by inflammation, and some isomers may have suboptimal tumor-to-background ratios.[11] |
Proposed Synthesis and Isotopic Labeling of 2-Fluoro-DL-Homophenylalanine
A plausible route for the synthesis of isotopically labeled 2-Fluoro-DL-homophenylalanine is through microbial production, leveraging engineered strains of Escherichia coli. This approach has been successfully demonstrated for the production of fluorinated homophenylalanine analogues.[2]
Conceptual Workflow for Microbial Synthesis and Labeling
Caption: Proposed workflow for the synthesis of 2-Fluoro-L-homophenylalanine.
For isotopic labeling with ¹⁸F for PET imaging, a similar microbial synthesis could potentially be employed using [¹⁸F]2-fluorophenylalanine as a precursor. Alternatively, chemical synthesis methods analogous to those used for preparing other radiolabeled amino acids would be necessary.[6]
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for the key experiments required to validate and characterize 2-Fluoro-DL-homophenylalanine as a novel tracer.
In Vitro Cell Uptake Assay
Objective: To determine the uptake mechanism and kinetics of [¹⁸F]2-Fluoro-DL-homophenylalanine in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87 MG glioblastoma, PC-3 prostate cancer)
-
[¹⁸F]2-Fluoro-DL-homophenylalanine
-
Amino acid transport inhibitors (e.g., BCH for system L, MeAIB for system A)
-
Cell culture medium and supplements
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES buffer and pre-incubate for 15 minutes at 37°C. For inhibition studies, add specific amino acid transport inhibitors to the buffer.
-
Incubation: Add [¹⁸F]2-Fluoro-DL-homophenylalanine to each well and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Data Analysis: Calculate the percentage of uptake per milligram of protein and analyze the kinetics and inhibition patterns.
In Vivo PET Imaging in a Xenograft Model
Objective: To evaluate the tumor-targeting ability and pharmacokinetic profile of [¹⁸F]2-Fluoro-DL-homophenylalanine in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation (e.g., U87 MG)
-
[¹⁸F]2-Fluoro-DL-homophenylalanine
-
MicroPET/CT scanner
-
Anesthesia
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice and allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration: Anesthetize the tumor-bearing mice and intravenously inject a bolus of [¹⁸F]2-Fluoro-DL-homophenylalanine.
-
Dynamic PET/CT Imaging: Perform a dynamic PET scan for 60-120 minutes immediately after tracer injection, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor, muscle, brain, and other organs of interest.
-
Quantification: Generate time-activity curves (TACs) for each ROI and calculate standardized uptake values (SUVs) and tumor-to-background ratios at different time points.
-
Biodistribution (Optional): At the end of the imaging session, euthanize the animals and collect major organs and tumors for ex vivo gamma counting to confirm the imaging data.
Conclusion and Future Directions
While 2-Fluoro-DL-homophenylalanine remains a prospective molecule, this guide provides a solid foundation for its investigation as a novel isotopic labeling tool. The unique structural characteristics inherited from homophenylalanine, combined with the imaging advantages of fluorine-18, position it as a promising candidate for PET imaging in oncology and for metabolic studies. The proposed microbial synthesis route offers a potential avenue for its production, and the outlined experimental protocols provide a clear roadmap for its preclinical evaluation.
Future research should focus on the successful synthesis and radiolabeling of 2-Fluoro-DL-homophenylalanine. Subsequent in vitro and in vivo studies, as described in this guide, will be crucial to elucidate its biological behavior and to benchmark its performance against established tracers. The insights gained from such studies will determine its ultimate utility in advancing our understanding of cellular metabolism and in the development of new diagnostic tools for a range of diseases.
References
-
Bumb, A., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 5(20), 11453–11462. Available from: [Link]
-
Hirayama, H., et al. (2015). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 81(12), 4040–4048. Available from: [Link]
-
Bumb, A., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 5(20). Available from: [Link]
-
Hirayama, H., et al. (2015). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Applied and Environmental Microbiology, 81(12). Available from: [Link]
-
Veeprho. (n.d.). L-Homophenylalanine | CAS 943-73-7. Available from: [Link]
-
precisionFDA. (n.d.). HOMOPHENYLALANINE, DL-. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-amino-4-phenylbutanoic acid. PubChem Compound Database. Available from: [Link]
-
SciSpace. (n.d.). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Available from: [Link]
-
National Center for Biotechnology Information. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
-
Ber-Zwank, C., et al. (2019). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 24(22), 4059. Available from: [Link]
-
Wikipedia. (n.d.). Discovery and development of ACE inhibitors. Available from: [Link]
-
Wang, Y., et al. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. Molecules, 27(20), 6959. Available from: [Link]
-
Bolcaen, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 2878. Available from: [Link]
- Hsiao, H. Y., et al. (2000). Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. Google Patents.
-
Ahmad, S., et al. (2016). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 34(5), 639–651. Available from: [Link]
-
Kim, M. J., et al. (2005). The synthesis of L-(+)-homophenylalanine hydrochloride. Journal of Molecular Catalysis B: Enzymatic, 32(5-6), 189–195. Available from: [Link]
-
Krämer, F., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6069. Available from: [Link]
-
Zhang, X., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. ChemBioChem, 23(21), e202200424. Available from: [Link]
-
Eddy, M. T., et al. (2013). Selectively dispersed isotope labeling for protein structure determination by magic angle spinning NMR. Journal of Biomolecular NMR, 57(2), 129–139. Available from: [Link]
-
Lee, D., et al. (2022). 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers in Veterinary Science, 9, 893348. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1068–1095. Available from: [Link]
-
Nußbaumer, F., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 78(1), 1–8. Available from: [Link]
-
Zhang, J., et al. (2020). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Frontiers in Chemistry, 8, 595. Available from: [Link]
-
Li, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1030538. Available from: [Link]
-
Hsiao, H. Y., et al. (1989). Enzymatic Production of Amino Acids. In Biotechnology and Food Industry (pp. 187-210). Springer, Dordrecht. Available from: [Link]
Sources
- 1. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
A Comparative Guide to 2-Fluoro-DL-homophenylalanine and Other Non-Canonical Amino Acids in Peptide and Protein Engineering
In the dynamic landscape of drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach to imbue peptides and proteins with novel functionalities and enhanced therapeutic properties.[1] This guide provides an in-depth technical comparison of 2-Fluoro-DL-homophenylalanine, a unique synthetic amino acid, with other relevant ncAAs. We will explore its synthesis, incorporation into peptides, and its impact on critical attributes such as stability, conformation, and biological activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to 2-Fluoro-DL-homophenylalanine: A Hybrid Approach to Peptide Modification
2-Fluoro-DL-homophenylalanine (2-F-hPhe) is a synthetic amino acid that combines two powerful strategies in peptide design: aromatic fluorination and side-chain extension. The introduction of a fluorine atom to the phenyl ring and the addition of a methylene group to the phenylalanine side chain create a unique building block with the potential to confer significant advantages to peptides and proteins.
-
Fluorination: The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter the electronic properties of the amino acid side chain. This modification can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage, modulate lipophilicity, and influence binding affinity to target receptors.[2]
-
Homologation: The extension of the side chain by a methylene group, creating a "homo" amino acid, provides greater conformational flexibility and can alter the presentation of the aromatic ring for interaction with binding partners.[3]
The ortho-position of the fluorine atom in 2-F-hPhe is particularly noteworthy, as it can induce specific conformational preferences in the peptide backbone and side chain due to steric and electronic effects.[4]
Synthesis of 2-Fluoro-DL-homophenylalanine and its Fmoc-Protected Derivative
The synthesis of 2-Fluoro-DL-homophenylalanine is not as widely documented as that of its simpler analogue, 2-fluorophenylalanine. However, general methods for the synthesis of fluorinated amino acids and homophenylalanine can be adapted. A plausible synthetic route could involve the fluorination of a suitable precursor followed by chain extension and amination.
For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the N-α-Fmoc protected form is required. The synthesis of Fmoc-2-Fluoro-DL-homophenylalanine would typically follow the preparation of the free amino acid.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis and Fmoc protection of 2-Fluoro-DL-homophenylalanine.
Comparative Analysis with Other Non-Canonical Amino Acids
To understand the unique potential of 2-F-hPhe, it is essential to compare it with other well-characterized ncAAs.
2-Fluoro-DL-homophenylalanine vs. 2-Fluorophenylalanine (2-F-Phe)
| Feature | 2-Fluoro-DL-homophenylalanine (2-F-hPhe) | 2-Fluorophenylalanine (2-F-Phe) | Rationale & Supporting Evidence |
| Side-Chain Flexibility | Higher | Lower | The additional methylene group in the homophenylalanine side chain increases its rotational freedom, potentially allowing for better adaptation to binding pockets.[3] |
| Conformational Impact | May induce unique turns and folds due to the interplay of ortho-fluorine and the extended side chain. | The ortho-fluorine atom can significantly influence peptide backbone and side-chain conformations, introducing steric and electronic perturbations.[4] | |
| Proteolytic Stability | Expected to be higher | Generally higher than Phe, but the effect is context-dependent.[5] | The C-F bond is stronger than the C-H bond, and the altered stereoelectronics can hinder protease recognition. The longer side chain of hPhe may also contribute to steric hindrance at the cleavage site. |
| Receptor Binding | Potentially altered affinity and selectivity due to different positioning of the fluorinated aromatic ring. | Can modulate binding affinity. For example, fluorination at different positions of a peptide ligand for the A6 T-cell receptor resulted in both enhanced and weakened binding.[6] |
2-Fluoro-DL-homophenylalanine vs. 4-Fluorophenylalanine (4-F-Phe)
| Feature | 2-Fluoro-DL-homophenylalanine (2-F-hPhe) | 4-Fluorophenylalanine (4-F-Phe) | Rationale & Supporting Evidence |
| Electronic Effect | Inductive effect of fluorine is more localized and can influence intramolecular interactions differently. | The para-fluorine atom has a more direct electronic influence on the aromatic ring's pi-system, which can be crucial for cation-pi interactions.[7] | |
| Steric Hindrance | The ortho-fluorine presents a greater steric presence near the peptide backbone.[4] | Minimal steric difference compared to phenylalanine. | |
| NMR Spectroscopy | The ¹⁹F NMR signal would be highly sensitive to local conformational changes near the backbone. | The ¹⁹F NMR signal is a sensitive probe for changes in the local environment of the side chain.[8] |
2-Fluoro-DL-homophenylalanine vs. L-Homophenylalanine (hPhe)
| Feature | 2-Fluoro-DL-homophenylalanine (2-F-hPhe) | L-Homophenylalanine (hPhe) | Rationale & Supporting Evidence |
| Hydrophobicity | Increased due to the presence of fluorine. | More hydrophobic than phenylalanine. | Fluorination is a known strategy to increase the hydrophobicity of amino acid side chains.[9] |
| Proteolytic Stability | Expected to be significantly higher. | Can enhance proteolytic stability compared to phenylalanine due to steric hindrance.[3] | The combination of fluorination and side-chain extension provides a dual mechanism for resisting enzymatic degradation. |
| Biological Activity | The altered electronic properties can lead to novel biological activities or enhanced potency. | Incorporation can modulate biological activity by altering the positioning of the aromatic ring in a binding pocket. |
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of 2-F-hPhe with other ncAAs, a series of well-defined experiments are necessary.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 2-F-hPhe and other ncAAs into a model peptide can be achieved using standard Fmoc/tBu-based SPPS protocols.
SPPS Workflow for ncAA Incorporation:
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.[10]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Note on Coupling Efficiency: For sterically hindered amino acids like 2-F-hPhe, it may be necessary to use stronger coupling reagents (e.g., HATU) or perform a double coupling to ensure high efficiency.[11]
Proteolytic Stability Assay
The resistance of peptides containing different ncAAs to enzymatic degradation can be assessed by incubation with proteases such as trypsin or chymotrypsin.
Protocol:
-
Peptide Solutions: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.
-
Reaction: Incubate the peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an acid (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide. The degradation rate can be determined by plotting the percentage of remaining peptide against time.[5]
Receptor Binding Assay
The affinity of the modified peptides for their target receptor can be determined using a competitive binding assay.
Protocol:
-
Radioligand: A radiolabeled version of the native peptide or a known ligand is required.
-
Cell Membranes: Prepare cell membranes expressing the target receptor.
-
Competition Assay: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (including the native peptide and the ncAA-modified analogs).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the binding affinity (Ki).[7]
Characterization Techniques
Mass Spectrometry
Mass spectrometry is essential for confirming the successful incorporation of the ncAA and the overall purity of the synthesized peptide. High-resolution mass spectrometry (HRMS) can verify the exact mass of the modified peptide.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the conformational impact of fluorinated ncAAs. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable insights into peptide folding and interactions.[4] 2D NMR techniques like COSY, TOCSY, and NOESY can be used to determine the three-dimensional structure of the peptide in solution.[12]
Conclusion and Future Perspectives
2-Fluoro-DL-homophenylalanine represents a promising yet underexplored non-canonical amino acid for peptide and protein engineering. Its unique combination of ortho-fluorination and side-chain extension offers the potential for significant enhancements in proteolytic stability, along with the ability to fine-tune conformational preferences and biological activity. While direct comparative data is still emerging, the principles derived from studies of related fluorinated and homologous amino acids provide a strong rationale for its application in drug discovery.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation of 2-F-hPhe and other ncAAs, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics and engineered proteins with superior properties. Future research should focus on the synthesis of enantiomerically pure L- and D-2-F-hPhe and their incorporation into a wider range of bioactive peptides to fully elucidate their structure-activity relationships.
References
- A Comparative Guide to NMR Spectroscopic Analysis for Conformational Studies of 2-Fluorophenylalanine Peptides. (n.d.). BenchChem.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). Amino Acids, 46(10), 2317-2327.
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (2024). Journal of Biomolecular Structure and Dynamics, 1-12.
- Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. (2008). Biochemistry, 47(37), 9781-9789.
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). Journal of the American Chemical Society, 129(50), 15615-15622.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2019). Molecules, 24(23), 4305.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
- Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. (2004). Protein Science, 13(10), 2635-2644.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1057-1088.
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Polymorphism and Modulation of Para-Substituted l-Phenylalanine. (2021). Crystals, 11(7), 773.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. (2004). Protein Science, 13(10), 2635–2644.
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023).
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023).
- Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. (2020). International Journal of Molecular Sciences, 21(24), 9696.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2022). International Journal of Molecular Sciences, 23(3), 1585.
- Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (2004). Protein and Peptide Letters, 11(6), 601-606.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Proteolytic Stability Peptides. (n.d.). Scribd.
- The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science. (n.d.). BenchChem.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). Scientific Reports, 7(1), 2824.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery, 1-16.
- NMR Studies of 4-¹⁹F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. (1995). Biochemistry, 34(37), 11945-11951.
- Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023). ChemBioChem, 24(15), e202300263.
- Bioactivity of synthetic peptides. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. (2022). Journal of Medicinal Chemistry, 65(10), 7248-7262.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. (n.d.).
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. (n.d.). BenchChem.
- Chemical and enzymatic synthesis of fluorinated-dehydroalanine-containing peptides. (2012). Journal of the American Chemical Society, 134(30), 12672-12679.
- Synthesis of Novel Peptides Using Unusual Amino Acids. (2018). Pharmaceutical and Biomedical Research, 4(2), 1-8.
- [Advances in enzymatic production of L-homophenylalanine]. (2023). Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124.
- Chirality Effects in Peptide Assembly Structures. (2021). Frontiers in Chemistry, 9, 693510.
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
- Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. (2019). Beilstein Journal of Organic Chemistry, 15, 683-690.
- Fluorinated peptide biomaterials. (2020). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 12(5), e1630.
- Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. (2023). Chemistry – A European Journal, 29(1), e202202681.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to 2-FLUORO-DL-HOMOPHENYLALANINE as a Substrate Analog in Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. Substrate analogs, molecules that structurally mimic natural substrates, are invaluable tools in elucidating enzyme mechanisms, probing active site architecture, and designing potent inhibitors. This guide provides an in-depth comparison of 2-FLUORO-DL-HOMOPHENYLALANINE as a substrate analog, with a particular focus on its interaction with Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in phenylalanine catabolism.
The Rationale Behind 2-FLUORO-DL-HOMOPHENYLALANINE: A Tale of Two Modifications
2-FLUORO-DL-HOMOPHENYLALANINE is a synthetic amino acid that diverges from the natural substrate, L-phenylalanine, in two key aspects: the addition of a fluorine atom to the phenyl ring and an extra methylene group in the side chain, classifying it as a "homo" amino acid. These modifications are not arbitrary; they are strategic alterations designed to modulate the molecule's electronic and steric properties, thereby influencing its binding affinity and reactivity with target enzymes.
-
Fluorination: The introduction of a highly electronegative fluorine atom can significantly alter the electronic distribution of the aromatic ring. This can impact cation-π interactions within the enzyme's active site, which are crucial for substrate recognition and binding.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound.[2][3]
-
Homologation: The additional methylene group in the side chain extends its length compared to phenylalanine. This steric alteration directly probes the spatial constraints of the enzyme's active site. Whether this increased bulk enhances or diminishes binding provides critical information about the topology of the substrate-binding pocket.
Given that DL-Homophenylalanine is a known competitive inhibitor of Phenylalanine Hydroxylase (PAH), it is highly probable that 2-FLUORO-DL-HOMOPHENYLALANINE also acts as a competitive inhibitor of this key enzyme.[4][5] In this mechanism, the analog binds to the active site of the enzyme, preventing the natural substrate, L-phenylalanine, from binding and being converted to L-tyrosine.
Comparative Enzyme Kinetics: Phenylalanine Hydroxylase
| Compound | Type | Km (μM) | Vmax (nmol/min/mg) | Ki (μM) | Rationale for Interaction with PAH |
| L-Phenylalanine | Natural Substrate | ~130-318[6][7] | ~2500-6600[7] | - | The natural substrate with optimal binding and turnover. The Km can vary depending on the activation state of the enzyme.[7][8] |
| DL-Homophenylalanine | Competitive Inhibitor | - | - | Likely < Km of L-Phe | The extended side chain likely allows for binding to the active site, but the altered positioning of the alpha-carbon and carboxyl group prevents efficient catalysis, leading to competitive inhibition.[4][5] |
| p-Chlorophenylalanine | Inhibitor | - | - | Potent Inhibitor | The chloro- substitution alters the electronic properties of the ring and adds bulk, leading to strong inhibition of PAH.[8][9][10][11] |
| 2-FLUORO-DL-HOMOPHENYLALANINE | Predicted Competitive Inhibitor | - | - | Estimated to be in the low micromolar range | The combination of the extended side chain (homo- structure) and the electron-withdrawing fluorine atom is expected to result in strong binding to the PAH active site. The fluorine may enhance binding through favorable interactions, while the overall structure is not conducive to efficient turnover, leading to potent competitive inhibition. |
Experimental Protocols: A Self-Validating System for Kinetic Analysis
The following protocols provide a robust framework for determining the kinetic parameters of a substrate analog like 2-FLUORO-DL-HOMOPHENYLALANINE with Phenylalanine Hydroxylase.
Protocol 1: Determination of the Inhibitory Constant (Ki) of 2-FLUORO-DL-HOMOPHENYLALANINE
This experiment aims to determine the inhibitory constant (Ki) and the mechanism of inhibition of 2-FLUORO-DL-HOMOPHENYLALANINE.
1. Reagents and Buffers:
-
PAH Assay Buffer: 100 mM HEPES, pH 7.0.
-
Recombinant Human Phenylalanine Hydroxylase (hPAH): Purified and concentration determined.
-
L-Phenylalanine Stock Solution: 100 mM in PAH Assay Buffer.
-
Tetrahydrobiopterin (BH4) Stock Solution: 10 mM in 10 mM HCl. Prepare fresh.
-
Catalase: 10 mg/mL in PAH Assay Buffer.
-
Ferrous Ammonium Sulfate: 10 mM in water.
-
2-FLUORO-DL-HOMOPHENYLALANINE Stock Solution: 10 mM in PAH Assay Buffer.
-
Quenching Solution: 1 M Trichloroacetic Acid (TCA).
2. Assay Procedure:
-
Prepare a series of L-phenylalanine concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the expected Km of L-phenylalanine).
-
Prepare a series of 2-FLUORO-DL-HOMOPHENYLALANINE concentrations (e.g., 0, 1, 5, 10, 20 μM).
-
In a 96-well plate, set up reaction mixtures containing PAH Assay Buffer, catalase, ferrous ammonium sulfate, and hPAH.
-
Add the different concentrations of L-phenylalanine and 2-FLUORO-DL-HOMOPHENYLALANINE to the wells.
-
Pre-incubate the plate at 25°C for 5 minutes to allow for enzyme activation by L-phenylalanine.[7]
-
Initiate the reaction by adding BH4 to all wells.
-
Incubate the reaction at 25°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Quenching Solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for L-tyrosine formation using HPLC with fluorescence detection.[4][6]
3. Data Analysis:
-
Quantify the amount of L-tyrosine produced in each well.
-
Calculate the initial velocity (V₀) for each reaction.
-
Plot 1/V₀ versus 1/[L-Phenylalanine] for each concentration of 2-FLUORO-DL-HOMOPHENYLALANINE (Lineweaver-Burk plot).
-
For competitive inhibition, the lines will intersect on the y-axis.
-
The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).
-
Plot Km_app versus the inhibitor concentration [I]. The slope of this line will be Km/Ki.
-
Calculate Ki from the slope.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for L-Tyrosine Quantification
1. Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
2. Mobile Phase:
-
Isocratic elution with a mixture of a buffer (e.g., 0.015 M dihydrogen-phosphate) and a small percentage of an organic solvent like acetonitrile or ethanol.[6]
3. Detection:
-
Set the fluorescence detector to an excitation wavelength of ~210-215 nm and an emission wavelength of ~283-302 nm to detect the natural fluorescence of L-tyrosine.[4][6]
4. Procedure:
-
Prepare a standard curve of L-tyrosine in the same buffer as the quenched reaction samples.
-
Inject a fixed volume of the supernatant from the enzyme assay onto the HPLC column.
-
Integrate the peak corresponding to L-tyrosine and determine its concentration by comparing the peak area to the standard curve.
Visualizing the Workflow and Mechanism
To further clarify the experimental design and the underlying biochemical principles, the following diagrams are provided.
Caption: Experimental workflow for determining the inhibitory constant (Ki).
Caption: Mechanism of competitive inhibition of PAH.
Conclusion
2-FLUORO-DL-HOMOPHENYLALANINE represents a rationally designed substrate analog for probing the active site of Phenylalanine Hydroxylase and likely other aromatic amino acid-metabolizing enzymes. Its dual modification—fluorination and homologation—provides a powerful means to dissect the electronic and steric requirements for substrate binding and catalysis. While direct kinetic data for this specific compound remains to be published, a thorough understanding of the kinetic behavior of related analogs allows for a strong predictive framework. The experimental protocols outlined in this guide provide a clear and robust methodology for researchers to determine the kinetic parameters of this and other novel substrate analogs, thereby advancing our understanding of enzyme function and paving the way for the development of new therapeutic agents.
References
-
Leite, T. C., et al. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. International Journal of Molecular Sciences, 21(22), 8611. [Link]
-
Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 52(13), 2269–2277. [Link]
-
Gersting, S. W., et al. (2010). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry, 285(42), 32318–32327. [Link]
-
Shiman, R., Gray, D. W., & Pater, A. (1979). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. Journal of Biological Chemistry, 254(22), 11300–11306. [Link]
-
Kand'ár, R., & Záková, P. (2009). Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. Journal of Chromatography B, 877(30), 3926–3929. [Link]
-
Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 52(13), 2269–2277. [Link]
-
Hilton, M. A., Sharpe, P. C., & Hicks, J. M. (1986). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Clinica Chimica Acta, 156(1), 91–96. [Link]
-
Rügheimer, S., et al. (2003). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinical Laboratory, 49(5-6), 253–257. [Link]
-
Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Retrieved from [Link]
-
Arturo, E., et al. (2016). Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. Journal of Biological Chemistry, 291(12), 6204–6216. [Link]
-
Koe, B. K., & Weissman, A. (1967). Dependence of m-fluorophenylalanine toxicity on phenylalanine hydroxylase activity. The Journal of pharmacology and experimental therapeutics, 157(3), 565–573. [Link]
-
Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of nutrition, 142(4), 803S–807S. [Link]
-
Leite, T. C., et al. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. International Journal of Molecular Sciences, 21(22), 8611. [Link]
-
Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360–366. [Link]
-
Arturo, E., et al. (2020). Manipulation of a cation-π sandwich reveals conformational flexibility in phenylalanine hydroxylase. Journal of Biological Chemistry, 295(48), 16327–16340. [Link]
-
Thöny, B., et al. (2008). Phenylalanine kinetics and phenylalanine/tyrosine ratios. Journal of Inherited Metabolic Disease, 31(4), 507–514. [Link]
-
Chen, L., et al. (2012). Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-hydroxylating system on lipid accumulation in Mortierella alpina. Applied and Environmental Microbiology, 78(18), 6545–6552. [Link]
-
Koksch, B., & Sewald, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1144–1154. [Link]
-
Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1–13. [Link]
-
Koksch, B., & Sewald, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1144–1154. [Link]
Sources
- 1. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC assay of phenylalanine and tyrosine in blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Confirmation of Synthesized 2-Fluoro-DL-Homophenylalanine
In the landscape of drug development and peptide engineering, the precise stereochemistry of non-proteinogenic amino acids is a critical determinant of biological activity, metabolic stability, and overall therapeutic efficacy. The introduction of fluorine into amino acid scaffolds, such as in 2-Fluoro-DL-Homophenylalanine, can significantly modulate their conformational preferences and binding affinities.[1][2] Consequently, the unambiguous confirmation of the stereochemical integrity of these synthesized molecules is a non-negotiable aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate method for their needs.
The Central Challenge: Resolving Enantiomers
2-Fluoro-DL-homophenylalanine, as a racemic mixture, contains equal amounts of the D- and L-enantiomers. These stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation and individual characterization a significant analytical challenge. The methods discussed herein leverage chiral environments or derivatization to induce diastereomeric differences that can be resolved.
Comparative Analysis of Stereochemical Confirmation Techniques
Three principal techniques are routinely employed for the stereochemical analysis of amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Marfey's Method, and Polarimetry. Each method offers distinct advantages and is suited to different stages of the research and development pipeline.
| Technique | Principle | Primary Application | Sensitivity | Resolution | Sample Requirement |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Enantiomeric purity determination and preparative separation. | High (ng-pg) | High | Low (µg) |
| Marfey's Method | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reversed-phase HPLC column. | Absolute configuration assignment and enantiomeric excess (e.e.) determination. | Very High (pmol) | Very High | Low (µg) |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Bulk sample enantiomeric excess (e.e.) determination. | Low (mg) | N/A (measures net rotation) | High (mg) |
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC stands as a cornerstone for the direct separation of enantiomers. The causality behind its effectiveness lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). For fluorinated amino acids, specialized CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, are particularly effective.[3][4] These CSPs possess multiple chiral centers and functional groups that create a complex three-dimensional environment, leading to distinct retention times for the D- and L-enantiomers.
Trustworthiness: The self-validating nature of a well-developed chiral HPLC method is established through rigorous validation, including the use of racemic and enantiomerically pure standards. The elution order of the enantiomers can be definitively assigned, ensuring the reliability of the analysis.[5]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Protocol: Chiral HPLC Separation of 2-Fluoro-DL-Homophenylalanine
-
Column: ChiraDex (4.6 x 250 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP.[6]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). The optimal ratio should be determined empirically to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the synthesized 2-Fluoro-DL-Homophenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The retention times of the D- and L-enantiomers are compared to those of commercially available standards to confirm their identity. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Marfey's Method
Expertise & Experience: Marfey's method is an indirect approach that offers exceptional sensitivity and resolving power.[7][8] The core principle involves the derivatization of the amino acid enantiomers with a chiral reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent.[8][9] This reaction creates a pair of diastereomers that can be readily separated using standard reversed-phase HPLC. The choice of L-FDAA is critical as it reacts stoichiometrically and without racemization.[8][9] The resulting diastereomers exhibit different hydrophobicities, leading to distinct retention times on a C18 column.
Trustworthiness: The method's reliability is ensured by running parallel reactions with known D- and L-amino acid standards. The elution order of the diastereomers is consistent, with the L-FDAA derivative of the L-amino acid typically eluting before the L-FDAA derivative of the D-amino acid. The use of LC-MS can further enhance confidence by confirming the mass of the derivatized products.[10]
Experimental Workflow: Marfey's Method
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-FLUORO-DL-HOMOPHENYLALANINE
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-FLUORO-DL-HOMOPHENYLALANINE demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Core Principles: Hazard Identification and Risk Assessment
2-FLUORO-DL-HOMOPHENYLALANINE is a halogenated organic compound. While specific toxicological data may be limited, its classification as a fluorinated amino acid analogue necessitates a cautious approach.[1] Halogenated organic compounds as a class can pose environmental risks and require specific disposal pathways to prevent the formation of toxic byproducts during incineration and to avoid contamination of water systems.[2][3]
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][5]
-
Toxicity: The toxicological properties of many research chemicals are not fully investigated; therefore, they should be handled as potentially toxic if swallowed, inhaled, or in contact with skin.[2][5]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[6][7] Halogenated compounds are of particular concern and should not be released into the environment.[1]
The foundational step in any disposal plan is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding specific hazards, handling procedures, and emergency responses.[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensuring adequate personal protection is paramount. The selection of PPE is not merely a checklist item; it is a critical barrier against potential exposure.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's compatibility data to ensure resistance against the specific chemical and any solvents used.[2] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against dust particles and splashes.[2] |
| Skin and Body | Lab coat or chemical-resistant apron | Worn over personal clothing to prevent contamination.[2] Launder lab coats separately from other clothing.[5][11] |
| Respiratory | Fume Hood / Ventilated Enclosure | All handling of 2-FLUORO-DL-HOMOPHENYLALANINE powder and preparation of its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5] |
Waste Segregation: The Cornerstone of Compliance
Proper chemical waste management begins with correct segregation at the point of generation.[6] This is not only a regulatory requirement but also a critical safety measure to prevent dangerous chemical reactions.
The Halogenated Waste Stream: 2-FLUORO-DL-HOMOPHENYLALANINE is a halogenated organic compound due to the presence of fluorine. It must be disposed of in a designated "Halogenated Organic Waste" container.[12][13]
Why this is critical:
-
Disposal Pathway: Halogenated and non-halogenated wastes are often treated differently. Mixing them can increase disposal costs and complicate the treatment process.[13]
-
Safety: Co-mingling incompatible waste streams can lead to violent chemical reactions. For instance, mixing certain halogenated solvents with strong acids or bases can be hazardous.[3][14]
Therefore, never mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), strong acids, bases, or heavy metal waste.[13]
Step-by-Step Disposal Protocol for 2-FLUORO-DL-HOMOPHENYLALANINE Waste
This protocol covers the lifecycle of the chemical waste from its generation in your experiment to its readiness for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated laboratory space at or near the point of waste generation.[15][16] This area must be under the direct control of laboratory personnel.[17] It should be clearly marked, preferably with secondary containment (such as a chemical-resistant tray) to contain potential leaks.
Step 2: Select the Appropriate Waste Container
-
Compatibility: Use a container made of a material resistant to the chemical and any solvents. High-density polyethylene (HDPE) or borosilicate glass are common choices.[2][17]
-
Integrity: The container must be in good condition, free of cracks, and have a secure, tight-fitting screw cap to prevent leaks and evaporation.[3][16]
-
Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly full containers.[14]
Step 3: Label the Container Before Use The moment the first drop of waste is added, the container must be properly labeled.[12] The Environmental Protection Agency (EPA) requires that each label clearly displays:[15]
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 2-FLUORO-DL-HOMOPHENYLALANINE" . If it is in a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[12][13]
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[15]
Step 4: Accumulate Waste Safely
-
Add Waste: Carefully transfer the waste into the labeled container inside a fume hood.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[13][16] This is an OSHA and EPA requirement to prevent the release of hazardous vapors.
-
Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion.[16][17]
Step 5: Arrange for Disposal Once the container is full, or if you will no longer be generating this waste stream, arrange for its collection.
-
Move the sealed container to your laboratory's designated main waste storage area or contact your institution's EHS department directly to schedule a pickup.[2]
-
Complete any necessary waste pickup forms or documentation as required by your institution.[6]
Emergency Procedures: Spill Management
Accidents happen. A prepared response is key to mitigating the risks.
For a Minor Spill (Contained, small quantity):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.[2]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[2][11] Do not use combustible materials like paper towels or sawdust. [2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5] Label it clearly as "Spill Debris containing 2-FLUORO-DL-HOMOPHENYLALANINE."
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.[2]
For a Major Spill (Large quantity, uncontained):
-
Evacuate: Immediately evacuate the area and alert others. Activate the fire alarm if necessary to ensure a full evacuation.[12]
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency response line and EHS department immediately.
-
Do Not Attempt to Clean: Await the arrival of trained emergency personnel.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 2-FLUORO-DL-HOMOPHENYLALANINE waste.
Caption: Decision workflow for proper segregation and disposal.
References
-
Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem. 2
-
Chemical Waste Management Best Practices for Pharmaceutical Companies in India. ET EnergyWorld. 6
-
Safety Data Sheet (N-Fmoc-3-methyl-D-phenylalanine). United States Biological. 4
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. 12
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. 15
-
Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Cole-Parmer. 5
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 7
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 17
-
Organic Solvents Management. Cornell University Environment, Health and Safety. 13
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 16
-
Halogenated Solvents Safety Procedures and Guidelines. Washington State University Environmental Health & Safety. 3
-
SAFETY DATA SHEET - 2-Fluoro-DL-phenylalanine. Thermo Fisher Scientific. 1
-
SAFETY DATA SHEET - L-PHENYLALANINE. Sigma-Aldrich. Link
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. 18
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 14
-
Chemical Waste Management Best Practices. Enva. 19
-
Best Practices for Pharmaceutical Waste. Laboratory Equipment. 20
-
SAFETY DATA SHEET - D-Homophenylalanine. Fisher Scientific. 21
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. 22
-
p-Fluoro-DL-phenylalanine Safety Information. Santa Cruz Biotechnology. 11
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. 23
-
Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. 8
-
Safe management of pharmaceutical waste from health care facilities: global best practices. World Health Organization. 24
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. 9
-
Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. 25
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. 10
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. peptide.com [peptide.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Waste Management Best Practices for Pharmaceutical Companies in India [scrapeco.in]
- 7. danielshealth.com [danielshealth.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. ethz.ch [ethz.ch]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Chemical Waste Management Best Practices | Enva [enva.com]
- 20. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 21. fishersci.com [fishersci.com]
- 22. md.rcm.upr.edu [md.rcm.upr.edu]
- 23. ehrs.upenn.edu [ehrs.upenn.edu]
- 24. washinhcf.org [washinhcf.org]
- 25. nationalacademies.org [nationalacademies.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
